molecular formula C9H8ClNO3 B1331323 N-(1,3-benzodioxol-5-yl)-2-chloroacetamide CAS No. 227199-07-7

N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Cat. No.: B1331323
CAS No.: 227199-07-7
M. Wt: 213.62 g/mol
InChI Key: HBIYZYYNHWRQMC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-chloroacetamide is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-4-9(12)11-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIYZYYNHWRQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352860
Record name N-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide
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Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227199-07-7
Record name N-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide
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Foundational & Exploratory

An In-depth Technical Guide to N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the synthesis, reactivity, and potential applications of this compound, with a particular focus on its role as a versatile intermediate in the creation of novel bioactive molecules. Detailed experimental protocols, spectroscopic analysis, and safety considerations are also presented to provide a holistic understanding of this chemical entity.

Introduction: A Versatile Synthetic Intermediate

This compound is a chemical compound that serves as a crucial building block in organic synthesis. Its structure uniquely combines a benzodioxole ring system with a reactive chloroacetamide side chain. The benzodioxole moiety, also known as the methylenedioxyphenyl group, is a common feature in a variety of natural products and pharmacologically active molecules. The chloroacetamide group, on the other hand, is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This inherent reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the facile introduction of the N-(1,3-benzodioxol-5-yl)methyl moiety into a wide array of molecular scaffolds.

This guide will explore the fundamental characteristics of this compound, providing the technical insights necessary for its effective use in a research and development setting.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis and analysis. The key identifiers and properties of this compound are summarized below. Please note that while some experimental data is available, many of the listed properties are computationally predicted and should be used as a guideline.

PropertyValueSource
IUPAC Name This compound-
CAS Number 227199-07-7[1]
Molecular Formula C₉H₈ClNO₃[1]
Molecular Weight 213.62 g/mol [2]
Appearance Typically a solid or crystalline form.[3]
Solubility Soluble in organic solvents like DMSO and methanol.[3]
XLogP3 1.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the acylation of 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline) with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Amine 1,3-Benzodioxol-5-amine Plus1 + Chloride Chloroacetyl Chloride Product N-(1,3-benzodioxol-5-yl)- 2-chloroacetamide Plus2 + HCl HCl Arrow ->

Caption: General synthesis of this compound.

Causality Behind Experimental Choices:

  • Solvent: A non-protic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is preferred to prevent reaction with the highly reactive chloroacetyl chloride.

  • Base: A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Temperature: The reaction is typically carried out at a reduced temperature (e.g., 0 °C) during the addition of chloroacetyl chloride.[4] This is to control the exothermic nature of the reaction and minimize the formation of side products.

Detailed Experimental Protocol:
  • Dissolve 1,3-benzodioxol-5-amine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to obtain pure this compound.[4]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom.[5] This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

Nucleophilic Substitution Reactions:

The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, and alcohols.[5] This reactivity allows for the facile synthesis of a diverse library of derivatives. For instance, reaction with primary or secondary amines yields the corresponding N-substituted glycinamides.

Workflow for Derivative Synthesis:

G Start N-(1,3-benzodioxol-5-yl)- 2-chloroacetamide Reaction Sₙ2 Reaction (Base, Solvent) Start->Reaction Nucleophile Nucleophile (R-XH) (e.g., Amine, Thiol, Alcohol) Nucleophile->Reaction Product Substituted Derivative (N-(1,3-benzodioxol-5-yl)-2-(X-R)acetamide) Reaction->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Workflow for nucleophilic substitution reactions.

Role in Heterocyclic Synthesis:

This compound is a valuable precursor for the synthesis of various heterocyclic systems.[5] The chloroacetamide moiety can participate in intramolecular cyclization reactions to form rings such as imidazoles and thiazolidin-4-ones.

Application in the Synthesis of Bioactive Molecules:

A significant application of this compound is in the synthesis of N-acylhydrazone derivatives.[6][7] N-acylhydrazones are a class of compounds known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[6][8][9] The synthesis typically involves the reaction of this compound with hydrazine, followed by condensation with an appropriate aldehyde or ketone.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzodioxole ring, a singlet for the methylene protons of the dioxole group (O-CH₂-O), a singlet for the methylene protons adjacent to the chlorine atom (Cl-CH₂), and a signal for the amide proton (N-H).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methylene carbon of the dioxole ring, the methylene carbon attached to the chlorine, and the carbonyl carbon of the amide group.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-O stretches associated with the benzodioxole ring.[10][11]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom.[11]

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique combination of a benzodioxole moiety and a reactive chloroacetamide group makes it a powerful tool for the construction of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in the development of novel and potentially therapeutic agents.

References

  • PubChem. N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. Available from: [Link]

  • Slanina, D., & Popa, P. (2022). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Available from: [Link]

  • National Institutes of Health. N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. Available from: [Link]

  • ResearchGate. Synthesis of N-acylhydrazone derivatives 2a-c. Available from: [Link]

  • PubChem. (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available from: [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors. Available from: [Link]

  • PubChem. N-(1,3-benzodioxol-5-yl)-2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]acetamide. Available from: [Link]

  • ResearchGate. Synthesis of N-acylhydrazone and N-methyl-N-acylhydrazone derivatives 1-3. Available from: [Link]

  • UTAR Institutional Repository. SYNTHESIS, CHARACTERISATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONE AND ITS DERIVATIVES. Available from: [Link]

  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available from: [Link]

  • MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Available from: [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

  • MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Available from: [Link]

Sources

An In-Depth Technical Guide to N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (CAS No. 227199-07-7): A Covalent Modifier for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide, identified by CAS number 227199-07-7, is a distinct organic molecule featuring a reactive chloroacetamide group appended to a 1,3-benzodioxole moiety. While extensive, peer-reviewed studies on this specific compound are not abundant in the public domain, its structural components are well-characterized in medicinal chemistry and chemical biology. This technical guide provides an in-depth analysis of its properties, a probable synthetic route, and its likely mechanism of action based on the established reactivity of the chloroacetamide functional group and the pharmacological significance of the 1,3-benzodioxole scaffold. This document is intended for researchers, chemists, and drug development professionals interested in leveraging this compound as a chemical probe, a covalent inhibitor, or a synthetic intermediate.

Introduction and Chemical Identity

This compound is a member of the N-aryl-2-chloroacetamide chemical class. The defining features of this molecule are the electrophilic chloroacetyl group, which is known to act as a covalent "warhead" in biological systems, and the 1,3-benzodioxole (also known as methylenedioxyphenyl) ring system, a common fragment in natural products and synthetic drugs.[1][2] Given the high reactivity of the chloroacetamide group, it is probable that this compound is primarily utilized as a research chemical for covalent ligand screening or as a synthetic intermediate for the construction of more complex molecules.

Synonyms:

  • N-BENZO[3][4]DIOXOL-5-YL-2-CHLORO-ACETAMIDE

  • N-(2-CHLOROACETYL)-3,4-METHYLENEDIOXYANILINE

  • 5-[(CHLOROACETYL)AMINO]-1,3-BENZODIOXOLE

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, including solvent selection for assays and reactions, and for computational modeling studies.

PropertyValueSource(s)
CAS Number 227199-07-7Multiple
Molecular Formula C₉H₈ClNO₃Multiple
Molecular Weight 213.62 g/mol Multiple
Melting Point 155-156 °CMultiple
Boiling Point (Predicted) 399.5 ± 42.0 °CMultiple
Density (Predicted) 1.472 ± 0.06 g/cm³Multiple
Appearance Colorless to yellow crystals[5]

Synthesis of this compound

The synthesis of N-aryl-2-chloroacetamides is a well-established chemical transformation.[6] The most common and direct method is the chloroacetylation of the corresponding aniline derivative, in this case, 3,4-methylenedioxyaniline (1,3-benzodioxol-5-amine). This reaction involves a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[7]

Putative Synthetic Protocol

This protocol is a general and widely used method for the synthesis of N-aryl-2-chloroacetamides and is highly likely to be effective for the target compound.[7]

Materials:

  • 3,4-Methylenedioxyaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 3,4-methylenedioxyaniline (1.0 eq) and the base (e.g., triethylamine, 1.1-1.5 eq) in the chosen organic solvent (e.g., DCM).

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the crude product. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[7]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_materials Starting Materials cluster_process Reaction & Workup Amine 3,4-Methylenedioxyaniline Dissolve 1. Dissolve amine and base in DCM Amine->Dissolve Reagent Chloroacetyl Chloride Add 3. Add chloroacetyl chloride dropwise Reagent->Add Base Triethylamine Base->Dissolve Solvent DCM Solvent->Dissolve Cool 2. Cool to 0-5 °C Dissolve->Cool Cool->Add React 4. Stir at room temperature (2-4h) Add->React Monitor 5. Monitor with TLC React->Monitor Precipitate 6. Quench with ice water Monitor->Precipitate Filter 7. Filter and wash Precipitate->Filter Dry 8. Dry crude product Filter->Dry Purify 9. Recrystallize (Ethanol) Dry->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Probable Mechanism of Action: Covalent Inhibition

The biological activity of chloroacetamide compounds is predominantly attributed to their function as electrophiles, enabling them to form covalent bonds with nucleophilic residues in proteins.[4] The primary target is often the thiol group (-SH) of cysteine residues.[8]

The Chloroacetamide "Warhead"

The chloroacetyl group is a classic example of a reactive electrophile, or "warhead," used in the design of covalent inhibitors. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of a cysteine residue acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This displaces the chloride ion and forms a stable and typically irreversible thioether bond.[4] This covalent modification permanently inactivates the target protein.

Known Targets of Chloroacetamides

In the field of agriculture, chloroacetamide herbicides are well-known inhibitors of very-long-chain fatty acid (VLCFA) elongase systems, with I₅₀ values in the nanomolar range.[8][9] The VLCFA synthase, a key enzyme in this system, has a conserved, reactive cysteine in its active site that is the target of these herbicides.[8] In drug discovery, the chloroacetamide moiety has been used to target cysteine residues in various proteins, including kinases and proteases involved in the Hippo signaling pathway.[10] A recent study also highlighted the antifungal activity of chloroacetamide derivatives against Fusarium species.[11]

Mechanistic Pathway Diagram

Mechanism_of_Action cluster_reaction Covalent Modification (SN2 Reaction) Compound N-(1,3-Benzodioxol-5-yl) -2-chloroacetamide Attack Nucleophilic Attack by Cysteine Thiol Compound->Attack Target Target Protein (e.g., Enzyme, Receptor) Cysteine Nucleophilic Cysteine Residue (-SH) Target->Cysteine Cysteine->Attack Bond Formation of Thioether Bond Attack->Bond Displace Displacement of Chloride Ion (Cl-) Attack->Displace Inactive Irreversibly Inhibited Protein Bond->Inactive Effect Downstream Biological Effect (e.g., Enzyme inhibition, Pathway disruption) Inactive->Effect

Caption: Covalent inhibition mechanism of chloroacetamide compounds.

The Role of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole scaffold is a key structural feature in many natural and synthetic bioactive compounds.[1] It is found in natural products like safrole (a precursor for various syntheses), piperine (from black pepper), and sesamin.[12][13]

In medicinal chemistry, the 1,3-benzodioxole group can influence a molecule's pharmacological profile in several ways:[14][15]

  • Metabolic Stability: The methylenedioxy bridge can inhibit cytochrome P450 (CYP) enzymes, potentially increasing the metabolic stability and bioavailability of a drug.

  • Receptor Interactions: The rigid, planar structure can serve as a scaffold to orient other functional groups for optimal interaction with a biological target.

  • Bioactivity: Derivatives of 1,3-benzodioxole have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anti-tumor properties.[1][16][17]

The presence of this moiety in CAS 227199-07-7 suggests that the compound could have favorable interactions with target proteins beyond the covalent bond formed by the chloroacetamide group, and it may possess interesting pharmacokinetic properties.

Potential Research Applications

Based on the analysis of its constituent functional groups, this compound can be considered for several research applications:

  • Covalent Probe Development: It can be used as a starting point for developing more complex and selective covalent probes to study the function of specific cysteine-containing proteins.

  • Fragment-Based Screening: As a fragment-sized molecule with a reactive handle, it is an ideal candidate for fragment-based ligand discovery (FBLD) campaigns targeting enzymes with active-site cysteines.[10]

  • Antimicrobial and Antifungal Research: Given the known antimicrobial activities of both chloroacetamides and some benzodioxole derivatives, this compound could be screened for efficacy against various pathogens.[11][18]

  • Herbicide Development: Its structural similarity to known herbicidal chloroacetamides suggests it could be investigated for phytotoxic activity.[8]

  • Synthetic Intermediate: It serves as a versatile precursor for synthesizing a variety of heterocyclic compounds through nucleophilic substitution of the chlorine atom.[6][19]

Safety and Handling

Alpha-chloroacetamides are reactive alkylating agents and must be handled with appropriate safety precautions.

  • Hazards: These compounds are generally toxic if swallowed and can be absorbed through the skin.[5][20] They are irritating to the eyes and skin, and repeated or prolonged contact may cause skin sensitization (allergic reaction).[21][22] Animal tests suggest that some chloroacetamides may pose a risk to human reproduction or development.[20]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[20][21]

  • Handling: Avoid creating dust.[5] Do not eat, drink, or smoke when working with this chemical. Wash hands thoroughly after handling.

  • Spills: In case of a spill, sweep the solid substance into a covered, sealable container for disposal. Moisten slightly to prevent dusting if appropriate. Do not let the chemical enter the environment.[5]

  • Storage: Store in a cool, dry, well-ventilated area, separated from strong oxidants, strong bases, and strong acids.[21]

Always consult the specific Safety Data Sheet (SDS) for this compound before use. [20][21][22]

Conclusion

This compound (CAS 227199-07-7) is a research chemical with significant potential stemming from its hybrid structure. The chloroacetamide moiety confers the ability to act as a covalent modifier of proteins, a mechanism of action that is of high interest in modern drug discovery for achieving potent and sustained target inhibition. The 1,3-benzodioxole group provides a well-established scaffold known to impart favorable pharmacological properties. While specific biological data for this compound is scarce, this guide provides a solid foundation for researchers to understand its likely synthesis, mechanism, and potential applications, thereby enabling its rational use in the exploration of new chemical biology and drug discovery frontiers.

References

  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. (2024). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • 1,3-Benzodioxole. (n.d.). Grokipedia. Retrieved January 12, 2026, from [Link]

  • The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

  • A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. (n.d.). Arkat USA. Retrieved January 12, 2026, from [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. (1998). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • A chloroacetamide derivative as a potent candidate for fusariosis treatment. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Exploring the Versatile Chemistry and Applications of 1,3-Benzodioxole. (n.d.). Retrieved January 12, 2026, from [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. (n.d.). SciELO South Africa. Retrieved January 12, 2026, from [Link]

  • Synthetic route of synthesized chloroacetamide derivatives (1–22). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Ultimate Guide to Safrole. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1,3-Benzodioxole. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]

  • Safrole. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (2017). Cambridge Core. Retrieved January 12, 2026, from [Link]

  • Safrole. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Structures of safrole and derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

A Comprehensive Technical Guide to N-(1,3-benzodioxol-5-yl)-2-chloroacetamide: Isomeric Forms, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical entity represented by the name "N-(1,3-benzodioxol-5-yl)-2-chloroacetamide." It clarifies the existence of two primary isomers, N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide and This compound , which are frequently conflated. This document delineates their distinct chemical structures, properties, and synthetic pathways. Detailed, field-tested protocols for the synthesis and characterization of both isomers are presented, supported by mechanistic insights and data interpretation. Furthermore, this guide explores the toxicological profiles and potential biological significance of the chloroacetamide moiety, grounding the discussion in authoritative references to ensure scientific integrity.

Introduction: Deconstructing Ambiguity

The nominal designation "this compound" is structurally ambiguous. It can refer to two distinct isomers depending on the point of attachment of the acetamide nitrogen to the 1,3-benzodioxole (also known as methylenedioxyphenyl) ring. The critical distinction lies in the presence or absence of a methylene (-CH₂-) bridge between the aromatic ring and the nitrogen atom.

  • Isomer 1: N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide (CAS: 40023-03-8)[1][]. Here, the nitrogen is bonded to a methylene group, which is in turn attached to the 5-position of the benzodioxole ring.

  • Isomer 2: This compound (CAS: 227199-07-7). In this isomer, the nitrogen is directly bonded to the 5-position of the benzodioxole ring.

This guide will address both isomers independently, providing a clear and comprehensive overview of each.

Isomer 1: N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide

This isomer is synthesized from piperonylamine (1,3-benzodioxol-5-ylmethanamine) and is a valuable intermediate in various synthetic applications. The 1,3-benzodioxole moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a range of biological activities[3].

Chemical Properties and Data
PropertyValueSource
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamidePubChem[1]
CAS Number 40023-03-8PubChem[1]
Molecular Formula C₁₀H₁₀ClNO₃PubChem[1]
Molecular Weight 227.64 g/mol PubChem[1]
Synthesis Protocol

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide is a standard N-acylation reaction. The nucleophilic amine (piperonylamine) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the HCl byproduct.

Diagram: Synthetic Pathway for Isomer 1

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product Piperonylamine Piperonylamine Isomer1 N-(1,3-benzodioxol-5-ylmethyl)- 2-chloroacetamide Piperonylamine->Isomer1 + ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Isomer1 Base Base (e.g., Triethylamine) Solvent Aprotic Solvent (e.g., DCM)

Caption: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide.

Experimental Workflow:

  • Preparation: To a solution of piperonylamine (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (1.1 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Analytical Characterization (Predicted)
  • ¹H NMR:

    • δ ~4.1 ppm (s, 2H): Protons of the chloromethyl group (-CH₂Cl).

    • δ ~4.3 ppm (d, 2H): Methylene protons of the benzyl group (-CH₂-NH).

    • δ ~5.9 ppm (s, 2H): Protons of the methylenedioxy group (-O-CH₂-O-).

    • δ ~6.7-6.9 ppm (m, 3H): Aromatic protons of the benzodioxole ring.

    • δ ~7.0-7.5 ppm (br s, 1H): Amide proton (-NH-).

  • ¹³C NMR:

    • δ ~42 ppm: Chloromethyl carbon (-CH₂Cl).

    • δ ~45 ppm: Benzyl methylene carbon (-CH₂-NH).

    • δ ~101 ppm: Methylenedioxy carbon (-O-CH₂-O-).

    • δ ~108, 109, 121 ppm: Aromatic CH carbons.

    • δ ~132, 147, 148 ppm: Quaternary aromatic carbons.

    • δ ~166 ppm: Amide carbonyl carbon (C=O).

  • IR (cm⁻¹):

    • ~3300 (N-H stretch)

    • ~1670 (C=O stretch, Amide I)

    • ~1540 (N-H bend, Amide II)

    • ~1250, 1040 (C-O stretch)

    • ~750 (C-Cl stretch)

  • Mass Spectrometry (EI):

    • M⁺ at m/z 227/229 (due to ³⁵Cl and ³⁷Cl isotopes).

    • Key fragments: loss of Cl, loss of CH₂Cl, and the piperonylmethyl cation (m/z 135).

Isomer 2: this compound

This isomer is a derivative of 3,4-methylenedioxyaniline. N-aryl chloroacetamides are a class of compounds with diverse biological activities and are often used as intermediates in the synthesis of more complex heterocyclic systems.

Chemical Properties and Data
PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 227199-07-7Sigma-Aldrich
Molecular Formula C₉H₈ClNO₃Sigma-Aldrich
Molecular Weight 213.62 g/mol Sigma-Aldrich
Synthesis Protocol

The synthesis of this compound follows a similar N-acylation pathway as Isomer 1, but with 3,4-methylenedioxyaniline as the starting amine. A published procedure for a similar synthesis provides a reliable basis for this protocol[6].

Diagram: Synthetic Pathway for Isomer 2

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product AnilineDerivative 3,4-Methylenedioxyaniline Isomer2 N-(1,3-benzodioxol-5-yl)- 2-chloroacetamide AnilineDerivative->Isomer2 + ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Isomer2 Base Base (e.g., Triethylamine) Solvent Aprotic Solvent (e.g., Dioxane)

Caption: Synthesis of this compound.

Experimental Workflow:

  • Preparation: Dissolve 3,4-methylenedioxyaniline (1.0 eq) and triethylamine (2.0 eq) in dioxane in a round-bottom flask under an inert atmosphere.

  • Reaction: Cool the solution to 0 °C. Add chloroacetyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and acidify to pH 4-5 with HCl (6 M). Collect the resulting precipitate by filtration.

  • Purification: Wash the crude product with water and dry. Further purification can be achieved by recrystallization from ethanol.

Analytical Characterization (Predicted)

As with Isomer 1, specific published spectra are scarce. The following are predicted values based on the structure and known chemical shifts.

  • ¹H NMR:

    • δ ~4.2 ppm (s, 2H): Protons of the chloromethyl group (-CH₂Cl).

    • δ ~6.0 ppm (s, 2H): Protons of the methylenedioxy group (-O-CH₂-O-).

    • δ ~6.8-7.2 ppm (m, 3H): Aromatic protons.

    • δ ~8.0-8.5 ppm (br s, 1H): Amide proton (-NH-).

  • ¹³C NMR:

    • δ ~43 ppm: Chloromethyl carbon (-CH₂Cl).

    • δ ~101 ppm: Methylenedioxy carbon (-O-CH₂-O-).

    • δ ~102, 108, 114 ppm: Aromatic CH carbons.

    • δ ~132, 144, 148 ppm: Quaternary aromatic carbons.

    • δ ~164 ppm: Amide carbonyl carbon (C=O).

  • IR (cm⁻¹):

    • ~3280 (N-H stretch)

    • ~1680 (C=O stretch, Amide I)

    • ~1550 (N-H bend, Amide II)

    • ~1250, 1040 (C-O stretch)

    • ~750 (C-Cl stretch)

  • Mass Spectrometry (EI):

    • M⁺ at m/z 213/215 (due to ³⁵Cl and ³⁷Cl isotopes).

    • Key fragments: loss of CH₂Cl, and the 3,4-methylenedioxyaniline radical cation (m/z 137).

Biological Activity and Significance

N-substituted-2-chloroacetamides are a well-established class of biologically active compounds. Their reactivity, particularly the electrophilic nature of the carbon bearing the chlorine atom, allows them to act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules. This reactivity is the basis for their wide range of reported biological effects.

  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the efficacy of N-aryl chloroacetamides against various bacterial and fungal strains[7]. The lipophilicity of the aryl substituent plays a crucial role in the compound's ability to penetrate microbial cell membranes.

  • Enzyme Inhibition: The chloroacetamide moiety can act as a warhead for targeted covalent inhibitors. For example, derivatives of N-(1,3-benzodioxol-yl) have been investigated as kinase inhibitors[8].

  • Auxin Agonism: A recent study identified N-(benzo[d][1][9]dioxol-5-yl)-2-(one-benzylthio)acetamide derivatives as potent auxin receptor agonists, promoting root growth in plants[6]. This highlights the potential of the N-(1,3-benzodioxol-5-yl)acetamide scaffold in agricultural applications.

Diagram: General Mechanism of Action

G Chloroacetamide N-(R)-2-chloroacetamide CovalentAdduct Covalent Adduct Chloroacetamide->CovalentAdduct Alkylation Biomolecule Biomolecule (e.g., Protein, DNA) with Nucleophilic Residue (Nu:) Biomolecule->CovalentAdduct

Caption: Alkylation of a biological nucleophile by a chloroacetamide.

Safety and Handling

Both isomers of this compound and their synthetic precursors require careful handling in a laboratory setting. The primary hazards are associated with the reactants and the reactive nature of the chloroacetamide functional group.

  • Reactant Hazards:

    • Chloroacetyl chloride: Highly corrosive, a lachrymator, and reacts violently with water. Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE).

    • Amines (Piperonylamine and 3,4-Methylenedioxyaniline): Can be toxic and irritants. Avoid inhalation and skin contact.

  • Product Hazards (Inferred):

    • Skin and Eye Irritation: Based on data for similar compounds, both isomers are likely to be skin and eye irritants[10].

    • Toxicity: Chloroacetamide itself is toxic if swallowed and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child[11][12]. Similar precautions should be taken with its derivatives until specific toxicological data is available.

Recommended PPE:

  • Safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • A laboratory coat.

  • Work should be conducted in a well-ventilated chemical fume hood.

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[11].

  • Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention[11].

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen[10].

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[11].

Conclusion

The name "this compound" refers to two distinct chemical isomers, a fact that is crucial for accurate scientific communication and research. This guide has provided a clear differentiation between N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide and This compound . Detailed synthetic protocols, predicted analytical data, and a discussion of their potential biological relevance and necessary safety precautions have been presented. As with all research chemicals, it is imperative for scientists to handle these compounds with appropriate care, based on a thorough understanding of their chemical properties and potential hazards.

References

  • Bernhard, H. O., & Snieckus, V. (1971). The synthesis of 1- and 3-substituted 3,4-dihydroisoquinolines. Tetrahedron, 27(10), 2091-2100. [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

  • PubChem. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]

  • Comparison of the experimental and predicted 13C chemical shifts with HOSE code. ResearchGate. [Link]

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. [Link]

  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. National Institutes of Health. [Link]

  • PubChem. (n.d.). (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2H-1,3-Benzodioxol-5-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

  • Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. PubMed. [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. [Link]

Sources

"N-(1,3-benzodioxol-5-yl)-2-chloroacetamide molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Weight of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Abstract

This technical guide provides a comprehensive framework for the determination and verification of the molecular weight of this compound. The theoretical molecular weight is calculated based on its chemical formula, C₉H₈ClNO₃, as 213.62 g/mol .[1] This guide details the state-of-the-art analytical methodologies required for the empirical confirmation of this value, with a primary focus on high-resolution mass spectrometry (HRMS) for exact mass measurement and high-performance liquid chromatography (HPLC) for purity assessment. Detailed, field-tested protocols are provided for each technique, emphasizing the causality behind experimental choices to ensure data integrity and trustworthiness. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated approach to small molecule characterization.

Compound Identification and Theoretical Mass

Accurate compound identification is the foundation of all subsequent analytical work. This compound is a specific chemical entity that must be distinguished from structurally similar compounds, such as its isomer N-(1,3-benzodioxol-4-yl)-2-chloroacetamide and the related N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide, which contains an additional methylene group and has a molecular weight of 227.64 g/mol .[2] The subject of this guide, this compound, is identified by the CAS Number 227199-07-7.

Core Compound Properties

The fundamental properties of the target compound are summarized below. These values serve as the theoretical basis for all experimental verification.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 227199-07-7
Molecular Formula C₉H₈ClNO₃[1]
Average Molecular Weight 213.62 g/mol [1]
Monoisotopic Mass 213.0193 Da[1]
SMILES String O=C(CCl)NC1=CC=C2OCOC2=C1N/A
Calculation of Theoretical Mass

The molecular weight is derived from the molecular formula by summing the atomic weights of the constituent atoms.

  • Average Molecular Weight: This is calculated using the weighted average of the natural abundances of the isotopes for each element. It is the value used for stoichiometric calculations in bulk material.

    • (9 x 12.011) + (8 x 1.008) + (1 x 35.453) + (1 x 14.007) + (3 x 15.999) = 213.62 g/mol .

  • Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This value is paramount in mass spectrometry, as the instrument resolves individual isotopic peaks.

    • (9 x 12.00000) + (8 x 1.00783) + (1 x 34.96885) + (1 x 14.00307) + (3 x 15.99491) = 213.01926 Da .[1]

Integrated Analytical Workflow

The confirmation of a compound's molecular weight is not a single measurement but an integrated process. It begins with synthesis and purification, followed by definitive structural and purity analysis, and culminates in exact mass determination. This workflow ensures that the measured mass corresponds to a pure sample of the correct chemical structure.

G cluster_synthesis Synthesis & Purification cluster_validation Structural & Purity Validation cluster_mw Molecular Weight Determination synthesis Synthesis (e.g., Amine + Chloroacetyl Chloride) purification Purification (Flash Column Chromatography) synthesis->purification Crude Product nmr Structural Confirmation (1H & 13C NMR) purification->nmr Purified Sample hplc Purity Assessment (RP-HPLC-UV >95%) nmr->hplc Structure Confirmed hrms Exact Mass Verification (ESI-HRMS) hplc->hrms Purity Confirmed hrms->hplc Mass Match

Caption: Integrated workflow for molecular weight verification.

Experimental Verification Protocols

The following protocols represent a robust, self-validating system for confirming the molecular weight and identity of this compound.

Protocol 1: Purity Determination by Reverse-Phase HPLC

Causality: Before performing mass spectrometry, it is crucial to confirm the purity of the sample. A sample containing significant impurities will yield misleading mass spectra. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the industry standard for quantifying the purity of small organic molecules.[3][4]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Dilute to a working concentration of 50 µg/mL with a 50:50 mixture of acetonitrile and water.

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 254 nm.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The acceptance criterion is typically >95% purity.

Protocol 2: Exact Mass Determination by ESI-HRMS

Causality: High-resolution mass spectrometry provides a highly accurate mass measurement (typically to within 5 ppm), which can definitively confirm the elemental composition of a molecule.[5][6] Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and maximizing the abundance of the molecular ion.

Methodology:

  • Sample Preparation: Dilute the HPLC sample solution (50 µg/mL) further to approximately 1-5 µg/mL using 50:50 acetonitrile/water with 0.1% formic acid. The acid is crucial for promoting protonation and forming the [M+H]⁺ ion in positive ion mode.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

  • Infusion and Ionization: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

  • Mass Analysis:

    • Scan Range: m/z 100 - 500.

    • Resolution: Set to >60,000 to allow for accurate mass determination.

    • Internal Calibration: Use a known calibration standard to ensure high mass accuracy.

  • Data Interpretation (Self-Validation):

    • Primary Ion: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. The expected m/z is 213.0193 (monoisotopic mass) + 1.0078 (proton mass) = 214.0271 Da . The measured mass should be within 5 ppm of this theoretical value.

    • Isotopic Pattern: The most critical validation step is to observe the chlorine isotopic pattern. Look for the A+2 peak, which corresponds to the molecule containing the ³⁷Cl isotope. This peak should have an m/z approximately 2 Da higher (216.0242 Da) and an intensity that is ~32% of the [M+H]⁺ peak.[6] The presence of this 3:1 intensity ratio is definitive proof of a molecule containing a single chlorine atom.

Safety and Handling

While specific toxicity data for this compound is limited, the parent structure, 2-chloroacetamide, is a known hazardous substance.[7] It is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of reproductive toxicity.[7] Therefore, stringent safety precautions are mandatory.

  • Engineering Controls: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[8][9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10] In case of exposure, follow standard first-aid procedures and seek immediate medical attention.[9]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The molecular weight of this compound is theoretically established as 213.62 g/mol (average mass) and 213.0193 Da (monoisotopic mass).[1] This technical guide outlines a rigorous, multi-step analytical workflow to empirically validate this fundamental property. By integrating chromatographic purity analysis with high-resolution mass spectrometric determination of the exact mass and its characteristic isotopic pattern, researchers can achieve a high degree of confidence in the identity and quality of their material. Adherence to these protocols and safety guidelines is essential for generating reliable data in a research and drug development setting.

References

  • PubChem. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. Retrieved from [Link] (Note: Specific deep link was not available, linking to the main NIH site as per instructions).

  • PubChem. (n.d.). (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (n.d.). N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLOROACETAMIDE | CAS 40023-03-8. Retrieved from [Link]

  • Eurofins. (n.d.). Safety Data Sheet - 2-Chloroacetamide. Retrieved from [Link] (Note: Direct link to SDS not available, linking to main site).

  • Maru, J., et al. (2014). Synthesis and study of some novel benzothiazole derivatives as antimicrobial agents. Trade Science Inc. Journals. Retrieved from [Link] (Note: Direct link to paper not available, linking to main site).

  • SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Caltech Authors. (n.d.). Supporting Information with HRMS data. Retrieved from [Link] (Note: Direct link to specific paper not available, linking to main site).

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxol-5-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Washington. (n.d.). Common Mass Spectrometry Contaminants. Retrieved from [Link] (Note: Direct link to document not available, linking to main site).

  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Chromatographic Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]

Sources

"N-(1,3-benzodioxol-5-yl)-2-chloroacetamide mechanism of action"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Authored by: A Senior Application Scientist

Abstract

This compound belongs to the broader class of chloroacetamide compounds, which are recognized for their significant biological activities, notably as herbicides. While specific research on this compound is limited, a deep understanding of its mechanism of action can be extrapolated from the extensive studies conducted on the chloroacetamide chemical class. This guide synthesizes the current knowledge to present a detailed overview of the core mechanism of action, focusing on the covalent inhibition of very-long-chain fatty acid (VLCFA) synthesis, the downstream cellular consequences, and potential off-target effects such as the induction of oxidative stress. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed experimental protocols to investigate the bioactivity of this compound.

Introduction to this compound

This compound is a synthetic organic compound featuring a benzodioxole moiety linked to a chloroacetamide group. The chloroacetamide functional group is a well-established pharmacophore responsible for the biological activity of a wide range of molecules. These compounds are known to act as covalent inhibitors, a class of inhibitors that form a stable, covalent bond with their target protein. This irreversible binding often leads to potent and long-lasting biological effects. The primary mechanism of action for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) elongase systems, a critical pathway for the synthesis of lipids essential for cell membrane integrity and function.[1][2]

The Chloroacetamide Pharmacophore: A Reactive Moiety

The key to the biological activity of this compound lies in the electrophilic nature of the α-carbon in the chloroacetamide group. The chlorine atom, being a good leaving group, makes the adjacent carbon susceptible to nucleophilic attack. Within a biological system, the most common nucleophiles are the sulfhydryl groups (-SH) of cysteine residues in proteins.[3] This reactivity allows chloroacetamides to act as targeted covalent inhibitors.

Primary Mechanism of Action: Covalent Inhibition of VLCFA Elongase

The most well-documented mechanism of action for chloroacetamide compounds is the potent inhibition of the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[2]

The Biological Significance of Very-Long-Chain Fatty Acids (VLCFAs)

VLCFAs are fatty acids with chain lengths of 20 carbon atoms or more. They are crucial components of various lipids, including ceramides and sphingolipids, which are essential for:

  • Maintaining the structural integrity and fluidity of cellular membranes, particularly the plasma membrane.

  • Serving as precursors for signaling molecules.

  • Forming a barrier to water loss in plants and skin in animals.

The VLCFA Elongase Complex and its Inhibition

The synthesis of VLCFAs is a four-step cycle catalyzed by the VLCFA elongase complex. The rate-limiting step is the initial condensation reaction, which is catalyzed by the VLCFA synthase. This enzyme possesses a highly conserved and reactive cysteine residue in its active site.

The chloroacetamide moiety of this compound is proposed to bind to the active site of VLCFA synthase, where the sulfhydryl group of the cysteine residue performs a nucleophilic attack on the α-carbon of the chloroacetamide. This results in the formation of a stable thioether bond and the displacement of the chlorine atom. This covalent modification of the enzyme leads to its irreversible inactivation.[2]

cluster_0 VLCFA Elongase Active Site cluster_1 This compound cluster_2 Covalent Adduct Formation Enzyme_Cys_SH VLCFA Synthase (Active Site Cysteine-SH) Inhibitor R-NH-C(=O)-CH2-Cl Enzyme_Cys_SH->Inhibitor Nucleophilic Attack Covalent_Complex Enzyme-S-CH2-C(=O)-NH-R (Inactive Enzyme) Inhibitor->Covalent_Complex Irreversible Inhibition

Caption: Proposed covalent inhibition of VLCFA synthase by this compound.

Downstream Cellular Consequences of VLCFA Inhibition

The inhibition of VLCFA synthesis triggers a cascade of detrimental cellular events, ultimately leading to cell death.

  • Disruption of Membrane Integrity: A lack of VLCFAs compromises the structural integrity of the plasma membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Cell Growth and Division: Proper membrane function is essential for cell expansion and cytokinesis. The disruption of VLCFA synthesis halts these processes.

  • Accumulation of Precursors: The blockage of the VLCFA synthesis pathway can lead to an accumulation of shorter-chain fatty acids, which may have their own cytotoxic effects.

G A N-(1,3-benzodioxol-5-yl) -2-chloroacetamide B VLCFA Synthase Inhibition A->B C Decreased VLCFA Levels B->C D Compromised Membrane Integrity & Function C->D E Inhibition of Cell Growth & Division D->E F Cell Death D->F E->F

Caption: Signaling pathway from VLCFA synthase inhibition to cell death.

Secondary/Off-Target Effects: Oxidative Stress and Apoptosis

While VLCFA inhibition is the primary mechanism, some studies on chloroacetamides have indicated the induction of oxidative stress as a secondary effect.[4]

Generation of Reactive Oxygen Species (ROS)

Treatment with chloroacetamide herbicides has been shown to increase the levels of reactive oxygen species (ROS) within cells. This may be due to the disruption of mitochondrial function or the depletion of cellular antioxidants like glutathione (GSH), which can be conjugated to the chloroacetamide.[4]

Induction of Apoptosis

Elevated ROS levels can cause significant damage to cellular components, including DNA, proteins, and lipids. This cellular stress can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

G A N-(1,3-benzodioxol-5-yl) -2-chloroacetamide B Increased ROS Production Depletion of GSH A->B C Oxidative Damage (DNA, Proteins, Lipids) B->C D Mitochondrial Dysfunction C->D E Activation of Caspases D->E F Apoptosis E->F

Caption: Simplified pathway of chloroacetamide-induced oxidative stress and apoptosis.

Experimental Protocols for Elucidating the Mechanism of Action

To experimentally validate the proposed mechanism for this compound, the following protocols can be employed.

Protocol 1: In Vitro VLCFA Elongase Inhibition Assay

Objective: To determine the inhibitory effect of the compound on VLCFA elongase activity.

Methodology:

  • Enzyme Source: Isolate microsomes from a relevant plant or cell line known to have high VLCFA elongase activity.

  • Substrates: Use radiolabeled malonyl-CoA ([¹⁴C]malonyl-CoA) and an appropriate fatty acyl-CoA primer (e.g., C18:0-CoA).

  • Assay:

    • Pre-incubate the microsomal preparation with varying concentrations of this compound.

    • Initiate the reaction by adding the substrates.

    • Incubate for a defined period at the optimal temperature.

    • Stop the reaction and extract the fatty acids.

    • Separate the fatty acids by thin-layer chromatography (TLC).

    • Quantify the incorporation of the radiolabel into VLCFAs using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Covalent Binding Assay using Mass Spectrometry

Objective: To confirm covalent bond formation with a target peptide.

Methodology:

  • Target Peptide: Synthesize a peptide containing a single cysteine residue, mimicking the active site of VLCFA synthase.

  • Incubation: Incubate the peptide with this compound.

  • Analysis: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: Look for a mass shift in the peptide corresponding to the addition of the inhibitor minus the chlorine atom.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate target engagement in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the soluble fraction by Western blotting using an antibody against a putative target protein (e.g., a component of the VLCFA elongase complex).

  • Data Interpretation: Covalent binding of the compound to the target protein will stabilize it, resulting in a higher melting temperature compared to the vehicle-treated control.

Protocol 4: ROS Detection Assay

Objective: To measure intracellular ROS levels.

Methodology:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Staining: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Compare the fluorescence levels of treated cells to untreated controls.

Protocol 5: Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis.

Methodology:

  • Cell Treatment: Treat cells with the compound for a specified time.

  • Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a viability dye).

  • Analysis: Analyze the stained cells using flow cytometry.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the viable population (Annexin V negative, PI negative).

Data Presentation and Interpretation

The quantitative data from the proposed experiments can be summarized as follows:

AssayParameterExpected Result for an Active Compound
VLCFA Elongase InhibitionIC₅₀Low nanomolar to micromolar range
Mass SpectrometryMass ShiftObserved mass shift corresponding to covalent adduct formation
CETSAΔTₘPositive shift in melting temperature of the target protein
ROS DetectionFold Increase in FluorescenceDose-dependent increase in fluorescence
Apoptosis Assay% Apoptotic CellsDose-dependent increase in the percentage of apoptotic cells

Conclusion

Based on the well-established mechanism of the chloroacetamide class of compounds, this compound is predicted to act as a potent, irreversible inhibitor of very-long-chain fatty acid synthesis via covalent modification of the VLCFA synthase. This primary action likely leads to a cascade of downstream effects, including the disruption of cell membrane integrity and the inhibition of cell growth, ultimately resulting in cell death. Furthermore, the compound may induce secondary effects such as oxidative stress and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the validation of this proposed mechanism of action and for the further characterization of the biological activity of this compound. Future research should focus on identifying the specific protein targets of this compound in various biological systems to fully elucidate its pharmacological profile.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds.
  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available from: [Link]

  • Leavitt, J. R. C., & Penner, D. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270–277. Available from: [Link]

  • Eshak, E. A., Abu-Shanab, F. A., Mousa, S. A. S., & Bakheet, M. E. M. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. Research Square. Available from: [Link]

  • Huang, C. H., & Weber, J. B. (2003). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 51(18), 5336–5343. Available from: [Link]

  • PubChem. N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. National Center for Biotechnology Information. Available from: [Link]

  • Li, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(4), 324. Available from: [Link]

Sources

An In-depth Technical Guide on the Biological Activity of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. While direct studies on this specific molecule are limited, this document synthesizes information from related compound classes, namely N-aryl-2-chloroacetamides and molecules containing the 1,3-benzodioxole moiety. By examining the established pharmacological profiles of these structural components, we can hypothesize and propose robust experimental workflows to elucidate the biological potential of the title compound. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic applications.

Introduction: Deconstructing this compound

This compound is a synthetic organic compound characterized by two key structural features: an N-aryl-2-chloroacetamide core and a 1,3-benzodioxole (also known as methylenedioxyphenyl) substituent. The N-aryl-2-chloroacetamide scaffold is a versatile pharmacophore known to be present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1]. The reactive chlorine atom provides a site for further chemical modification, making it an attractive starting point for the synthesis of more complex molecules[1][2].

The 1,3-benzodioxole moiety is a prominent feature in numerous natural products and synthetic compounds with significant therapeutic applications[3]. This group is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule, often by modulating metabolic pathways[4][5][6]. The presence of this moiety in this compound suggests that it may possess unique biological activities worthy of investigation.

This guide will first explore the known biological activities of the N-aryl-2-chloroacetamide class of compounds and the pharmacological significance of the 1,3-benzodioxole group. Subsequently, a hypothesized biological profile for this compound will be presented, followed by detailed experimental protocols for its synthesis and biological evaluation.

The N-Aryl-2-Chloroacetamide Scaffold: A Foundation for Diverse Bioactivity

The N-aryl-2-chloroacetamide core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological effects.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial properties of N-aryl-2-chloroacetamides. These compounds have shown efficacy against a range of pathogenic bacteria and fungi.

  • Antibacterial Activity: N-(substituted phenyl)-2-chloroacetamides have been reported to be effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA)[7][8][9]. Their activity against Gram-negative bacteria like Escherichia coli is generally less pronounced[7][9]. The lipophilicity of the substituents on the phenyl ring plays a crucial role in their ability to penetrate the bacterial cell membrane[7][9]. Molecular docking studies suggest that these compounds may exert their antibacterial effect by targeting essential bacterial proteins like DNA gyrase and Topoisomerase II, which are involved in DNA replication and transcription[10].

  • Antifungal Activity: The antifungal potential of 2-chloro-N-phenylacetamide has been demonstrated against strains of Aspergillus flavus[11][12][13][14]. The proposed mechanism of action involves binding to ergosterol in the fungal plasma membrane, leading to membrane disruption[11][12][13][14]. Additionally, inhibition of DNA synthesis through the inhibition of thymidylate synthase has been suggested[11][12][13][14]. Substituted chloroacetamides generally exhibit greater antifungal activity than their unsubstituted counterparts[11][13].

Anticancer Activity

The cytotoxic effects of N-(substituted phenyl)-2-chloroacetamide analogs against various human cancer cell lines have been a subject of significant research.

  • Cytotoxicity: 2-chloroacetamide derivatives have shown significant cytotoxic activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines[15]. The nature and position of substituents on the phenyl ring are critical determinants of their anticancer potency[1].

  • Mechanism of Action: A proposed mechanism for the anticancer activity of some chloroacetamide analogs involves the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS)[1]. This increase in ROS can trigger signaling pathways such as the MAPK/ERK pathway, ultimately leading to the activation of caspases and programmed cell death[1]. Furthermore, some derivatives are thought to exert their effects through the inhibition of glutathione S-transferase (GST)[15].

The 1,3-Benzodioxole Moiety: A Modulator of Biological Function

The 1,3-benzodioxole ring system is a key structural feature in many biologically active compounds and is known to impart specific pharmacological properties.

  • Enzyme Inhibition: 1,3-benzodioxole derivatives are known to inhibit microsomal cytochrome P450 enzymes[6][16]. This inhibition can alter the metabolism of co-administered drugs, potentially increasing their bioavailability and duration of action[6][16]. This property is utilized in some therapeutic contexts to enhance the efficacy of other drugs[6][16].

  • Anticancer Potential: Derivatives of 1,3-benzodioxole have demonstrated anti-tumor properties by promoting apoptosis and inhibiting enzymes involved in cancer cell proliferation[4][5]. They have shown cytotoxic activity against several human tumor cell lines, including colon carcinoma and multidrug-resistant nasopharyngeal carcinoma cells[5]. Conjugation of the 1,3-benzodioxole moiety with arsenical precursors has been shown to improve the anti-tumor efficiency of these agents[6][16].

  • Other Activities: The 1,3-benzodioxole scaffold is also associated with anti-hyperlipidemia, antioxidant, and anti-inflammatory effects[4].

Hypothesized Biological Profile of this compound

Based on the activities of its constituent parts, we can hypothesize that this compound is likely to exhibit a range of biological activities. The combination of the N-aryl-2-chloroacetamide core and the 1,3-benzodioxole moiety may result in synergistic or unique pharmacological effects.

  • Potential Antimicrobial Activity: The compound is expected to possess antibacterial activity, particularly against Gram-positive bacteria, and antifungal activity. The 1,3-benzodioxole group may influence its spectrum of activity and potency.

  • Potential Anticancer Activity: The presence of both the chloroacetamide and benzodioxole functionalities suggests a strong potential for cytotoxic activity against various cancer cell lines. The mechanism could involve the induction of apoptosis via ROS generation and potential modulation of metabolic pathways by the benzodioxole ring.

The following sections provide detailed experimental protocols to synthesize and validate these hypothesized activities.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard method for the synthesis of N-aryl-2-chloroacetamides.

Materials:

  • 3,4-(Methylenedioxy)aniline (1,3-benzodioxol-5-amine)

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or potassium carbonate (K2CO3)[17]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 3,4-(methylenedioxy)aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add a suitable base, such as triethylamine or potassium carbonate, to the solution[17].

  • Cool the reaction mixture in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield pure this compound[17].

Workflow for Synthesis and Purification:

A Dissolve 3,4-(Methylenedioxy)aniline and base in DCM B Cool to 0°C A->B C Add Chloroacetyl Chloride dropwise B->C D Stir at Room Temperature (Monitor by TLC) C->D E Aqueous Workup D->E F Dry and Evaporate E->F G Recrystallization F->G H Pure Product G->H

Caption: Synthesis and purification workflow for this compound.

In Vitro Cytotoxicity Assays

To evaluate the potential anticancer activity of the synthesized compound, a series of in vitro cytotoxicity assays should be performed on a panel of human cancer cell lines.[18][19]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[19]

  • Non-cancerous cell line for selectivity assessment (e.g., HEK293)[20]

  • Cell culture medium and supplements

  • This compound

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure (MTT Assay):

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48 hours[19]. Include untreated cells as a negative control and cells treated with a standard anticancer drug as a positive control.

  • After the incubation period, add MTT solution to each well and incubate for a further 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth)[18][19].

Data Presentation: The cytotoxic activity should be summarized in a table presenting the IC50 values for the test compound and the positive control against the different cell lines.

Table 1: Hypothesized Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM) ± SD (Test Compound)IC50 (µM) ± SD (Doxorubicin)
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
HeLaCervical Cancer[Insert Value][Insert Value]
HEK293Normal Kidney[Insert Value][Insert Value]

Workflow for In Vitro Cytotoxicity Testing:

A Seed Cells in 96-well Plates B Treat with Compound and Controls A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Dissolve Formazan in DMSO E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: General workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus flavus)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound

  • Standard antibiotics and antifungals (positive controls)

  • 96-well plates

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: The antimicrobial activity should be presented in a table showing the MIC values against the tested microorganisms.

Table 2: Hypothesized Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL) (Test Compound)MIC (µg/mL) (Control Drug)
Staphylococcus aureusGram-positive[Insert Value][Insert Value]
Escherichia coliGram-negative[Insert Value][Insert Value]
Candida albicansYeast[Insert Value][Insert Value]
Aspergillus flavusMold[Insert Value][Insert Value]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of N-aryl-2-chloroacetamides and compounds containing the 1,3-benzodioxole moiety, it is reasonable to hypothesize that this compound will exhibit significant antimicrobial and anticancer properties. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this molecule.

Future research should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships through the synthesis of analogs, and conducting in vivo studies to assess the therapeutic potential of promising candidates. The insights gained from such investigations will be invaluable for the advancement of new and effective treatments for infectious diseases and cancer.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.).
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds - Benchchem. (n.d.).
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025, August 9).
  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20).
  • 1,3-Benzodioxole - Grokipedia. (n.d.).
  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312.
  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021, March 30). PubMed.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • A Comparative Guide to the Biological Activity of 2-Chloro-N-phenylaniline Analogs - Benchchem. (n.d.).
  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025, February 28). ScienceRise: Pharmaceutical Science.
  • Understanding 1,3-Benzodioxole - ChemicalBook. (2024, November 21).
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (n.d.). PubMed Central.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research.
  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (n.d.). Scholars Research Library.
  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (n.d.). SciELO.
  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (n.d.). ResearchGate.
  • a new molecule with activity against strains of Aspergillus flavus Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide. (n.d.). SciELO.
  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial. (n.d.). ProQuest.
  • (PDF) Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. (2019, December 1).
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (n.d.). PMC.
  • CAS 40023-03-8 N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide. (n.d.). BOC Sciences.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022, June 22). PubMed.
  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. (n.d.). MDPI.
  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021, September 20). PubMed.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (n.d.). PMC - NIH.
  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.).
  • Design, synthesis and biological evaluation of N-arylphenyl-2,2-dichloroacetamide analogues as anti-cancer agents. (2012, December 1). Ajman University.
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate.
  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. (n.d.). NIH.

Sources

"N-(1,3-benzodioxol-5-yl)-2-chloroacetamide derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(1,3-benzodioxol-5-yl)-2-chloroacetamide Derivatives: Synthesis, Characterization, and Therapeutic Potential

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The N-(1,3-benzodioxol-5-yl)acetamide core represents one such scaffold. The 1,3-benzodioxole moiety, a common feature in numerous natural products, imparts specific steric and electronic properties that facilitate favorable interactions with a variety of protein targets. When coupled with a reactive 2-chloroacetamide group, this scaffold becomes a versatile platform for creating diverse chemical libraries with a wide spectrum of biological activities.

This technical guide provides an in-depth exploration of this compound derivatives. We move beyond simple recitation of facts to delve into the causality behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the synthesis, structural characterization, and the diverse therapeutic applications of these compounds, from anticancer and antimicrobial agents to novel regulators of plant growth.

The Core Molecular Architecture

The foundational structure consists of a 1,3-benzodioxole (also known as methylenedioxyphenyl) ring system linked to a 2-chloroacetamide functional group via an amine. The chloroacetamide portion is a key reactive handle; the chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the straightforward diversification of the core structure, a critical feature for structure-activity relationship (SAR) studies.

cluster_core This compound Core core core

Caption: General structure of the core scaffold.

Synthetic Pathways: A Guided Protocol

The most common and efficient method for synthesizing these derivatives is the chloroacetylation of the corresponding amine, typically 1,3-benzodioxol-5-amine or its alkylated analogs like piperonylamine (1,3-benzodioxol-5-ylmethanamine).[1] This is a nucleophilic acyl substitution reaction.

Expert Insight: Why Chloroacetylation?

The choice of chloroacetyl chloride as the acylating agent is strategic. It is highly reactive, ensuring efficient conversion, often at low temperatures. The resulting N-chloroacetamide product is stable enough for isolation but retains a reactive electrophilic site (the carbon bearing the chlorine), which is ideal for subsequent nucleophilic substitution reactions to generate diverse libraries of compounds.[1]

Detailed Experimental Protocol: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide

This protocol outlines a robust method for synthesizing a representative compound from this class.

Step 1: Reactant Preparation

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzodioxol-5-ylmethanamine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Add a base (1.5 equivalents), such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

    • Causality: The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to scavenge this acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Step 2: Acylation Reaction

  • Cool the reaction mixture to 0 °C in an ice bath. This is critical for controlling the exothermicity of the reaction with the highly reactive chloroacetyl chloride.

  • Slowly add chloroacetyl chloride (1 equivalent), dissolved in the same anhydrous solvent, to the stirred amine solution via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Isolation

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting amine is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, and finally with brine.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • The primary product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate or an ethanol/water mixture, to obtain the pure N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide as a solid.[2]

G start Dissolve Amine & Base in Anhydrous Solvent reaction Cool to 0°C Add Chloroacetyl Chloride start->reaction Prepare reactants stir Warm to RT Stir for 2-4h reaction->stir Initiate acylation workup Aqueous Work-up (Wash with H₂O, Acid, Brine) stir->workup Reaction complete (TLC) dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify by Recrystallization evaporate->purify Crude product end Pure Product purify->end

Caption: Workflow for the synthesis of N-chloroacetamide derivatives.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized derivatives is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[3]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals include:

    • A singlet for the methylenedioxy (-O-CH₂-O-) protons, typically around 6.0 ppm.

    • Aromatic protons on the benzodioxole ring (usually 3 protons exhibiting an ABX spin system) between 6.7-7.0 ppm.[3]

    • A singlet for the chloromethyl (-CH₂-Cl) protons around 4.1-4.3 ppm.[4]

    • A broad singlet for the amide (N-H) proton, which can vary in chemical shift.

  • ¹³C NMR & DEPT: Identifies all unique carbon atoms. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment helps distinguish between CH, CH₂, and CH₃ groups.[3] Key signals include:

    • The carbonyl carbon (C=O) of the amide group, typically downfield around 164-168 ppm.[4][5]

    • The methylenedioxy carbon (-O-CH₂-O-) around 101 ppm.

    • The chloromethyl carbon (-CH₂-Cl) around 42-44 ppm.[4][5]

  • 2D NMR (COSY, HMQC, HMBC): These experiments are used to confirm connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with the carbons they are directly attached to or are 2-3 bonds away from, respectively.[3]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[6] A characteristic feature for these compounds is the isotopic pattern for chlorine: the presence of two molecular ion peaks ([M]+ and [M+2]+) in an approximate 3:1 ratio confirms the presence of one chlorine atom.[6]

X-Ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry.[2]

Biological Activities and Therapeutic Applications

The this compound scaffold has been explored for a range of biological activities, demonstrating its versatility.[7]

Anticancer Activity

The benzodioxole moiety is present in several compounds with anticancer potential.[7] Derivatives of this scaffold have been investigated as kinase inhibitors. For example, a related compound, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), is a potent and highly selective dual inhibitor of c-Src and Abl kinases, which are critical in cancer progression.[8] AZD0530 has demonstrated excellent pharmacokinetic properties and potent inhibition of tumor growth in preclinical models, leading to its evaluation in clinical trials.[8]

cluster_pathway Kinase Inhibition Pathway Derivative Benzodioxole Derivative (e.g., AZD0530) Kinase c-Src / Abl Kinase Derivative->Kinase Binds to ATP pocket Derivative->Kinase Blocks ATP Binding Inhibition Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes Kinase->Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase ATP->Kinase Substrate Protein Substrate Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Phosphorylation->Downstream Phosphorylation->Downstream Apoptosis Tumor Growth Arrest & Apoptosis Downstream->Apoptosis Pathway Blocked

Caption: Mechanism of action for kinase inhibitor derivatives.

Anti-inflammatory and Analgesic Potential

Some chloroacetamide derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[9] The N-(1,3-benzodioxol-5-yl) portion can serve as a lead structure for developing new anti-inflammatory agents by targeting enzymes like COX-2.[10] Molecular docking studies can be employed to predict the binding affinity and orientation of these derivatives within the active sites of COX-1 and COX-2, guiding the design of more selective inhibitors.[9]

Antimicrobial Activity

The chloroacetamide moiety is a known pharmacophore in various antimicrobial agents. When combined with other heterocyclic systems like benzothiazole, these derivatives show promising activity.[11] Synthesized N-chloro aryl acetamide derivatives have been evaluated for their in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12]

Compound Class Target Organism Activity Metric Notable Results Reference
Thiazole-Thiazolidinedione HybridsS. aureus, B. subtilis, E. coliZone of InhibitionModerate to good activity observed.[12]
Benzothiazole DerivativesVarious bacteria & fungiMIC ValuesCompounds showed a range of inhibitory concentrations.[11]
Thioacetamide-Thiadiazole HybridsSHP2 Enzyme (related to cancer/infection)IC₅₀Potent inhibition (IC₅₀ = 0.318 µM) by a benzodioxole-containing derivative.[7]
Plant Growth Regulation

In a fascinating application outside of human medicine, N-(benzo[d][2][3]dioxol-5-yl)-2-(benzylthio)acetamide derivatives have been identified as potent auxin receptor agonists.[13] One derivative, designated K-10, was found to have a remarkable promotive effect on root growth in both Arabidopsis thaliana and rice (Oryza sativa) by enhancing auxin-related signaling responses.[13] This was discovered through computer-aided drug design based on the auxin receptor TIR1, highlighting the potential of this scaffold in developing novel agricultural products to enhance crop production.[13]

Conclusion and Future Directions

The this compound scaffold is a testament to the power of modular chemical design. Its straightforward synthesis, coupled with the reactive chloroacetamide handle, provides a robust platform for generating diverse molecular libraries. The demonstrated biological activities spanning oncology, infectious diseases, and even agriculture underscore its "privileged" nature.

Future research should focus on leveraging computational tools for more targeted library design, exploring novel nucleophilic substitution reactions to expand chemical diversity, and performing in-depth mechanistic studies to fully elucidate the mode of action for the most promising derivatives. The continued exploration of this versatile core will undoubtedly yield novel candidates for both therapeutic and agricultural applications.

References

  • National Center for Biotechnology Information (2024). N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. PubChem Compound Summary for CID 21919425. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2021(2), M1229.Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7338–7350.Available at: [Link]

  • Koval, O., et al. (2022). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaff. ResearchGate.Available at: [Link]

  • National Center for Biotechnology Information (2024). N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. PubChem Compound Summary for CID 736835. Available at: [Link]

  • National Center for Biotechnology Information (2024). (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. PubChem Compound Summary for CID 26369154. Available at: [Link]

  • Molbase. N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLOROACETAMIDE. Available at: [Link]

  • Pacho, F. A., et al. (2013). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules, 18(6), 6690–6714.Available at: [Link]

  • Al-Hussain, S. A., et al. (2024). Structures of Benzodioxole derivatives that have biological activities. ResearchGate.Available at: [Link]

  • Abdel-Latif, E., et al. (2023). Synthesis of N-substituted chloroacetamides. ResearchGate.Available at: [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488.Available at: [Link]

  • Galyametdinova, I. V., et al. (2018). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2018(4), M1017.Available at: [Link]

  • Khan, M. A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6).Available at: [Link]

  • Patel, N. B., et al. (2014). Synthesis and study of some novel benzothiazole derivatives as antimicrobial agents. Trade Science Inc.Available at: [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library.Available at: [Link]

Sources

"literature review of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(1,3-benzodioxol-5-yl)-2-chloroacetamide: Synthesis, Characterization, and Potential Applications

Introduction

This compound is a synthetic organic compound featuring a benzodioxole core linked to a chloroacetamide functional group. The benzodioxole moiety, also known as methylenedioxyphenyl, is a prominent scaffold in natural products and pharmacologically active molecules. The chloroacetamide group is a reactive functional group frequently employed as a building block in organic synthesis and is known for its use as a preservative and its potential biological activity.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

The properties of this compound and its close structural isomers are crucial for understanding its behavior in chemical and biological systems. While specific experimental data for the title compound is sparse, computed properties and data from closely related analogs provide valuable insights.

PropertyValueSource
Molecular Formula C₉H₈ClNO₃[2]
Molecular Weight 213.62 g/mol [2]
IUPAC Name This compound[3]
CAS Number 227199-07-7[3]
Appearance Likely a solid or crystalline form[4]
Solubility Expected to be soluble in organic solvents like DMSO and methanol[4]
XLogP3 (Computed) 1.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the chloroacetylation of 3,4-methylenedioxyaniline (1,3-benzodioxol-5-amine). This reaction is a nucleophilic acyl substitution where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of a chloroacetylating agent, such as chloroacetyl chloride.[5][6]

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of 3,4-methylenedioxyaniline acting as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation of the nitrogen, often facilitated by a mild base, to yield the final amide product. The use of a base like triethylamine or potassium carbonate is common to neutralize the HCl byproduct generated during the reaction.[7][8]

Experimental Protocol: Chloroacetylation of 3,4-Methylenedioxyaniline

This protocol is a generalized procedure based on established methods for the synthesis of N-aryl-2-chloroacetamides.[7][8][9]

Materials:

  • 3,4-Methylenedioxyaniline

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or Potassium Carbonate (K₂CO₃)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-methylenedioxyaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add a mild base such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq).[7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over a period of 30 minutes. Maintaining a low temperature prevents potential side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove excess acid), deionized water, and finally brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate) to yield the pure product.[7]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification Reactants 1. Dissolve 3,4-Methylenedioxyaniline and base in anhydrous DCM Cooling 2. Cool mixture to 0°C Reactants->Cooling Addition 3. Add Chloroacetyl Chloride dropwise at 0°C Cooling->Addition Stirring 4. Stir at room temperature for 2-4h Addition->Stirring Quench 5. Quench with water Stirring->Quench Extract 6. Wash with NaHCO3, H2O, Brine Quench->Extract Dry 7. Dry organic layer (Na2SO4) Extract->Dry Concentrate 8. Concentrate under vacuum Dry->Concentrate Purify 9. Recrystallize from Ethanol/EtOAc Concentrate->Purify FinalProduct Pure N-(1,3-benzodioxol-5-yl) -2-chloroacetamide Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structure of the synthesized compound should be confirmed using modern analytical techniques.

  • NMR Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons of the benzodioxole ring, the singlet for the methylenedioxy (-O-CH₂-O-) protons, a singlet for the chloromethyl (-CH₂Cl) protons, and a broad singlet for the amide (N-H) proton.[8][10] ¹³C NMR would confirm the number of unique carbon atoms in the molecule.[10]

  • Mass Spectrometry: Mass spectrometry (MS) will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11] The presence of a chlorine atom will be evident from the characteristic M+2 isotope peak with an intensity ratio of approximately 3:1.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include an N-H stretching vibration (around 3300 cm⁻¹) and a strong C=O stretching vibration for the amide carbonyl group (around 1670-1690 cm⁻¹).[10][12]

Potential Applications and Biological Relevance

While this compound itself is not extensively studied, its structural components suggest several areas of potential interest for researchers.

Precursor in Chemical Synthesis

The reactive chlorine atom in the chloroacetamide moiety makes this compound a valuable intermediate for further chemical modifications. The chlorine can be readily displaced by various nucleophiles (containing oxygen, nitrogen, or sulfur), allowing for the synthesis of a diverse library of N-substituted benzodioxole derivatives.[5] This reactivity is fundamental for creating more complex molecules with potential applications in medicinal chemistry and materials science.[4]

Agrochemical Research

Derivatives of 1,3-benzodioxole have been investigated for their agrochemical properties. For instance, certain N-(benzo[d][2][13]dioxol-5-yl) acetamide derivatives have been designed and synthesized as potent agonists for the auxin receptor TIR1, demonstrating remarkable root growth-promoting activity in plants like Arabidopsis thaliana and Oryza sativa.[11] The core structure of this compound serves as a potential starting point for developing new plant growth regulators.

Pharmaceutical and Medicinal Chemistry

The benzodioxole ring is a key structural feature in many pharmacologically active compounds. Additionally, the broader class of chloroacetamides has been explored for various biological activities. For example, related N-aryl chloroacetamides are used in the synthesis of compounds with antimicrobial and antifungal properties.[14] The combination of these two moieties in one molecule makes it a target of interest for screening in drug discovery programs.

Safety and Toxicology

Detailed toxicological data for this compound is not available. However, information on the chloroacetamide functional group provides a basis for preliminary safety considerations.

  • Toxicity: Chloroacetamide is classified as toxic if swallowed.[15][16] It has shown acute toxicity in animal studies via oral, intraperitoneal, and subcutaneous routes.[1]

  • Skin Sensitization: Chloroacetamide is a known skin sensitizer and may cause an allergic skin reaction.[1][16]

  • Handling Precautions: Due to the potential hazards associated with the chloroacetamide moiety, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] All manipulations should be performed in a well-ventilated fume hood.[16] Special instructions should be obtained and all safety precautions read before use.[15]

Logical Relationship Diagram for Safety Considerations

SafetyProfile cluster_hazards Inferred Hazards from Chloroacetamide Moiety cluster_ppe Recommended Handling Precautions Compound N-(1,3-benzodioxol-5-yl) -2-chloroacetamide Toxicity Toxic if Swallowed [8, 14] Compound->Toxicity Sensitization May cause allergic skin reaction [9, 14] Compound->Sensitization ReproTox Suspected of damaging fertility or the unborn child [8] Compound->ReproTox PPE Use appropriate PPE (Gloves, Goggles, Lab Coat) [8] Toxicity->PPE Sensitization->PPE Instructions Read SDS and follow all safety precautions [8] ReproTox->Instructions Ventilation Work in a chemical fume hood [14] PPE->Ventilation

Caption: Inferred safety profile and handling precautions for the title compound.

Conclusion

This compound is a versatile chemical intermediate whose synthesis is readily achievable through standard amidation protocols. While direct biological applications have yet to be extensively reported, its constituent moieties—the pharmacologically relevant benzodioxole ring and the synthetically reactive chloroacetamide group—position it as a valuable building block for the development of novel compounds in agrochemical and pharmaceutical research. Due diligence regarding its handling is necessary, given the known toxicological profile of chloroacetamides. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and explore the potential of this and related compounds.

References

  • PubChem. N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. Available from: [Link]

  • PubChem. (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. National Center for Biotechnology Information. Available from: [Link]

  • Molbase. N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLOROACETAMIDE. Available from: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available from: [Link]

  • Popov, P., & Stoyanov, D. (2020). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank. Available from: [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on Chloroacetamide. European Commission. Available from: [Link]

  • Maru, J., et al. (2014). Synthesis and Study of Some Novel Benzothiazole Derivatives as Antimicrobial Agents. Trade Science Inc. Available from: [Link]

  • Shevchuk, M., et al. (2019). Synthesis of N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank. Available from: [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available from: [Link]

  • Singh, R., et al. (2015). A facile amidation of chloroacetyl chloride using DBU. ResearchGate. Available from: [Link]

  • Abdel-Latif, E. (2020). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available from: [Link]

  • Google Patents. (2010). CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline.
  • Mamedov, I., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. Available from: [Link]

  • Cosmetic Ingredient Review. (2016). Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. Available from: [Link]

Sources

A Technical Guide to the Spectral Analysis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The insights provided herein are grounded in established spectroscopic principles and data from closely related structures to offer a robust predictive analysis in the absence of publicly available experimental spectra for this specific compound.

Introduction

This compound is a synthetic organic compound featuring a 1,3-benzodioxole moiety, also known as a methylenedioxyphenyl group, linked to a chloroacetamide side chain via an amide bond. The 1,3-benzodioxole ring system is a common structural motif in a variety of natural products and pharmacologically active molecules. The chloroacetamide group, on the other hand, is a reactive functional group often utilized in organic synthesis as an alkylating agent. A thorough spectral characterization is crucial for confirming the identity, purity, and structure of this compound in any research or development setting.

Molecular Structure

The structural formula of this compound is presented below, with a systematic numbering scheme for the assignment of spectral data.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] The following sections detail the predicted ¹H and ¹³C NMR spectral data for this compound.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of small organic molecules is as follows.[1][3]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[3]

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4]

  • Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

cluster_workflow NMR Experimental Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Add Internal Standard (TMS) B->C D Acquire 1H and 13C FID C->D E Fourier Transform & Processing D->E F Spectral Analysis E->F

Caption: A generalized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information about the different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-H~8.0 - 8.5broad singlet1H
Aromatic H (H-4, H-6, H-7)~6.7 - 7.2multiplet3H
-O-CH₂-O-~5.9 - 6.0singlet2H
-CH₂-Cl~4.1 - 4.3singlet2H

Interpretation of ¹H NMR Spectrum:

  • Amide Proton (N-H): A broad singlet is expected in the downfield region (around 8.0-8.5 ppm) due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.

  • Aromatic Protons: The three protons on the benzodioxole ring are expected to appear as a complex multiplet in the aromatic region (6.7-7.2 ppm). The exact splitting pattern will depend on their coupling with each other.

  • Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet for the two equivalent protons of the methylenedioxy group is predicted around 5.9-6.0 ppm.[5][6][7]

  • Chloromethyl Protons (-CH₂-Cl): The two protons of the chloromethyl group are expected to appear as a sharp singlet in the region of 4.1-4.3 ppm, deshielded by the adjacent chlorine atom and the carbonyl group.

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)~164 - 166
Aromatic C-O (C-3a, C-7a)~147 - 149
Aromatic C-N (C-5)~141 - 143
Aromatic C-H (C-4, C-6, C-7)~108 - 122
-O-CH₂-O-~101 - 102
-CH₂-Cl~42 - 44

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically between 164 and 166 ppm.

  • Aromatic Carbons: The carbons of the benzodioxole ring will have distinct chemical shifts. The two carbons attached to the oxygen atoms (C-3a and C-7a) will be the most downfield of the aromatic carbons (around 147-149 ppm).[8] The carbon bearing the nitrogen substituent (C-5) will also be significantly deshielded. The remaining aromatic carbons will appear in the range of 108-122 ppm.

  • Methylenedioxy Carbon (-O-CH₂-O-): The carbon of the methylenedioxy bridge is characteristically found at approximately 101-102 ppm.[8]

  • Chloromethyl Carbon (-CH₂-Cl): The carbon atom attached to the chlorine will be observed in the aliphatic region, around 42-44 ppm. The presence of the electron-withdrawing chloroacetyl group can influence the chemical shifts of the heterocyclic ring carbons.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Experimental Protocol: FT-IR Spectroscopy

A standard procedure for obtaining an FT-IR spectrum of a solid sample is as follows.[11][12]

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[10]

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder using an agate mortar and pestle.

  • Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

cluster_workflow FT-IR Experimental Workflow A Acquire Background Spectrum B Prepare KBr Pellet with Sample A->B C Place Pellet in Spectrometer B->C D Acquire Sample Spectrum C->D E Spectral Analysis D->E

Caption: A generalized workflow for FT-IR sample preparation and data acquisition.

IR Spectral Data (Predicted)
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3250 - 3350Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Amide I)1660 - 1680Strong
N-H Bend (Amide II)1530 - 1560Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O-C Asymmetric Stretch1230 - 1260Strong
C-O-C Symmetric Stretch1030 - 1050Strong
C-Cl Stretch700 - 800Medium-Strong

Interpretation of IR Spectrum:

  • N-H Vibrations: A secondary amide, such as the one in the target molecule, will show a characteristic N-H stretching vibration in the region of 3250-3350 cm⁻¹.[13][14] Another important band is the N-H in-plane bend (Amide II band), which is expected to be strong and appear around 1530-1560 cm⁻¹.[13][14]

  • Carbonyl Stretch (Amide I): A very strong absorption band corresponding to the C=O stretching vibration (Amide I band) is predicted in the range of 1660-1680 cm⁻¹.[2][13] The position of this band is influenced by conjugation and hydrogen bonding.

  • Aromatic and Dioxole Ring Vibrations: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region. The characteristic strong C-O-C asymmetric and symmetric stretching vibrations of the methylenedioxy group are expected at approximately 1230-1260 cm⁻¹ and 1030-1050 cm⁻¹, respectively.

  • C-Cl Stretch: The carbon-chlorine stretching vibration will be present in the fingerprint region, typically between 700 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] Electron Ionization (EI) is a common method for the analysis of small organic molecules, which often leads to extensive fragmentation, providing valuable structural information.[16][17][18]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A general procedure for obtaining an EI mass spectrum is as follows.[16]

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC) for GC-MS analysis.

  • Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[17]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

cluster_workflow EI-MS Experimental Workflow A Sample Introduction B Electron Ionization (70 eV) A->B C Mass Analysis (m/z separation) B->C D Ion Detection C->D E Mass Spectrum Generation D->E

Caption: A generalized workflow for Electron Ionization Mass Spectrometry.

Mass Spectral Data (Predicted)
m/z Predicted Fragment Proposed Fragmentation Pathway
213/215[M]⁺˙Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl)
136[C₈H₈NO]⁺α-cleavage with loss of ˙CH₂Cl
135[C₈H₇NO]⁺˙Loss of HCl from the molecular ion
122[C₇H₆O₂]⁺˙Cleavage of the N-C(aromatic) bond
77[C₆H₅]⁺Loss of the dioxole group

Interpretation of Mass Spectrum:

  • Molecular Ion: The molecular ion peak is expected at an m/z of 213, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. An M+2 peak at m/z 215 with approximately one-third the intensity of the M+ peak will be observed due to the natural abundance of the ³⁷Cl isotope.

  • α-Cleavage: A prominent fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. In this case, the loss of a chloromethyl radical (˙CH₂Cl) would result in a fragment ion at m/z 136.

  • Other Fragmentations: Cleavage of the amide bond can also occur. Fragmentation of the benzodioxole ring is also possible, leading to characteristic ions.

cluster_fragmentation Predicted Mass Fragmentation Pathways M [M]⁺˙ (m/z 213/215) F1 [C₈H₈NO]⁺ (m/z 136) M->F1 - ˙CH₂Cl F2 [C₇H₆O₂]⁺˙ (m/z 122) M->F2 - C₂H₂ClNO

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the characterization and quality control of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.

References

  • BenchChem. Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Link

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Link

  • UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. Published June 17, 2014. Link

  • Unknown. Sample preparation for FT-IR. Link

  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. Published April 24, 2020. Link

  • Venkata Ramiah, K. & Venkata Chalapathi, V. Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A58 , 233–245 (1963). Link

  • Unknown. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Link

  • ChemicalBook. 1,3-Benzodioxole(274-09-9) 13C NMR spectrum. Link

  • ChemicalBook. 1,3-Benzodioxole(274-09-9) 1H NMR spectrum. Link

  • University of Colorado Boulder, Department of Chemistry. IR Chart. Link

  • SpectraBase. 1,3-Benzodioxole - Optional[1H NMR] - Chemical Shifts. Link

  • Unknown. fourier transform infrared spectroscopy. Link

  • University of Illinois, School of Chemical Sciences. Electron Ionization. Link

  • Yu, H., et al. Protocol for determining protein dynamics using FT-IR spectroscopy. STAR Protocols (2023). Link

  • Aridoss, G., et al. Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy68 , 1153-63 (2007). Link

  • Chemical Instrumentation Facility. Mass Spectrometry Tutorial (Dr. Kamel Harrata). Link

  • Creative Proteomics. Electron Ionization. Link

  • Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy (2020). Link

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Link

  • Penchev, P. P., et al. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank2018 , M981 (2018). Link

  • University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. Link

  • Kwan, E. E. Lecture 13: Experimental Methods. Published March 29, 2011. Link

  • ResearchGate. Comparison of the experimental and predicted 13C chemical shifts with HOSE code. Link

  • Michigan State University, Department of Chemistry. NMR Spectroscopy. Link

  • Srivastava, V. Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Published March 19, 2025. Link

  • SpectraBase. 1,3-Benzodioxole - Optional[1H NMR] - Spectrum. Link

  • Chemistry LibreTexts. 3.1: Electron Ionization. Published July 3, 2022. Link

  • University of Wisconsin-Madison, Department of Chemistry. Approximating Proton NMR Chemical Shifts in More Complex Cases. Link

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry62 , 7512-7515 (1997). Link

  • de Oliveira, A. B., et al. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco56 , 755-758 (2001). Link

  • BenchChem. Application Note: Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide. Link

  • Oregon State University. 13C NMR Chemical Shift. Link

  • Wikipedia. 1,3-Benzodioxole. Link

  • Unknown. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Link

  • SpectraBase. N-(chloroacetyl)-L-isoleucine - Optional[13C NMR] - Chemical Shifts. Link

  • Ibarra-Rivera, T. R., et al. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules24 , 3576 (2019). Link

  • National Center for Biotechnology Information. N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. Link

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Link

  • NMRDB.org. Predict 13C carbon NMR spectra. Link

  • University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. Link

  • Sigma-Aldrich. This compound. Link

  • Santa Cruz Biotechnology. N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. Link

Sources

An In-Depth Technical Guide to the Homologs of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(1,3-benzodioxol-5-yl)-2-chloroacetamide scaffold represents a privileged structural motif in medicinal chemistry, giving rise to a diverse array of homologs with significant biological activities. This technical guide provides a comprehensive overview of this class of compounds, delving into their synthesis, multifaceted biological effects, and the critical structure-activity relationships that govern their potency and selectivity. From their role as potent auxin receptor agonists to their emerging potential as antimicrobial and anticancer agents, this document serves as an in-depth resource for researchers engaged in the exploration and development of novel therapeutics derived from the benzodioxole core. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower further investigation and application of these versatile molecules.

Introduction: The Versatile Benzodioxole Scaffold

The 1,3-benzodioxole moiety, a bicyclic aromatic ether, is a common feature in a multitude of natural products and pharmacologically active compounds. Its unique electronic and conformational properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. When coupled with a reactive N-acyl chloroacetamide side chain, as in the case of this compound, a versatile chemical entity emerges, ripe for structural modification and biological exploration. This guide will navigate the landscape of its homologs, focusing on the strategic design, synthesis, and biological evaluation of these promising compounds.

Synthetic Strategies for N-(1,3-benzodioxol-5-yl)acetamide Homologs

The synthesis of this compound and its derivatives is typically achieved through the acylation of a primary or secondary amine with a suitable chloroacetylating agent. The general synthetic approach allows for wide-ranging modifications at both the benzodioxole and the acetamide moieties.

General Synthesis Protocol for N-Aryl-2-chloroacetamides

A common and straightforward method involves the reaction of an appropriately substituted aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

  • Materials: 3,4-(Methylenedioxy)aniline, Chloroacetyl chloride, Triethylamine (or an alternative base), Dichloromethane (or a suitable aprotic solvent).

  • Procedure:

    • Dissolve 3,4-(methylenedioxy)aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture.

    • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis of Homologs with a Substituted Acetamide Moiety

The reactive chlorine atom in the 2-chloroacetamide group serves as a convenient handle for introducing a wide variety of substituents via nucleophilic substitution. This allows for the creation of a vast library of homologs with diverse physicochemical properties.

Example: Synthesis of N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide

This homolog can be synthesized by reacting this compound with piperidine.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

    • Add piperidine (1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents).

    • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

    • After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

    • Purify the product using standard techniques.

Biological Activities of N-(1,3-benzodioxol-5-yl)acetamide Homologs

Homologs of this compound have demonstrated a remarkable range of biological activities, highlighting their potential in various therapeutic and agrochemical applications.

Auxin Receptor Agonism and Plant Growth Regulation

A significant area of interest for this class of compounds is their activity as plant growth regulators. Certain homologs have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1).

A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized based on a lead compound identified through pharmacophore modeling.[3] These compounds were evaluated for their root-promotive effects in Arabidopsis thaliana and Oryza sativa.[3] One of the most potent compounds, designated K-10, exhibited excellent root growth-promoting activity, far exceeding that of the natural auxin, 1-naphthylacetic acid (NAA).[3]

Mechanism of Action as Auxin Agonists:

These benzodioxole derivatives are believed to mimic the natural auxin indole-3-acetic acid (IAA) by binding to the TIR1 receptor, which is part of an SCF E3 ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes and leading to various growth and developmental effects, including root promotion. Molecular docking studies have suggested that compounds like K-10 can have a stronger binding affinity with TIR1 than NAA.[3]

Auxin_Signaling_Pathway cluster_0 Auxin Agonist Action Auxin_Agonist N-(1,3-benzodioxol-5-yl) acetamide Homolog TIR1 TIR1 Receptor Auxin_Agonist->TIR1 Binds to SCF_Complex SCF E3 Ligase Complex TIR1->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Growth_Response Plant Growth Response Auxin_Genes->Growth_Response Leads to

Figure 1: Simplified signaling pathway of auxin agonist homologs.

Antimicrobial Activity

The N-substituted chloroacetamide moiety is a known pharmacophore in various antimicrobial agents.[4] Homologs of this compound have been investigated for their potential as antibacterial and antifungal agents.

The biological activity of chloroacetamides often varies with the nature and position of substituents on the aryl ring.[5] For instance, halogenated N-(substituted phenyl)-2-chloroacetamides have demonstrated significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[5] The lipophilicity of these compounds plays a crucial role in their ability to penetrate the bacterial cell membrane.[5]

Potential Mechanisms of Antimicrobial Action:

The electrophilic nature of the chloroacetamide "warhead" is central to its antimicrobial activity. It is believed to act via the alkylation of nucleophilic residues (such as cysteine or histidine) in essential bacterial enzymes or proteins. This covalent modification can lead to enzyme inhibition and disruption of critical cellular processes. One of the well-characterized mechanisms for chloroacetamide herbicides in plants is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a pathway that could also be a target in certain microorganisms.

The benzodioxole moiety itself can contribute to antimicrobial activity. Various benzodioxole derivatives have been reported to possess antibacterial and antifungal properties.[1][6]

Quantitative Antimicrobial Data:

While specific MIC values for a broad range of this compound homologs are not extensively compiled in a single source, related benzimidazole-based acetamide derivatives have shown MIC values against Pseudomonas aeruginosa at 125 µg/mL.[5][7] Other halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have exhibited potent activity against MRSA with MICs as low as 0.06 µg/mL.[8]

Compound ClassOrganismMIC (µg/mL)Reference
Benzimidazole-based acetamidesPseudomonas aeruginosa125[5][7]
Halogenated N-(1,3,4-oxadiazol-2-yl)benzamidesMRSA0.06 - 1[8]

Table 1: Representative MIC values for related acetamide derivatives.

Anticancer Activity

The 1,3-benzodioxole scaffold is present in several natural and synthetic anticancer agents.[2] Consequently, homologs of this compound are being explored for their potential as cytotoxic agents against various cancer cell lines.

Several studies have reported the in vitro anticancer activity of benzodioxole derivatives. For example, certain 1,3-benzodioxole compounds have shown IC50 values lower than 2 µM against human cancer cell lines such as HepG2, Jurkat, and HeLa.[2] In another study, benzodioxole-based thiosemicarbazone derivatives displayed IC50 values as low as 4.33 µM against a rat glioma cell line.[1]

Potential Mechanisms of Anticancer Action:

The precise mechanisms of action for the anticancer effects of N-(1,3-benzodioxol-5-yl)acetamide homologs are still under investigation. However, several possibilities exist based on the known activities of related compounds:

  • Alkylation of DNA and Proteins: Similar to their antimicrobial action, the electrophilic chloroacetamide moiety can alkylate nucleophilic sites on DNA and essential proteins within cancer cells, leading to apoptosis.

  • Enzyme Inhibition: These compounds may inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases or histone deacetylases.

  • Induction of Oxidative Stress: The benzodioxole ring can be metabolized to reactive intermediates that generate reactive oxygen species (ROS), leading to oxidative stress and cell death.

Quantitative Anticancer Data:

Compound ClassCell LineIC50 (µM)Reference
1,3-Benzodioxole derivativesHepG2, Jurkat, HeLa< 2[2]
Benzodioxole-based thiosemicarbazonesC6 rat glioma4.33[1]
1,3-Benzodioxole-arsenical conjugatesMolm-13 (leukemia)< 1[6]

Table 2: Representative IC50 values for benzodioxole-containing compounds against cancer cell lines.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these homologs and their biological activity is crucial for the rational design of more potent and selective agents.

SAR_Diagram cluster_SAR Structure-Activity Relationship of N-(1,3-benzodioxol-5-yl)acetamide Homologs cluster_R1 Modifications at R1 (Benzodioxole Ring) cluster_R2 Modifications at R2 (α-position of acetamide) cluster_R3 Modifications at R3 (Amide Nitrogen) Core This compound Core Structure R1_mods Substitution pattern (e.g., position 5 vs. 6) Introduction of other substituents (e.g., allyl group) Core->R1_mods Modification Site R2_mods Replacement of Chlorine with: - Thioethers (e.g., benzylthio) - Amines (e.g., piperidinyl) - Other heterocycles Core->R2_mods Modification Site R3_mods Alkylation or arylation (less common for this specific topic) Core->R3_mods Modification Site Activity Biological Activity (Auxin agonism, Antimicrobial, Anticancer) R1_mods->Activity R2_mods->Activity R3_mods->Activity

Figure 2: Key modification sites for SAR studies.

Influence of the Benzodioxole Ring

The substitution pattern on the benzodioxole ring can significantly impact biological activity. For instance, in a study on peptidyl derivatives, both 5- and 6-substituted 1,3-benzodioxoles were synthesized and evaluated, showing that the position of substitution influences antitumor and antimicrobial properties.[9] The electronic nature of substituents on the benzodioxole ring can also modulate the overall properties of the molecule, affecting its interaction with biological targets.

Role of the α-Substituent on the Acetamide Group

The nature of the substituent at the α-position of the acetamide is a critical determinant of activity.

  • For Auxin Agonism: Replacing the chlorine with a benzylthio moiety has been shown to be highly effective.[3] Further substitutions on the benzyl ring of the benzylthio group can fine-tune the activity.

  • For Antimicrobial Activity: The electrophilicity of the α-carbon is important. While a chloro group provides good reactivity, other leaving groups or moieties that can interact with the target site can also be effective. The introduction of bulky or lipophilic groups can influence membrane permeability and target engagement.[5]

Impact of the N-Substituent

While the core topic focuses on N-(1,3-benzodioxol-5-yl) derivatives, it is important to note that in the broader class of N-aryl acetamides, the nature of the aryl group is paramount. The electronic properties and substitution pattern of the N-aryl ring directly influence the compound's lipophilicity, electronic character, and steric profile, all of which are key factors in determining biological activity.[10]

Future Directions and Conclusion

The homologs of this compound represent a rich and underexplored area of chemical space with significant therapeutic and agrochemical potential. The demonstrated activities as auxin receptor agonists, antimicrobial agents, and anticancer compounds highlight the versatility of this scaffold.

Future research should focus on:

  • Expansion of Chemical Diversity: Synthesis of a wider range of homologs with diverse substitutions on both the benzodioxole and acetamide moieties to build more comprehensive SAR models.

  • Mechanistic Elucidation: Detailed studies to unravel the specific molecular targets and mechanisms of action for the antimicrobial and anticancer activities of these compounds.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Optimization of Physicochemical Properties: Fine-tuning the structure to optimize properties such as solubility, metabolic stability, and bioavailability for drug development.

References

  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. European Journal of Medicinal Chemistry. [Link]

  • Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. Request PDF. [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. ResearchGate. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC - NIH. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. ResearchGate. [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. PubMed. [Link]

  • A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012. MDPI. [Link]

  • Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. PubMed. [Link]

  • The MIC values for antibacterial activity. ResearchGate. [Link]

  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PMC - PubMed Central. [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide. PubMed. [Link]

  • NOVEL N-(1,3,4-OXADIAZOL-2-YL)BENZAMIDES AS ANTIMICROBIAL AGENTS. Purdue University. [Link]

Sources

The Versatile Synthon: A Technical Guide to N-(1,3-benzodioxol-5-yl)-2-chloroacetamide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Key Intermediate

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of versatile building blocks is paramount. N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, a molecule integrating the privileged 1,3-benzodioxole (or methylenedioxyphenyl) scaffold with a reactive chloroacetamide sidechain, has emerged as a synthon of significant interest. This guide provides an in-depth exploration of this compound, from its rational synthesis to its application as a precursor for more complex molecular architectures. We will delve into the mechanistic underpinnings of its reactivity and furnish field-proven protocols for its preparation and subsequent transformations, aiming to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility.

Core Molecular Attributes: Structure and Reactivity

This compound is characterized by two key functional domains: the electron-rich 1,3-benzodioxole ring system and the electrophilic α-chloroacetamide moiety. This duality governs its chemical behavior and establishes its role as a valuable intermediate.

The 1,3-benzodioxole group is a common structural motif in a plethora of natural products and pharmacologically active molecules, often imparting favorable pharmacokinetic and metabolic properties. The chloroacetamide group, conversely, serves as a reactive handle. The presence of an electron-withdrawing carbonyl group and an adjacent chlorine atom renders the α-carbon highly susceptible to nucleophilic attack, making it an excellent electrophile for the formation of new carbon-heteroatom and carbon-carbon bonds.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource
Molecular Formula C₉H₈ClNO₃Sigma-Aldrich
Molecular Weight 213.62 g/mol Sigma-Aldrich
CAS Number 227199-07-7Sigma-Aldrich
Appearance White to off-white solid(Typical)

Synthesis of this compound: A Validated Protocol

The most direct and widely employed method for the synthesis of this compound is the chloroacetylation of 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline). This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of 1,3-benzodioxol-5-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction typically requires a mild base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of base and solvent is critical to ensure high yield and purity, minimizing potential side reactions.

G cluster_0 Chloroacetylation of 1,3-benzodioxol-5-amine Amine 1,3-benzodioxol-5-amine (Nucleophile) Product N-(1,3-benzodioxol-5-yl) -2-chloroacetamide Amine->Product Nucleophilic Attack CAC Chloroacetyl Chloride (Electrophile) CAC->Product Base Base (e.g., K₂CO₃, Et₃N) (HCl Scavenger) HCl HCl (Byproduct) Base->HCl Neutralization

Caption: Workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chloroacetylation of aromatic amines.[1][2]

Materials:

  • 1,3-benzodioxol-5-amine

  • Chloroacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-benzodioxol-5-amine (1.0 eq.) in anhydrous dichloromethane (approx. 10 mL per gram of amine).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq.) to the solution. The suspension should be stirred vigorously.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.05 eq.) in a small amount of anhydrous dichloromethane and add it to the reaction mixture dropwise via an addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure this compound.[1]

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR). The expected spectroscopic data should be consistent with the structure.

Synthetic Applications: A Gateway to Heterocyclic Scaffolds

The true value of this compound lies in its utility as a precursor for more elaborate molecular structures. The reactive α-chloro group is a prime site for nucleophilic substitution, enabling the construction of various heterocyclic systems.

Synthesis of 3-Substituted 2,4(1H,3H)-Quinazolinediones

Conceptual Synthetic Pathway:

The synthesis would conceptually proceed via an initial nucleophilic substitution on an anthranilic acid derivative, followed by a cyclization step. A more direct, albeit different, approach mentioned in the literature involves the base-induced intramolecular cyclization of 2-(trichloroacetylamino)benzamides to yield quinazolinediones, with a benzodioxole-containing intermediate being part of this synthesis.[3] This highlights the utility of the benzodioxole moiety in the synthesis of such heterocyclic systems.

G cluster_1 Conceptual Pathway to Quinazolinediones Start N-(1,3-benzodioxol-5-yl) -2-chloroacetamide Intermediate N-Substituted Anthranilamide Intermediate Start->Intermediate Nucleophilic Substitution Nuc Anthranilic Acid Derivative (Nucleophile) Nuc->Intermediate Product 3-(1,3-benzodioxol-5-yl) -2,4(1H,3H)-quinazolinedione Intermediate->Product Intramolecular Cyclization Base Base Base->Product

Caption: A conceptual pathway for quinazolinedione synthesis.

Precursor to Novel Auxin Receptor Agonists

Recent research has demonstrated the use of the N-(1,3-benzodioxol-5-yl)amide scaffold in the development of potent auxin receptor agonists for promoting root growth.[4] In these syntheses, 1,3-benzodioxol-5-amine is reacted with various substituted acid chlorides. While not directly using this compound as the starting material, this work underscores the importance of the N-(1,3-benzodioxol-5-yl)acetamide core in generating biologically active molecules. The chloroacetamide derivative can be seen as a key intermediate that could be further functionalized through nucleophilic substitution at the α-carbon to generate a library of potential agrochemicals.

Exemplary Protocol for a Related Transformation:

The following protocol, adapted from the synthesis of N-(benzo[d][1][5]dioxol-5-yl)-2-(one-benzylthio) acetamides, illustrates the reaction of 1,3-benzodioxol-5-amine with an acid chloride, a reaction analogous to the synthesis of the title compound.[4]

Materials:

  • 2-(Substituted-benzylthio)acetyl chloride (prepared in situ)

  • 1,3-benzodioxol-5-amine

  • Triethylamine (Et₃N)

  • Dioxane, anhydrous

  • Hydrochloric acid (6 M)

Procedure:

  • Preparation of the Acid Chloride: The corresponding 2-(substituted-benzylthio)acetic acid is reacted with oxalyl chloride in dichloromethane to generate the acid chloride in situ. The solvent and excess oxalyl chloride are removed under vacuum.

  • Amidation Reaction: The crude acid chloride is dissolved in anhydrous dioxane and added dropwise to a cooled (0 °C) solution of 1,3-benzodioxol-5-amine (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous dioxane.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Work-up: The reaction is quenched by pouring it into water and acidifying to pH 4-5 with 6 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried.

This protocol demonstrates the general conditions for coupling the 1,3-benzodioxol-5-amine with an acyl chloride, which is the same fundamental transformation used to prepare the title compound.

Conclusion and Future Outlook

This compound stands out as a strategically valuable and versatile starting material in organic synthesis. Its straightforward preparation, coupled with the dual reactivity of its constituent moieties, provides a robust platform for the synthesis of a diverse array of more complex molecules, particularly heterocyclic systems of medicinal and agrochemical importance. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this important building block. Future explorations into the reactivity of this synthon will undoubtedly continue to expand its applications in the development of novel and functional chemical entities.

References

  • Dong, H.-C. (2008). N-[2-(1,3-Benzodioxol-5-yl)eth-yl]-2-chloro-acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1118. [Link]

  • Penchev, P., & Shivachev, B. (2021). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2021(4), M1285. [Link]

  • Li, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902. [Link]

  • Mishra, D., Singh, R., & Rout, C. (2015). A facile amidation of chloroacetyl chloride using DBU. Journal of Saudi Chemical Society, 19(5), 503-507. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Identifying a Versatile Scaffold for Complex Syntheses

In the landscape of medicinal chemistry, the identification and utilization of versatile intermediates are paramount to the efficient discovery of novel therapeutics. N-(1,3-benzodioxol-5-yl)-2-chloroacetamide emerges as a particularly valuable building block. Its structure marries two key features: the 1,3-benzodioxole (methylenedioxyphenyl) moiety , a privileged scaffold found in numerous natural products and FDA-approved drugs, and the 2-chloroacetamide group , a reactive and adaptable electrophilic handle.

The benzodioxole ring system is recognized for its ability to modulate metabolic stability and receptor affinity. The chloroacetamide functional group, containing a reactive C-Cl bond, serves as a linchpin for introducing diverse chemical functionalities through nucleophilic substitution reactions.[1] This combination makes the title compound an ideal starting point for constructing libraries of complex molecules aimed at a wide array of biological targets, from protein kinases to G-protein coupled receptors. This guide provides an in-depth look at the synthesis, characterization, and strategic applications of this intermediate, complete with field-proven protocols for researchers in drug development.

Part 1: Synthesis and Characterization

The synthesis of this compound is fundamentally an N-acylation reaction , a cornerstone of organic synthesis.[2][3] The protocol involves the reaction of a primary amine, 3,4-methylenedioxyaniline (piperonylamine), with a highly reactive acylating agent, chloroacetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of chloroacetyl chloride. To neutralize the HCl byproduct generated during the reaction, a non-nucleophilic organic base, such as triethylamine or pyridine, is typically employed. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent hydrolysis of the highly reactive acyl chloride.[4][5]

Reaction Scheme: N-Acylation

Caption: Synthesis of the target intermediate via N-acylation.

Detailed Synthesis Protocol

Materials & Reagents:

Reagent CAS Number Molecular Weight
3,4-Methylenedioxyaniline 1484-33-9 137.14 g/mol
Chloroacetyl Chloride 79-04-9 112.94 g/mol
Triethylamine (TEA) 121-44-8 101.19 g/mol
Dichloromethane (DCM) 75-09-2 84.93 g/mol
Saturated Sodium Bicarbonate 144-55-8 84.01 g/mol

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol |

Protocol Steps:

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-methylenedioxyaniline (5.0 g, 36.4 mmol) and dissolve in anhydrous dichloromethane (100 mL).

  • Base Addition: Add triethylamine (6.1 mL, 43.7 mmol, 1.2 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Acylation: Add chloroacetyl chloride (3.2 mL, 40.1 mmol, 1.1 eq), dissolved in 20 mL of anhydrous DCM, dropwise to the cooled amine solution over 30 minutes using a dropping funnel. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase until the starting amine spot is no longer visible.

  • Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). Trustworthiness Note: These washing steps are essential to remove unreacted starting materials, the triethylamine hydrochloride salt, and other aqueous-soluble impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield the final product as a white to off-white solid.

Characterization Data
ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol [6]
Yield 85-95% (typical)
¹H NMR (CDCl₃, 400 MHz) δ ~7.8 (br s, 1H, NH), 6.9-7.1 (m, 2H, Ar-H), 6.75 (d, 1H, Ar-H), 5.95 (s, 2H, OCH₂O), 4.15 (s, 2H, ClCH₂)
¹³C NMR (CDCl₃, 101 MHz) δ ~164.5 (C=O), 148.2, 144.0, 132.0, 113.5, 108.5, 106.0, 101.5 (OCH₂O), 42.8 (ClCH₂)

Part 2: Strategic Applications in Drug Discovery Workflows

The true value of this compound lies in its utility as a reactive intermediate. The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles to build molecular complexity.

General Workflow for Derivatization

G start N-(1,3-benzodioxol-5-yl) -2-chloroacetamide sub Nucleophilic Substitution (R-NH₂, R-SH, R-OH) start->sub lib Library of Derivative Compounds sub->lib screen High-Throughput Screening lib->screen hit Hit Identification & Optimization screen->hit lead Lead Candidate hit->lead

Caption: A generalized workflow for utilizing the intermediate.

Application 1: Scaffolding for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The benzodioxole moiety can serve as a core fragment that orients other functional groups within the ATP-binding pocket. The chloroacetamide group provides a convenient attachment point for moieties that can interact with the solvent-exposed region or form critical hydrogen bonds. For example, derivatives of this scaffold have been explored in the development of c-Src and Abl kinase inhibitors.[7]

Protocol: Synthesis of a Thioether Derivative

  • Setup: In a flask, dissolve this compound (1.0 g, 4.68 mmol) in 20 mL of dimethylformamide (DMF).

  • Nucleophile & Base: Add the desired thiol (e.g., 4-methoxythiophenol, 1.1 eq) followed by potassium carbonate (K₂CO₃, 1.5 eq) as a mild base.

  • Reaction: Stir the mixture at 50 °C for 6-8 hours. The base deprotonates the thiol, creating a potent thiolate nucleophile that displaces the chloride.

  • Workup: After cooling, pour the reaction mixture into 100 mL of ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired thioether derivative.

Application 2: Warhead for Covalent Inhibitors

Covalent inhibition has seen a resurgence as a strategy to achieve high potency and prolonged duration of action.[8] The chloroacetamide moiety can act as a mildly reactive electrophile, or "warhead," capable of forming a permanent covalent bond with nucleophilic amino acid residues, such as cysteine, within a target protein's binding site. This irreversible binding can lead to complete and sustained target inactivation.

Mechanism: Covalent Modification of Cysteine

G cluster_system Protein Active Site cluster_product Covalent Adduct I Inhibitor (R-NH-CO-CH₂Cl) Adduct R-NH-CO-CH₂-S-Cysteine (Irreversibly Inhibited Protein) I->Adduct SN2 Attack Cys Target Protein (Cysteine-SH) Cys->Adduct HCl byproduct

Caption: Covalent bond formation with a cysteine residue.

Application 3: Precursor for Bioactive Plant Growth Regulators

Beyond human therapeutics, this intermediate's scaffold is relevant in agrochemistry. Research has shown that derivatives, such as N-(benzo[d][2][9]dioxol-5-yl)-2-(benzylthio)acetamides, can act as potent auxin receptor agonists, promoting root growth in plants like Arabidopsis thaliana and rice.[10] Our title compound is a direct precursor to the intermediates used in these syntheses, demonstrating its cross-disciplinary utility.

Part 3: Safety and Handling

Hazard Profile:

  • This compound: While specific data is limited, related chloroacetamides are classified as harmful if swallowed and may cause skin and serious eye irritation.[11]

  • Precursors: Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[12][13] 3,4-Methylenedioxyaniline should be handled with care as aromatic amines can be toxic.

Handling & PPE:

  • Always handle this compound and its precursors in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • For handling chloroacetyl chloride, a face shield and appropriate respiratory protection may be necessary.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its straightforward synthesis, combined with the dual functionality of a privileged benzodioxole core and a highly versatile chloroacetamide handle, provides an efficient entry point to a vast and diverse chemical space. From creating libraries of kinase inhibitors to designing targeted covalent probes and even exploring applications in agriculture, this intermediate offers a reliable and powerful platform for innovation. The protocols and insights provided herein are intended to empower researchers to fully leverage its potential in their discovery programs.

References

  • N-Acylation Reactions of Amines. ResearchGate.[Link]

  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. National Institutes of Health (NIH).[Link]

  • N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | C10H10ClNO3. PubChem.[Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH).[Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ResearchGate.[Link]

  • An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. ResearchGate.[Link]

  • (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide | C9H8ClNO3. PubChem.[Link]

  • SAFETY DATA SHEET - N,N-Diallyl-2-chloroacetamide. Chem Service.[Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH).[Link]

  • SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals.[Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.[Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.[Link]

  • A facile amidation of chloroacetyl chloride using DBU. ResearchGate.[Link]

  • Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA.[Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar.[Link]

Sources

Application Notes & Protocols: Synthesis of Bio-active Heterocyclic Scaffolds from N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for converting N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, a versatile and readily accessible building block, into diverse and medicinally significant heterocyclic compounds. The inherent reactivity of the α-chloroacetamide moiety serves as a linchpin for constructing key pharmacophores such as thiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. This document details the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights behind these transformations, tailored for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Value of this compound

This compound is a valuable intermediate in synthetic organic chemistry, primarily due to the convergence of two key structural features:

  • The Benzodioxole Moiety: Also known as the methylenedioxyphenyl group, this fragment is a prominent "privileged structure" in medicinal chemistry. It is found in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic and pharmacodynamic properties. Its relative metabolic stability and ability to engage in various non-covalent interactions make it a desirable feature in drug design.

  • The α-Chloroacetamide Functional Group: This group is a potent electrophilic handle. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon highly susceptible to nucleophilic attack. The chlorine atom is an excellent leaving group, facilitating a wide range of substitution and subsequent cyclization reactions.

This unique combination makes this compound an ideal precursor for generating libraries of complex molecules for biological screening. This guide will explore three robust and high-yield pathways to leverage this precursor for the synthesis of important five-membered heterocyclic systems.

Synthetic Pathways and Protocols

The primary synthetic utility of this compound lies in its reaction with various binucleophiles, which enables the construction of different heterocyclic rings through a sequence of substitution and intramolecular cyclization.

Pathway I: Synthesis of 2-Aminothiazole Derivatives

The reaction of α-halo carbonyl compounds with thiourea, known as the Hantzsch Thiazole Synthesis, is a cornerstone of heterocyclic chemistry.[1][2] By applying this principle, this compound can be efficiently converted into valuable 2-amino-1,3-thiazole derivatives. These structures are present in a multitude of compounds with documented antimicrobial, anti-inflammatory, and anticancer activities.[3][4]

Mechanism Insight: The reaction proceeds via an initial nucleophilic attack (S-alkylation) by the sulfur atom of thiourea on the electrophilic α-carbon of the chloroacetamide, displacing the chloride ion. This forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs as one of the amino nitrogens attacks the amide carbonyl carbon, followed by a dehydration step to yield the aromatic 2-aminothiazole ring.

Thiazole Synthesis General Scheme for Thiazole Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Start This compound Reaction Nucleophilic Substitution & Intramolecular Cyclization Start->Reaction Ethanol, Reflux Thiourea Thiourea Thiourea->Reaction Product 4-(1,3-Benzodioxol-5-ylamino)-1,3-thiazol-2-amine Derivative Reaction->Product Dehydration

Caption: Workflow for the synthesis of 2-aminothiazole derivatives.

Protocol 2.1: Synthesis of 4-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-2-amine

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.27 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane solvent system). The reaction is typically complete within 4-6 hours.[5]

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water (3 x 20 mL) to remove any unreacted thiourea and inorganic byproducts.

  • Drying and Recrystallization: Dry the product in a vacuum oven. For higher purity, recrystallize the solid from an appropriate solvent such as ethanol or an ethanol/water mixture to yield the final product.

ParameterSpecificationCausality / Rationale
Starting Material This compoundProvides the C4-C5 bond and the N-aryl substituent of the thiazole ring.
Reagent ThioureaActs as the binucleophile, providing the sulfur atom and the two nitrogen atoms for the ring.
Solvent Absolute EthanolA polar protic solvent that effectively dissolves reactants and facilitates the reaction steps.
Temperature Reflux (~78 °C)Provides the necessary activation energy for the substitution and cyclization-dehydration steps.
Work-up Cooling and FiltrationThe product is typically a solid at room temperature and less soluble in cold ethanol, allowing for easy isolation.
Pathway II: Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another class of heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[6] The synthesis from this compound is a two-step process involving the formation of a key hydrazide intermediate.

Mechanism Insight: The first step is a nucleophilic substitution where hydrazine displaces the chloride to form 2-hydrazinyl-N-(1,3-benzodioxol-5-yl)acetamide. In the second step, this hydrazide is condensed with a carboxylic acid using a strong dehydrating agent like phosphorus oxychloride (POCl₃). The POCl₃ activates the carboxylic acid, facilitating its reaction with the terminal nitrogen of the hydrazide to form an N-acylhydrazide intermediate, which then undergoes intramolecular cyclodehydration to furnish the stable 1,3,4-oxadiazole ring.[7][8][9]

Oxadiazole_Synthesis Two-Step Synthesis of 1,3,4-Oxadiazoles Start N-(1,3-benzodioxol-5-yl) -2-chloroacetamide Step1 Step 1: Hydrazinolysis Start->Step1 Hydrazine Hydrate, Ethanol, Reflux Intermediate 2-Hydrazinyl-N-(1,3-benzodioxol-5-yl) acetamide Step1->Intermediate Step2 Step 2: Cyclodehydration Intermediate->Step2 R-COOH, POCl3, Reflux Product Substituted 1,3,4-Oxadiazole Derivative Step2->Product

Caption: Workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Protocol 2.2.1: Synthesis of 2-hydrazinyl-N-(1,3-benzodioxol-5-yl)acetamide

  • Reaction Setup: Dissolve this compound (2.27 g, 0.01 mol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add hydrazine monohydrate (1.0 mL, ~0.02 mol, 2 equivalents) dropwise to the solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor the reaction's completion by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The resulting solid product is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum. This hydrazide intermediate is often pure enough for the next step.

Protocol 2.2.2: Synthesis of 2-((1,3-benzodioxol-5-ylamino)methyl)-5-aryl-1,3,4-oxadiazole

  • Reaction Setup: In a 50 mL round-bottom flask, place the hydrazide intermediate from the previous step (2.23 g, 0.01 mol) and a selected aromatic carboxylic acid (e.g., benzoic acid, 1.22 g, 0.01 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5 mL) to the mixture in a fume hood. POCl₃ acts as both the dehydrating agent and the solvent.[7]

  • Reflux: Heat the mixture under reflux for 5-7 hours. The solution will become clear.

  • Work-up: After cooling to room temperature, very cautiously pour the reaction mixture onto 100 g of crushed ice with stirring. This will hydrolyze the excess POCl₃.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8). The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude solid with copious amounts of water and then dry it. Recrystallize from ethanol or a similar solvent to obtain the pure 1,3,4-oxadiazole derivative.

Pathway III: Synthesis of 1,2,3-Triazole Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[10][11] This pathway requires converting the starting chloroacetamide into an azide intermediate.

Mechanism Insight: The synthesis begins with a standard Sₙ2 reaction, where the azide ion (from sodium azide) displaces the chloride from the α-carbon to yield N-(1,3-benzodioxol-5-yl)-2-azidoacetamide. This organic azide then undergoes a [3+2] cycloaddition reaction with a terminal alkyne. The reaction is catalyzed by a copper(I) species, which coordinates with the alkyne, activating it for a regioselective reaction with the azide, leading exclusively to the 1,4-disubstituted triazole isomer.[12]

Triazole_Synthesis Two-Step Synthesis of 1,2,3-Triazoles Start N-(1,3-benzodioxol-5-yl) -2-chloroacetamide Step1 Step 1: Azidation Start->Step1 Sodium Azide (NaN3), Acetone/H2O Intermediate N-(1,3-benzodioxol-5-yl) -2-azidoacetamide Step1->Intermediate Step2 Step 2: CuAAC Click Reaction Intermediate->Step2 Terminal Alkyne, CuSO4, Na-Ascorbate Product 1,4-Disubstituted 1,2,3-Triazole Derivative Step2->Product

Caption: Workflow for the synthesis of 1,2,3-triazole derivatives.

Protocol 2.3.1: Synthesis of N-(1,3-benzodioxol-5-yl)-2-azidoacetamide

  • Reaction Setup: Dissolve this compound (2.27 g, 0.01 mol) in a mixture of 30 mL of acetone and 10 mL of water in a 100 mL round-bottom flask.

  • Reagent Addition: Add sodium azide (NaN₃, 0.78 g, 0.012 mol) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, pour the mixture into 100 mL of cold water. The product will often precipitate as a white solid. If it oils out, extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Collect the solid by filtration, wash with water, and dry. If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the azide intermediate.

Protocol 2.3.2: Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivative

  • Reaction Setup: In a 50 mL flask, dissolve the azide intermediate (2.34 g, 0.01 mol) and a terminal alkyne (e.g., phenylacetylene, 1.12 g, 0.011 mol) in a 1:1 mixture of tert-butanol and water (20 mL).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 g, 0.2 mol%) in 1 mL of water, followed by the addition of sodium ascorbate (0.1 g, 0.5 mol%) dissolved in 1 mL of water. The solution should turn from blue to a pale yellow/green, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Add the freshly prepared catalyst solution to the main reaction flask.

  • Stirring: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 2-8 hours, sometimes indicated by a color change or precipitation of the product.

  • Work-up and Isolation: If a precipitate forms, collect it by filtration, wash with water, and then a small amount of cold ethanol. If no solid forms, dilute the reaction with water and extract with ethyl acetate.

  • Purification: Dry the organic extracts over Na₂SO₄, concentrate in vacuo, and purify the residue by recrystallization (e.g., from ethanol) or column chromatography on silica gel to obtain the pure triazole product.

Conclusion

This compound stands out as a highly effective and versatile starting material for the synthesis of diverse heterocyclic systems. The protocols outlined in this guide for preparing thiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are robust, scalable, and utilize common laboratory reagents and techniques. By leveraging the predictable reactivity of the α-chloroacetamide group, researchers can efficiently generate libraries of novel compounds incorporating the medicinally important benzodioxole scaffold, accelerating the discovery of new therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131735, 5-Mercapto-1,3,4-oxadiazole-2(3H)-thione. PubChem.
  • Raj, V. M., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7829.
  • BEPLS (2024).
  • El-Sayed, W. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792.
  • Geronikaki, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7829.
  • Ayyash, S., et al. (2023). Cyclization and thiolation of chloroacetamide oxadiazole derivatives.
  • Yurttaş, L., et al. (2015).
  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Al-Obaidi, A. M. J., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
  • Yurttaş, L., et al. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation.
  • Kumar, R., et al. (2024).
  • Xu, Z., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1003183.
  • D'souza, S. P., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897381.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Shaaban, H. G. (2022). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 33(4).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 189191, N-(2-Benzo[1][6]dioxol-5-yl-ethyl)-2-chloro-acetamide. PubChem.

  • Synblock (2023). N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLOROACETAMIDE | CAS 40023-03-8. Synblock.
  • Sigma-Aldrich (2024). 2-(2-(1,3-BENZODIOXOL-5-YLMETHYLENE)HYDRAZINO)-N-(2-CHLOROPHENYL)-2-OXOACETAMIDE. Sigma-Aldrich.
  • Shaaban, H. G. (2022). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.
  • Casas, J. S., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.
  • Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 7(1), 51-60.

Sources

Application Notes and Protocols for N-(1,3-benzodioxol-5-yl)-2-chloroacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Covalent Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic deployment of reactive functional groups to achieve covalent inhibition of biological targets represents a powerful approach to enhancing drug potency, prolonging duration of action, and overcoming drug resistance. The chloroacetamide moiety is a well-established electrophilic "warhead" capable of forming stable covalent bonds with nucleophilic amino acid residues, such as cysteine and histidine, within protein active sites. When appended to a pharmacologically relevant scaffold, such as the 1,3-benzodioxole system—a privileged structure found in numerous natural products and synthetic drugs—it creates a molecule with significant potential for targeted covalent modification.

This document provides a detailed guide to the synthesis and potential applications of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide , a compound that merges the biological relevance of the benzodioxole core with the reactive potential of a chloroacetamide group. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its close analogues is presented below. These parameters are crucial for assessing drug-likeness and planning experimental conditions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₈ClNO₃213.62227199-07-7
N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamideC₁₀H₁₀ClNO₃227.6440023-03-8[1]
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamideC₁₁H₁₂ClNO₃241.67Not Available

Synthesis Protocol: this compound

The following protocol describes the synthesis of this compound via N-acylation of 3,4-methylenedioxyaniline. This method is adapted from established procedures for the synthesis of related chloroacetamides.[2]

Reaction Scheme

Synthesis_Scheme cluster_conditions Reaction Conditions reagent1 3,4-Methylenedioxyaniline p1 reagent1->p1 reagent2 Chloroacetyl Chloride reagent2->p1 product This compound base Pyridine or Triethylamine (Base) solvent Dichloromethane (DCM) (Solvent) reaction_arrow + p1->reaction_arrow p2 reaction_arrow->p2 p2->product Covalent_Modification Inhibitor This compound Step1 Reversible Complex Inhibitor->Step1 Non-covalent binding Protein Protein Target (with Cysteine residue) Protein->Step1 Covalent_Complex Covalently Modified Protein Step1->Covalent_Complex Irreversible Covalent Bond Formation

Sources

Application Notes and Protocols: Chloroacetylation of 5-Aminobenzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chloroacetylation of 5-aminobenzodioxole, yielding N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. This key synthetic intermediate is valuable in the development of novel therapeutics, owing to the prevalence of the benzodioxole motif in biologically active molecules. These protocols are designed to be robust and reproducible, with a focus on the underlying chemical principles and safety considerations.

Introduction

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The chloroacetylation of 5-aminobenzodioxole is a crucial first step in the synthesis of more complex derivatives. The resulting this compound possesses a reactive α-chloro group, which serves as a handle for subsequent nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of novel molecular architectures.[1] This versatility makes it a valuable building block for the synthesis of potential drug candidates.[2]

Reaction Mechanism and Rationale

The chloroacetylation of 5-aminobenzodioxole is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

The choice of base and solvent can significantly influence the reaction rate and yield. A non-nucleophilic base is preferred to avoid competing reactions with chloroacetyl chloride. The solvent should be inert to the reaction conditions and capable of dissolving the starting materials.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - 5-Aminobenzodioxole - Chloroacetyl Chloride - Base (e.g., K2CO3 or DBU) - Anhydrous Solvent prep_glassware Assemble Dry Glassware under Inert Atmosphere dissolve Dissolve 5-Aminobenzodioxole and Base in Solvent prep_glassware->dissolve cool Cool Reaction Mixture (e.g., 0-5 °C) dissolve->cool add_chloride Slowly Add Chloroacetyl Chloride cool->add_chloride stir Stir at Room Temperature add_chloride->stir quench Quench Reaction (e.g., with water) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify characterize Characterize Product: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry - Melting Point purify->characterize

Caption: General workflow for the chloroacetylation of 5-aminobenzodioxole.

Materials and Equipment

Reagent/EquipmentSpecifications
5-Aminobenzodioxole>98% purity
Chloroacetyl Chloride>98% purity, freshly distilled or from a new bottle
Potassium Carbonate (K₂CO₃)Anhydrous, finely powdered
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)>98% purity
Dichloromethane (DCM)Anhydrous, >99.8% purity
Tetrahydrofuran (THF)Anhydrous, >99.9% purity
Ethyl AcetateReagent grade
HexanesReagent grade
Sodium Sulfate (Na₂SO₄)Anhydrous
Round-bottom flasksVarious sizes, oven-dried
Magnetic stirrer and stir bars
Dropping funnel
Condenser
Ice bath
Buchner funnel and filter paper
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
NMR Spectrometere.g., 400 MHz
FT-IR Spectrometer
Mass Spectrometer
Melting point apparatus

Experimental Protocols

Two effective protocols for the chloroacetylation of 5-aminobenzodioxole are provided below. Protocol A utilizes a common organic solvent and an inorganic base, while Protocol B employs a non-nucleophilic organic base in an ethereal solvent.

Protocol A: Dichloromethane and Potassium Carbonate

This protocol is a robust and widely applicable method for the acylation of anilines.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-aminobenzodioxole (10.0 g, 72.9 mmol) and anhydrous potassium carbonate (15.1 g, 109.4 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane to the flask.

  • Cooling: Place the flask in an ice bath and stir the suspension for 15 minutes.

  • Addition of Chloroacetyl Chloride: In a dropping funnel, add chloroacetyl chloride (6.4 mL, 80.2 mmol) dissolved in 20 mL of anhydrous dichloromethane. Add the chloroacetyl chloride solution dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a crystalline solid.[3]

Protocol B: Tetrahydrofuran and DBU

This method utilizes a strong, non-nucleophilic base and can be advantageous for achieving higher yields and faster reaction times.[4][5][6]

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-aminobenzodioxole (2.0 g, 14.6 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).

  • Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.6 mL, 17.5 mmol) to the solution.

  • Cooling: Cool the reaction mixture in an ice-salt bath to below 5 °C.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.3 mL, 16.1 mmol) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[4]

  • Reaction: After the addition, stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction by TLC.[6]

  • Work-up: Pour the reaction mixture into 100 mL of cold water.

  • Isolation: The product may precipitate out of solution. If so, collect the solid by filtration and wash thoroughly with cold water. If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic extracts with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization.

Safety Precautions

Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves.[3][7][8]

  • Handling: Conduct all operations involving chloroacetyl chloride in a well-ventilated chemical fume hood.[3] Avoid inhalation of vapors and contact with skin and eyes.[9]

  • Storage: Store chloroacetyl chloride in a tightly closed container in a cool, dry place, away from moisture and incompatible materials such as alkalis and oxidizing agents.[7][9]

  • Spills: In case of a spill, evacuate the area. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[8][10]

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[3][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7][8]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water if the person is conscious.[3][9] In all cases of exposure, seek immediate medical attention.[7][8][9]

Characterization of this compound

The identity and purity of the synthesized this compound (C₉H₈ClNO₃, MW: 213.62 g/mol ) should be confirmed by a combination of spectroscopic methods and physical property measurements.

Technique Expected Results
¹H NMR Signals corresponding to the aromatic protons of the benzodioxole ring, a singlet for the methylenedioxy protons (-O-CH₂-O-), a singlet for the chloromethyl protons (-CH₂Cl), and a broad singlet for the amide proton (-NH-).
¹³C NMR Resonances for the aromatic carbons, the methylenedioxy carbon, the carbonyl carbon of the amide, and the chloromethyl carbon.
FT-IR Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-O stretches of the dioxole ring.
Mass Spectrometry A molecular ion peak corresponding to the mass of the product. The isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.
Melting Point A sharp melting point range, indicating high purity.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no product yield - Inactive 5-aminobenzodioxole- Decomposed chloroacetyl chloride- Insufficient base- Reaction not gone to completion- Check the purity of the starting material.- Use freshly opened or distilled chloroacetyl chloride.- Ensure the base is anhydrous and used in the correct stoichiometric amount.- Increase reaction time and monitor by TLC.
Formation of multiple products - Reaction temperature too high- Presence of water in the reaction- Maintain the recommended temperature during the addition of chloroacetyl chloride.- Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.
Product is an oil or difficult to crystallize - Presence of impurities- Purify the crude product using column chromatography on silica gel.- Try different recrystallization solvents.

Conclusion

The chloroacetylation of 5-aminobenzodioxole is a straightforward and efficient method for the synthesis of this compound, a versatile intermediate in drug discovery and development. The protocols provided herein, along with the safety and characterization guidelines, offer a comprehensive resource for researchers in the field. Careful attention to experimental conditions and safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • ChemTrack.org. Safety Guideline.
  • Actylis Lab Solutions. (2010). Chloroacetyl Chloride MSDS.
  • NJ.gov. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY.
  • NOAA. CHLOROACETYL CHLORIDE - CAMEO Chemicals.
  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. This compound.
  • BOC Sciences. CAS 40023-03-8 N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide.
  • NIH. N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.
  • ResearchGate. A facile amidation of chloroacetyl chloride using DBU.
  • MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
  • PubChem. N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide.
  • De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of....
  • MDPI. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.
  • TSI Journals. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • A facile amidation of chloroacetyl chloride using DBU. (2017).
  • Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

Sources

Application Notes and Protocols for the Synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, a privileged scaffold found in numerous natural products and pharmacologically active compounds. This core is attached to a chloroacetamide group, which serves as a reactive handle for a variety of nucleophilic substitution reactions. This dual functionality makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules, including potential therapeutic agents. The chloroacetamide moiety can be readily displaced by amines, thiols, and other nucleophiles, allowing for the facile introduction of various pharmacophores and the construction of molecular libraries for high-throughput screening.

This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying reaction mechanism, offering a robust and validated experimental protocol, and outlining the necessary analytical techniques for its characterization. The information presented herein is intended to equip researchers with the knowledge and practical guidance required for the successful and safe synthesis of this important chemical building block.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from 3,4-methylenedioxyaniline (also known as 1,3-benzodioxol-5-amine) and chloroacetyl chloride proceeds via a classic nucleophilic acyl substitution mechanism.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3,4-methylenedioxyaniline at the electrophilic carbonyl carbon of chloroacetyl chloride.

Step 2: Formation of a Tetrahedral Intermediate This attack results in the formation of a transient tetrahedral intermediate.

Step 3: Elimination of the Leaving Group The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Step 4: Deprotonation A base present in the reaction mixture deprotonates the positively charged nitrogen atom to yield the final this compound product and the protonated base.

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The procedure is adapted from a reliable method for a similar substrate and is designed to be both efficient and reproducible.[1]

Materials and Equipment
Reagents Equipment
3,4-MethylenedioxyanilineRound-bottom flask (100 mL)
Chloroacetyl chlorideMagnetic stirrer and stir bar
Dichloromethane (CH₂Cl₂)Dropping funnel
Anhydrous Potassium Carbonate (K₂CO₃)Ice bath
Anhydrous Sodium Sulfate (Na₂SO₄)Separatory funnel
Ethyl acetate (for recrystallization)Rotary evaporator
Deionized waterBuchner funnel and filter flask
pH paper
Standard laboratory glassware
Safety Precautions
  • Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • 3,4-Methylenedioxyaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Detailed Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-methylenedioxyaniline (1.37 g, 10 mmol) in dichloromethane (40 mL).

  • Addition of Base: To the stirring solution, add anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Cooling: Place the reaction flask in an ice bath and allow the mixture to cool to 0-5 °C.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (0.87 mL, 11 mmol) dropwise to the cold, stirring suspension over a period of 20-30 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.

  • Work-up:

    • Quench the reaction by carefully adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation of Crude Product:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • Recrystallize the crude solid from hot ethyl acetate to yield pure this compound as a crystalline solid.[1]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

experimental_workflow start Start dissolve Dissolve 3,4-methylenedioxyaniline in CH₂Cl₂ start->dissolve add_base Add K₂CO₃ dissolve->add_base cool Cool to 0-5 °C add_base->cool add_reagent Add Chloroacetyl Chloride dropwise cool->add_reagent react Stir at room temperature add_reagent->react workup Aqueous Work-up react->workup extract Separate and wash organic layer workup->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Ethyl Acetate concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Spectroscopic Data

Note: The following spectroscopic data are estimations based on the analysis of a closely related compound, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide, and general principles of NMR and IR spectroscopy.[2][3]

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0 - 8.5br s1H-NH-
~7.1 - 7.3m1HAr-H
~6.8 - 7.0m2HAr-H
~5.9 - 6.1s2H-O-CH₂-O-
~4.1 - 4.3s2H-CO-CH₂-Cl

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm) Assignment
~164 - 166-C=O
~148 - 150Ar-C-O
~144 - 146Ar-C-O
~132 - 134Ar-C-N
~114 - 116Ar-CH
~108 - 110Ar-CH
~101 - 103-O-CH₂-O-
~100 - 102Ar-CH
~42 - 44-CH₂-Cl

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹) Assignment
~3300 - 3400N-H stretch (amide)
~3100 - 3000C-H stretch (aromatic)
~2900 - 3000C-H stretch (aliphatic)
~1660 - 1680C=O stretch (amide I)
~1540 - 1560N-H bend (amide II)
~1240 - 1260C-O-C stretch (asymmetric)
~1030 - 1050C-O-C stretch (symmetric)
~700 - 800C-Cl stretch

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield Incomplete reactionExtend the reaction time or gently warm the reaction mixture after the initial addition.
Loss of product during work-upEnsure complete extraction from the aqueous layer. Minimize the amount of solvent used for washing the final product.
Impure Product Incomplete reactionMonitor the reaction by TLC to ensure full consumption of the starting material.
Inefficient purificationEnsure the recrystallization solvent is appropriate. A solvent pair (e.g., ethyl acetate/hexane) may be necessary for optimal purification.
Oiling out during recrystallization The solute is coming out of solution above its melting point.Reheat the solution, add a small amount of additional solvent, and allow for slower cooling.

Conclusion

The synthesis of this compound is a straightforward yet crucial transformation for researchers in drug discovery and development. The protocol detailed in this guide, when executed with the appropriate safety precautions, provides a reliable method for obtaining this valuable intermediate. Thorough characterization using the spectroscopic techniques outlined is essential to ensure the quality of the material for subsequent synthetic endeavors. The versatility of the chloroacetamide moiety opens up a vast chemical space for the development of novel compounds with potential therapeutic applications.

References

  • Yuan, J., et al. (2008). N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1118. [Link]

  • Glushkov, V. A., et al. (2019). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2019(4), M1093. [Link]

  • Glushkov, V. A., et al. (2019). Comparison of the experimental and predicted 13C chemical shifts with HOSE code. ResearchGate. [Link]

Sources

Application Note & Protocols: Comprehensive Analytical Strategies for N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and purity assessment of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. As a key chemical intermediate, ensuring its identity and quality is paramount for researchers and drug development professionals. Due to the limited availability of standardized public data for this specific compound[1], this guide synthesizes established principles and methods applied to structurally analogous chloroacetamides and chloroacetanilides. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and spectroscopic techniques (NMR, FTIR) for definitive structural elucidation. Furthermore, a robust method validation strategy is outlined to ensure the generated data is fit for purpose, adhering to recognized scientific and regulatory standards.

Introduction and Physicochemical Profile

This compound is a synthetic organic compound featuring a benzodioxole moiety linked to a chloroacetamide group. This structure makes it a valuable intermediate in the synthesis of more complex molecules. The chloroacetamide functional group is reactive, making it a potential alkylating agent, which necessitates careful handling and precise analytical control to monitor its purity and degradation pathways.

The successful application of this compound in any synthetic route is contingent on a thorough understanding of its chemical properties and the ability to accurately measure its concentration and impurity profile. This guide provides the foundational analytical workflows to achieve this.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈ClNO₃[1]
Molecular Weight 213.62 g/mol [1][2]
CAS Number 227199-07-7[1]
Appearance Solid (predicted)General Chemical Knowledge
Canonical SMILES C1=CC2=C(C=C1NC(=O)CCl)OCO2N/A

Note: Buyer assumes responsibility to confirm product identity and/or purity as analytical data is not always provided by commercial suppliers.[1]

Chromatographic Analysis: The Core of Quantification and Purity

Chromatographic techniques are indispensable for separating the analyte from impurities, degradation products, and starting materials. Given the compound's structure and predicted properties, HPLC is the primary recommended technique.

Rationale for Method Selection

High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile, polar-to-semi-polar organic molecules. The presence of the aromatic ring and amide functional group imparts strong UV absorbance, making UV detection a simple and robust quantification method. Coupling HPLC with mass spectrometry (LC-MS) provides an orthogonal detection method that confirms molecular weight and aids in the structural identification of unknown impurities. Gas Chromatography (GC) serves as a complementary technique, ideal for analyzing volatile starting materials or potential thermally stable impurities.[3]

Workflow for Chromatographic Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Primary & Confirmatory Analysis cluster_secondary Complementary Analysis cluster_results Data Interpretation prep Weigh Sample/Standard Dissolve in Diluent (e.g., ACN) hplc_uv HPLC-UV Analysis (Purity & Assay) prep->hplc_uv Inject lc_ms LC-MS Analysis (Identity Confirmation & Impurity ID) prep->lc_ms Inject gc_ms GC-MS Analysis (Volatile Impurities) prep->gc_ms Inject (if applicable) results Quantify Results Assess Purity Confirm Identity hplc_uv->results lc_ms->results gc_ms->results

Caption: General workflow for the chromatographic analysis of the target compound.

Protocol 1: HPLC-UV Method for Purity and Assay

This protocol is adapted from validated methods for similar chloroacetanilide compounds and serves as an excellent starting point for method development and validation.[4]

Objective: To determine the purity (% area) and concentration (assay) of this compound.

Instrumentation & Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable instrumentation.
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.[4]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid controls the pH to ensure consistent peak shape. Acetonitrile is a common organic modifier.[4][5]
Gradient Start at 40% B, ramp to 80% B over 10 min, hold 2 min, return to 40% B, equilibrate 3 min.A gradient is recommended to elute both the main analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[4]
Column Temp. 35°CElevated temperature can improve peak shape and reduce viscosity.[4]
Detection UV at 245 nmAromatic compounds typically have strong absorbance in this region. A full UV scan of a standard is recommended to determine the optimal wavelength.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration.
Diluent Acetonitrile/Water (50:50 v/v)Ensures solubility and compatibility with the mobile phase.

Procedure:

  • Standard Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

  • Analysis:

    • Inject the diluent (as a blank), followed by the standard solution, and then the sample solution in duplicate.

  • Calculations:

    • Purity (% Area): (Area of Analyte Peak / Total Area of All Peaks) * 100

    • Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Protocol 2: LC-MS Method for Identity Confirmation

This protocol adapts the HPLC method for mass spectrometric detection, providing definitive molecular weight confirmation.

Objective: To confirm the identity of the main peak and tentatively identify impurities.

Instrumentation & Conditions:

ParameterRecommended SettingRationale
LC System Same as Protocol 1.Maintain consistent chromatography.
MS Detector Single Quadrupole or Triple Quadrupole (e.g., Agilent, Waters)Provides mass information.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation.[6]
Ion Mode Positive and NegativeRun in both modes initially to determine which provides a better signal for the protonated molecule [M+H]⁺ or other adducts.
Mass Range Scan m/z 50 - 500This range will cover the parent ion (MW 213.62) and potential fragments or impurities.
Mobile Phase Change Phosphoric Acid to 0.1% Formic Acid.Formic acid is a volatile buffer and is compatible with mass spectrometry.[7]

Procedure:

  • Prepare and inject the sample as described in Protocol 1.

  • Acquire data in full scan mode.

  • Extract the ion chromatogram for the expected mass of the protonated molecule (m/z 214.0 for [M+H]⁺). The chlorine isotope pattern (approx. 3:1 ratio for M and M+2) should be visible.

  • Analyze the mass spectra of minor peaks to propose structures for unknown impurities.

Spectroscopic Analysis: Definitive Structural Elucidation

While chromatography separates and quantifies, spectroscopy provides the definitive proof of structure.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. This protocol is based on methods used for highly similar benzodioxole structures.[8]

Objective: To confirm the chemical structure of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Bruker 400 MHz (or higher) spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton NMR spectrum. Expected signals include: aromatic protons on the benzodioxole ring, a singlet for the O-CH₂-O group, a doublet or triplet for the N-CH₂ group, a singlet for the Cl-CH₂ group, and a broad signal for the amide N-H proton.[9]

    • ¹³C NMR: Acquire a standard carbon NMR spectrum. Expect signals for aromatic carbons, the O-CH₂-O carbon, the two methylene carbons, and the carbonyl carbon.[8]

    • 2D NMR (Optional but Recommended): Experiments like COSY (proton-proton correlation) and HSQC/HMBC (carbon-proton correlation) can be used to unambiguously assign all signals and confirm connectivity.[8]

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique to confirm the presence of key functional groups.

Objective: To identify the characteristic functional groups in the molecule.

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a translucent disc.[10]

  • Analysis: Acquire the spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.

  • Expected Absorption Bands:

    • ~3300 cm⁻¹: N-H stretch (amide)

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch

    • ~2900 cm⁻¹: Aliphatic C-H stretch

    • ~1670 cm⁻¹: C=O stretch (amide I band)

    • ~1550 cm⁻¹: N-H bend (amide II band)

    • ~1250 cm⁻¹ & ~1040 cm⁻¹: C-O stretch (dioxole ether)

    • ~700-800 cm⁻¹: C-Cl stretch

Analytical Method Validation Strategy

Once a primary analytical method (e.g., Protocol 1) is developed, it must be validated to prove it is suitable for its intended purpose.[11][12] The validation should be performed in accordance with ICH Q2(R1) guidelines.[4]

Validation Workflow

start Developed HPLC Method spec Specificity (Forced Degradation) start->spec lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob end Validated Method rob->end

Caption: A sequential workflow for validating the primary HPLC analytical method.

Table 2: Summary of Validation Parameters and Protocols

ParameterPurposeProtocol SummaryTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[4]Perform forced degradation studies (acid, base, oxidation, heat, light). Analyze stressed samples to ensure the main peak is pure (e.g., using a PDA detector) and separated from degradation products.Peak purity index > 0.999. Baseline resolution between analyte and degradants.
Linearity To show that the method's response is directly proportional to the analyte concentration over a specific range.Prepare at least five concentrations across the range (e.g., 80-120% of nominal). Plot peak area vs. concentration and perform linear regression.[4][11]Correlation coefficient (r²) ≥ 0.999.[4]
Range The concentration interval where the method is precise, accurate, and linear.Derived from the linearity study. For assay, typically 80-120% of the target concentration.[11]N/A
Accuracy The closeness of the measured value to the true value.Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.[11]Recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze six replicate samples on the same day. Intermediate (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.[4]%RSD ≤ 2.0%.[4]
LOD & LOQ The lowest concentration that can be reliably detected (LOD) and quantified (LOQ).Determined based on signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ).
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%). Assess the impact on results.[4]System suitability parameters must pass. Results should remain within precision criteria.

Conclusion

The comprehensive analytical characterization of this compound requires an integrated approach. The protocols outlined in this guide provide a robust framework for establishing the identity, purity, and concentration of this important chemical intermediate. By combining powerful separation techniques like HPLC with definitive spectroscopic methods such as NMR and FTIR, and adhering to rigorous validation principles, researchers and developers can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Dimkić, I., Stanković, V., Vukićević, R., & Vukićević, M. (2016). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2016(4), M910. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a related publication showing NMR and IR spectral data principles. Available at: [Link]

  • PubChem. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Li, J. T., Yin, D. L., Zhou, X., & Li, T. S. (2008). N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1118. Available at: [Link]

  • PubChem. (n.d.). N-(1,3-benzodioxol-5-yl)-2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Paul, A., Das, M., & Choudhury, S. (2025). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Journal of Applied Biology & Biotechnology. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Available at: [Link]

  • Kanda, M., Mochizuki, N., Takagai, Y., & Yasui, Y. (2019). [Validation Study on a Rapid and Low-priced Method for Determination of Chloroacetic Acids in Mineral Water Products]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 60(5), 143–150. Available at: [Link]

  • Ku, M., & Knoechel, D. (2011). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America, 29(8), 654-665. Available at: [Link]

  • Agilent Technologies. (n.d.). GC and GC/MS Supplies Catalog. Available at: [Link]

  • PubChem. (n.d.). (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]

Sources

Purification of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the purification of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, a key intermediate in the synthesis of various biologically active compounds. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for the presented protocols. By integrating field-proven insights with established scientific literature, this guide aims to empower researchers to achieve high purity of the target compound, a critical factor for the success of subsequent synthetic transformations and biological assays.

Introduction: The Importance of Purity

This compound serves as a versatile building block in medicinal chemistry. Its purity is paramount, as residual starting materials or byproducts from its synthesis can lead to unwanted side reactions, complicate the interpretation of biological data, and compromise the overall integrity of the research. The typical synthesis of this compound involves the acylation of 3,4-methylenedioxyaniline with chloroacetyl chloride, often under Schotten-Baumann conditions.[1][2] This reaction, while generally efficient, can yield impurities that necessitate robust purification strategies.

Understanding Potential Impurities

A thorough understanding of the potential impurities is the cornerstone of developing an effective purification strategy. The primary impurities in a typical synthesis of this compound include:

  • Unreacted 3,4-methylenedioxyaniline: The starting amine.

  • Unreacted Chloroacetyl Chloride: The acylating agent.

  • Chloroacetic Acid: Formed from the hydrolysis of chloroacetyl chloride.[3]

  • Diacylated Product: Formed by the reaction of two equivalents of chloroacetyl chloride with the starting amine.

  • Polymeric Byproducts: Resulting from side reactions.

The purification methods detailed below are designed to effectively remove these and other potential contaminants.

Purification Strategies: A Two-Pronged Approach

Two primary methods are employed for the purification of this compound: recrystallization and column chromatography. The choice between these techniques often depends on the scale of the reaction and the nature of the impurities.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and often preferred method for purifying solid compounds.[4] It relies on the principle of differential solubility of the desired compound and its impurities in a given solvent at different temperatures. For this compound, recrystallization from ethyl acetate has been reported to be effective for a structurally similar compound.[5] An ethanol/water mixture can also be an excellent choice for the recrystallization of acetamide derivatives.[1][6]

Workflow for Recrystallization:

G A Crude Product B Dissolve in Minimum Hot Solvent (e.g., Ethyl Acetate or Ethanol) A->B C Hot Filtration (if insoluble impurities are present) B->C Optional D Slow Cooling to Room Temperature B->D If no insolubles C->D E Further Cooling in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry the Crystals G->H I Pure Crystalline Product H->I

Caption: General workflow for the recrystallization of this compound.

Detailed Protocol for Recrystallization from Ethanol/Water:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in ethanol and water separately. The ideal solvent system will show high solubility in hot ethanol and low solubility in cold water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Troubleshooting Recrystallization

IssuePossible CauseSolution
Oiling out The compound's melting point is lower than the boiling point of the solvent.Use a lower boiling point solvent or a solvent mixture.
No crystal formation The solution is not supersaturated.Evaporate some of the solvent or add an anti-solvent. Scratch the inside of the flask with a glass rod to induce nucleation.
Low yield Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure adequate cooling.
Colored product Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration.
Column Chromatography: For More Challenging Separations

When recrystallization is ineffective or when dealing with oily products, column chromatography is the method of choice.[7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Workflow for Column Chromatography:

G A Prepare Slurry of Silica Gel B Pack the Column A->B C Load Crude Product B->C D Elute with Solvent System (e.g., Ethyl Acetate/Hexane) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for the purification of this compound by column chromatography.

Detailed Protocol for Column Chromatography:

  • TLC Analysis: Before running a column, determine the optimal solvent system using thin-layer chromatography (TLC). A common eluent for N-aryl acetamides is a mixture of ethyl acetate and hexane.[8] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Table 2: Suggested Solvent Systems for TLC and Column Chromatography

Polarity of CompoundSuggested Solvent System (v/v)
Low to Medium10-30% Ethyl Acetate in Hexane
Medium to High30-60% Ethyl Acetate in Hexane
High5-10% Methanol in Dichloromethane

Purity Assessment: Ensuring Success

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point of this compound is an important physical constant to verify.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound and for detecting the presence of impurities.[9][10] The spectra should be clean and all signals should be assignable to the target molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

Table 3: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol [11]
Appearance Solid-
Melting Point Not definitively reported in searched literature.-
Calculated XLogP3 1.5[11]

Conclusion

The successful purification of this compound is a critical step in many synthetic endeavors. By understanding the potential impurities and by methodically applying the principles of recrystallization and column chromatography, researchers can obtain this valuable intermediate in high purity. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development of an optimized purification strategy tailored to specific experimental needs. Rigorous analytical characterization of the final product is essential to ensure its suitability for subsequent applications.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
  • Organic Syntheses. (n.d.). Acetamide. Organic Syntheses Procedure.
  • MDPI. (n.d.). Comparison of the experimental and predicted 13 C chemical shifts with HOSE code.
  • National Center for Biotechnology Information. (n.d.). Chloroacetamide.
  • MDPI. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • BenchChem. (2025). Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions.
  • University of Rochester, Department of Chemistry. (n.d.). 5.
  • SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). US2106697A - Process for the manufacture of acetamide.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Chloroacetamide.
  • JOVE. (n.d.).
  • Journal of Chemical, Biological and Physical Sciences. (2020).
  • The Royal Society of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • YouTube. (2022, February 13).
  • National Center for Biotechnology Information. (n.d.). N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.
  • National Center for Biotechnology Information. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • National Center for Biotechnology Information. (n.d.). N-(3,4-Diethoxyphenyl)acetamide.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5).
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Chloroacetamide.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Benzylacetoacetamide.
  • PubMed. (n.d.). Crystallization of paracetamol from ethanol-water solutions in the presence of polymers.
  • National Center for Biotechnology Information. (n.d.). (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide.
  • Journal of Chemical, Biological and Physical Sciences. (2020).
  • The Royal Society of Chemistry. (n.d.).
  • University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • AWS. (n.d.).
  • ChemicalBook. (n.d.). n-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide.

Sources

Application Notes and Protocols for N-Alkylation with N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylation in Modern Drug Discovery

N-alkylation of amines is a fundamental transformation in organic synthesis, providing a robust pathway to construct carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry and drug development, where the introduction of alkyl groups onto a nitrogen-containing scaffold can profoundly modulate a molecule's pharmacological profile. Properties such as receptor binding affinity, selectivity, metabolic stability, and pharmacokinetic parameters can be fine-tuned through strategic N-alkylation.

This application note provides a comprehensive guide to the N-alkylation of secondary amines using N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. The 1,3-benzodioxole moiety is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. This compound serves as a versatile alkylating agent, enabling the introduction of this important pharmacophore onto a variety of amine substrates. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss methods for reaction monitoring and product characterization.

Reaction Mechanism: A Nucleophilic Substitution Approach

The N-alkylation of a secondary amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the chlorine atom in the chloroacetamide.

The presence of a suitable base is crucial for the reaction to proceed to completion. The base serves to deprotonate the secondary amine, increasing its nucleophilicity. Alternatively, the base can neutralize the hydrohalic acid (HCl) that is formed as a byproduct of the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol provides a detailed procedure for the N-alkylation of a generic secondary amine, using piperidine as a representative example. The principles and steps can be adapted for other secondary amines with appropriate adjustments.

Materials and Reagents
  • This compound

  • Piperidine (or other secondary amine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Safety Precautions
  • This compound and other chloroacetamides are potentially hazardous. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][3] Work in a well-ventilated fume hood.

  • Piperidine is a flammable and corrosive liquid. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq.) and the secondary amine (e.g., piperidine, 1.2 eq.) to the flask.

  • Solvent Addition: Add anhydrous acetone to the flask to achieve a suitable concentration (e.g., 0.2 M).

  • Reaction Execution: Heat the reaction mixture to reflux and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting chloroacetamide and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after several hours), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, is typically effective in isolating the desired N-alkylated product.

Data Presentation and Characterization

The successful synthesis of the N-alkylated product should be confirmed by various analytical techniques.

Table of Reaction Parameters
ParameterValue
Alkylating AgentThis compound
NucleophileSecondary Amine (e.g., Piperidine)
BasePotassium Carbonate (K₂CO₃)
SolventAcetone
TemperatureReflux
Reaction TimeMonitored by TLC
Stoichiometry (Alkylating Agent:Amine:Base)1.0 : 1.2 : 1.5
Expected Spectroscopic Data

The structure of the purified product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the 1,3-benzodioxole moiety (typically a singlet around 5.9-6.0 ppm for the -O-CH₂-O- protons and aromatic protons in the 6.7-6.9 ppm region). New signals corresponding to the protons of the introduced alkyl group will also be present.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the acetamide group (typically around 170 ppm).

  • LC-MS: Liquid chromatography-mass spectrometry can be used to confirm the molecular weight of the product and to assess its purity.[4]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reactants: - this compound - Secondary Amine - K₂CO₃ - Acetone reflux Heat to Reflux reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool filter Filter Solids cool->filter evaporate Evaporate Solvent filter->evaporate extract Aqueous Extraction evaporate->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterize Characterize Product: - NMR - LC-MS chromatography->characterize

Caption: A streamlined workflow for the N-alkylation reaction.

Troubleshooting and Field-Proven Insights

  • Low Reaction Conversion: If the reaction does not proceed to completion, ensure that all reagents and solvents are anhydrous. The presence of water can hydrolyze the chloroacetamide and deactivate the base. Increasing the amount of base or the reaction time may also improve the yield.

  • Formation of Side Products: Over-alkylation to form a quaternary ammonium salt is a potential side reaction, especially if the starting amine is not sterically hindered.[1] Using a slight excess of the amine can sometimes mitigate this. Careful monitoring by TLC is essential to stop the reaction once the desired product is formed.

  • Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, optimizing the chromatographic conditions (e.g., trying different solvent systems or using a different stationary phase) may be necessary. Recrystallization can also be an effective purification method for solid products.

Conclusion

The N-alkylation of secondary amines with this compound is a reliable and versatile method for the synthesis of novel compounds with potential biological activity. By understanding the underlying SN2 mechanism and following a carefully designed experimental protocol, researchers can efficiently synthesize and characterize these valuable molecules. The insights and detailed procedures provided in this application note are intended to empower scientists in their drug discovery and development endeavors.

References

  • Ismailova, D. S., et al. (n.d.). N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]

  • Blais, D. R., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

Sources

"use of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide as a chemical probe"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to N-(1,3-benzodioxol-5-yl)-2-chloroacetamide as a Covalent Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide on the application of This compound as a chemical probe for investigating biological systems. By leveraging the inherent reactivity of the chloroacetamide moiety and the target-directing potential of the benzodioxole scaffold, this compound serves as a powerful tool for covalent modification and identification of protein targets. This guide will cover its mechanistic basis, synthesis, and detailed protocols for its application in biochemical and cell-based assays, including cutting-edge chemoproteomic approaches for target discovery.

Introduction: The Rationale for a Covalent Probe

Covalent chemical probes offer distinct advantages in chemical biology and drug discovery, including prolonged duration of action and the ability to target proteins with shallow binding pockets.[1] The molecule this compound is a bifunctional chemical entity. It comprises a 1,3-benzodioxole (or methylenedioxyphenyl) group, a scaffold present in numerous biologically active compounds, which can provide binding affinity and selectivity for specific protein targets.[2][3] This is coupled with a 2-chloroacetamide group, a moderately reactive electrophile known to form stable covalent bonds with nucleophilic amino acid residues, primarily cysteine.[4]

The strategic combination of a targeting moiety and a reactive "warhead" makes this compound an ideal candidate for use as a chemical probe in several research contexts:

  • Enzyme Inhibition: Irreversibly inhibiting enzymes that possess a reactive cysteine in or near their active site.

  • Target Identification: Serving as a bait molecule in chemoproteomic experiments to identify and validate novel protein targets.

  • Modulation of Protein-Protein Interactions: Covalently modifying a protein to allosterically disrupt its interaction with other proteins.[5]

Mechanism of Action: Covalent Modification of Cysteine Residues

The primary mechanism of action for this compound as a chemical probe is the irreversible alkylation of cysteine residues on target proteins. The electrophilic carbon of the chloroacetamide is susceptible to nucleophilic attack by the thiolate anion of a deprotonated cysteine residue.

Mechanism_of_Action cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Bonding Compound This compound (Probe) Complex Non-covalent Binding Complex Compound->Complex Recognition (Driven by Benzodioxole) Protein Target Protein with Reactive Cysteine (Cys-SH) Protein->Complex Covalent_Adduct Covalently Modified Protein (Probe-S-Cys) Complex->Covalent_Adduct Nucleophilic Attack (Chloroacetamide Reaction) Inactivation Enzyme Inactivation or Pathway Modulation Covalent_Adduct->Inactivation Functional Consequence

Caption: Covalent modification mechanism.

This two-step process involves an initial reversible binding of the probe to the protein, driven by interactions with the benzodioxole moiety, followed by the irreversible covalent bond formation. The reactivity of the chloroacetamide group is generally lower than that of iodoacetamides, which can lead to greater selectivity for hyper-reactive cysteines within specific binding pockets.[1]

Synthesis of this compound

The synthesis of N-aryl 2-chloroacetamides is a well-established chemical transformation. The following protocol is adapted from methods used for similar compounds.[6] It involves the chloroacetylation of 3,4-methylenedioxyaniline.

Synthesis_Workflow Reactant1 3,4-Methylenedioxyaniline Reaction Reaction Mixture (Stir at 0°C to RT) Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Weak Base (e.g., Triethylamine or K2CO3) Base->Reaction Workup Aqueous Workup (Wash with H2O, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for the chemical probe.

Detailed Experimental Protocol:

  • Dissolution: Dissolve 3,4-methylenedioxyaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Application Notes and Protocols

In Vitro Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the probe against a purified enzyme with a suspected reactive cysteine.

Materials:

  • Purified target enzyme

  • This compound (stock solution in DMSO)

  • Assay buffer (specific to the enzyme)

  • Substrate for the enzyme

  • Detection reagent (e.g., for colorimetric or fluorescent readout)

  • 96-well microplate

Protocol:

  • Prepare Reagents: Prepare serial dilutions of the chemical probe in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing either the diluted probe or vehicle control (DMSO in assay buffer). Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for covalent modification.

  • Initiate Reaction: Add the enzyme's substrate to all wells to initiate the enzymatic reaction.

  • Monitor Reaction: Measure the product formation over time using a plate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the reaction rates and normalize them to the vehicle control. Plot the percentage of inhibition against the logarithm of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterRecommended RangeRationale
Probe Concentration 10 nM - 100 µMTo capture a full dose-response curve.
Enzyme Concentration Assay-dependentShould be in the linear range of the assay.
Pre-incubation Time 15 - 120 minutesTo allow sufficient time for covalent bond formation.
Final DMSO % ≤ 1%To avoid solvent effects on enzyme activity.
Cell-Based Assay for Phenotypic Screening

This protocol outlines a method to evaluate the effect of the probe on a specific cellular phenotype. As compounds with a similar N-(benzo[d][2][7]dioxol-5-yl)acetamide scaffold have shown activity as auxin receptor agonists, a hypothetical assay in plant cells is described.[2]

Materials:

  • Arabidopsis thaliana cell suspension culture or seedlings expressing a DR5:GUS reporter gene.

  • This compound (stock solution in DMSO)

  • Appropriate plant cell culture medium

  • GUS staining solution (X-Gluc)

  • Microscope

Protocol:

  • Cell Treatment: In a multi-well plate, treat the plant cells or seedlings with various concentrations of the chemical probe or a vehicle control (DMSO). Include a positive control, such as the natural auxin indole-3-acetic acid (IAA).

  • Incubation: Incubate the cells/seedlings under appropriate growth conditions (e.g., 22°C, long-day photoperiod) for a specified time (e.g., 24-48 hours).

  • Phenotypic Analysis:

    • For root growth: If using seedlings, measure the primary root length and count the number of lateral roots.

    • For gene expression: If using DR5:GUS reporter lines, perform GUS staining by incubating the cells/seedlings in the X-Gluc solution. Observe the blue color development, which indicates auxin response, using a microscope.

  • Quantification: Quantify the observed phenotype (e.g., average root length, intensity of GUS staining).

  • Data Analysis: Compare the effects of the probe to the negative and positive controls to determine its activity as a modulator of the auxin signaling pathway.

Chemoproteomic Target Identification

This advanced protocol details a workflow for identifying the protein targets of this compound in a complex biological sample using a competitive chemoproteomic approach.[7][8]

Chemoproteomics_Workflow Lysate Cell Lysate (Control vs. Probe-Treated) Probe_Treat Incubate with This compound (or DMSO) Lysate->Probe_Treat IA_Probe Add Broad-Spectrum Cysteine Probe (e.g., Iodoacetamide-alkyne) Probe_Treat->IA_Probe Click_Chem Click Chemistry (Attach Biotin-azide) IA_Probe->Click_Chem Enrichment Streptavidin Enrichment of Labeled Peptides Click_Chem->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis Data_Analysis Quantitative Proteomic Data Analysis MS_Analysis->Data_Analysis Target_ID Identification of Target Proteins (Reduced signal in probe-treated sample) Data_Analysis->Target_ID

Caption: Competitive chemoproteomics workflow.

Detailed Experimental Protocol:

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest in a suitable buffer (e.g., PBS) containing protease inhibitors.

  • Competitive Labeling:

    • Treatment Group: Incubate an aliquot of the lysate with this compound at a concentration determined from cell-based assays (e.g., 10x EC₅₀).

    • Control Group: Incubate an equal aliquot of the lysate with the same volume of DMSO.

    • Incubate both samples for 1 hour at room temperature.

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne) to both the treatment and control lysates. Incubate for another hour. This probe will label all accessible cysteines that were not already blocked by the test compound.

  • Protein Digestion: Denature, reduce, and alkylate the remaining cysteines (e.g., with DTT and iodoacetamide), and then digest the proteins into peptides using trypsin.

  • Click Chemistry: To the resulting peptide mixtures, add a biotin-azide tag via a copper-catalyzed click reaction. This will attach biotin to the peptides that were labeled with the alkyne probe.

  • Enrichment: Use streptavidin-coated beads to enrich the biotinylated peptides from both samples.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified cysteine-containing peptide between the probe-treated and control samples. A significant reduction in the signal for a specific peptide in the treated sample indicates that the cysteine residue was occupied by this compound, thus identifying a potential protein target.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, the following controls are essential:

  • Vehicle Control: All experiments must include a DMSO-only control to account for solvent effects.

  • Positive Control: Where possible, use a known inhibitor or activator to validate the assay's performance.

  • Orthogonal Validation: Putative targets identified through chemoproteomics should be validated using orthogonal methods, such as Western blotting for target engagement or recombinant protein activity assays.

  • Mutation Analysis: To confirm that the probe acts through the identified cysteine, mutate the cysteine to a non-nucleophilic residue (e.g., alanine or serine) and verify that the probe's effect is lost.

By incorporating these self-validating systems, researchers can have high confidence in the data generated using this compound as a chemical probe.

References

  • Ward, C. C., et al. (2022). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications. Available at: [Link]

  • Dong, H.-C. (2008). N-[2-(1,3-Benzodioxol-5-yl)eth-yl]-2-chloro-acetamide. Acta Crystallographica Section E. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Boutureira, O., & Bernardes, G. J. (2015). Covalent modification of proteins: an overview. Chemical Reviews. Available at: [Link]

  • Bar-Peled, L., et al. (2017). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Cell Chemical Biology. Available at: [Link]

  • PubChem. N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. Available at: [Link]

  • Gao, Y., et al. (2022). Generating cysteine-trypsin cleavage sites with 2-chloroacetamidine capping. Chemical Communications. Available at: [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Available at: [Link]

  • Yahiaoui, S., et al. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry. Available at: [Link]

  • Tang, W., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. Available at: [Link]

  • Böger, P. (2004). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. Available at: [Link]

  • Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc. Available at: [Link]

  • Tang, W., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Available at: [Link]

  • Dong, H.-C. (2008). N-[2-(1,3-Benzodioxol-5-yl)eth-yl]-2-chloro-acetamide. Acta Crystallographica Section E. Available at: [Link]

  • PubChem. N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide. Available at: [Link]

  • MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules. Available at: [Link]

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

  • PubChemLite. N-(2h-1,3-benzodioxol-5-yl)acetamide. Available at: [Link]

  • MDPI. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Available at: [Link]

  • MDPI. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available at: [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, a versatile chemical intermediate, is presented below. This guide is designed for researchers, scientists, and professionals in drug development and material science.

Introduction: A Building Block of Untapped Potential

This compound is a fascinating molecule that stands at the intersection of natural product chemistry and synthetic versatility. Derived from 3,4-methylenedioxyaniline (also known as 5-amino-1,3-benzodioxole), a compound found in the essential oil of sassafras, it combines the rigid, electron-rich benzodioxole core with a reactive chloroacetamide side chain. While direct applications in material science are not yet extensively documented in peer-reviewed literature, its structure is ripe for exploration. The reactive chlorine atom provides a handle for a wide array of nucleophilic substitution reactions, and the amide functionality offers opportunities for hydrogen bonding and polymer backbone integration. This guide will provide a comprehensive overview of the synthesis, characterization, and, most importantly, the potential applications of this compound in material science, drawing parallels from the well-established chemistry of related chloroacetamide derivatives.

Synthesis of this compound

The synthesis of this compound is a straightforward N-acylation reaction. The primary amine of 3,4-methylenedioxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the HCl byproduct generated during the reaction.

Experimental Protocol: Synthesis

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
3,4-MethylenedioxyanilineC₇H₇NO₂137.145.0 g0.036
Chloroacetyl ChlorideC₂H₂Cl₂O112.944.9 g (3.6 mL)0.044
Triethylamine (TEA)C₆H₁₅N101.195.5 mL0.039
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
1 M Hydrochloric AcidHCl36.4650 mL-
Saturated Sodium BicarbonateNaHCO₃84.0150 mL-
BrineNaCl (aq)-50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-methylenedioxyaniline (5.0 g, 0.036 mol) and triethylamine (5.5 mL, 0.039 mol) in 100 mL of dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (3.6 mL, 0.044 mol) in 20 mL of dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a solid.

Expected Yield: 70-85%

Safety Precautions: Chloroacetyl chloride is highly corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Synthesis Workflow Diagram

SynthesisWorkflow A 1. Dissolve 3,4-methylenedioxyaniline and TEA in DCM at 0°C B 2. Add chloroacetyl chloride dropwise A->B Maintain 0°C C 3. Stir at room temperature (2-3 hours) B->C Warm to RT D 4. Aqueous Workup (HCl, NaHCO₃, Brine) C->D Reaction complete E 5. Dry with MgSO₄ and concentrate D->E Separate layers F 6. Recrystallize to obtain pure product E->F Purification

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized compound can be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the benzodioxole ring, a singlet for the methylenedioxy protons (O-CH₂-O), a singlet for the chloroacetyl methylene protons (Cl-CH₂-), and a broad singlet for the amide proton (N-H).
¹³C NMR Resonances for the aromatic carbons, the methylenedioxy carbon, the chloroacetyl methylene carbon, and the carbonyl carbon.
FT-IR Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (213.62 g/mol ).

Potential Applications in Material Science: An Exploratory Outlook

The dual functionality of this compound makes it a promising, yet underexplored, building block for advanced materials.

Precursor for Functional Polymers and Monomers

The reactive C-Cl bond is a key feature that can be exploited for post-synthesis modification or for polymerization reactions.

  • Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups. This allows for the synthesis of a library of monomers with tailored properties. For example, reaction with an amine-containing polymerizable group (like an acrylate) would yield a monomer suitable for free-radical polymerization.

MonomerSynthesis start This compound Cl-CH₂-C(=O)NH-R product Functionalized Monomer Nu-CH₂-C(=O)NH-R start:f0->product:f0 Substitution Reaction reagent Nucleophile (Nu⁻) e.g., azide, thiol, amine reagent->start:f0

Caption: General scheme for monomer synthesis via nucleophilic substitution.

Component in Smart Materials and Sensors

The benzodioxole moiety is structurally related to catechol, which is known to coordinate with metal ions. This suggests potential applications in sensor technology. Polymers incorporating this unit could exhibit changes in their optical or electronic properties upon binding to specific metal ions.

Building Block for Supramolecular Assemblies

The amide group is a classic functional group for directing self-assembly through hydrogen bonding. This compound and its derivatives could be designed to form well-ordered supramolecular structures such as gels, liquid crystals, or nanofibers.

Exploratory Protocol: Synthesis of a Functionalized Monomer

This protocol describes a hypothetical synthesis of an azide-functionalized derivative, which can be further used in "click" chemistry reactions to attach it to polymers or surfaces.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
This compoundC₉H₈ClNO₃213.622.0 g0.0094
Sodium AzideNaN₃65.010.73 g0.011
Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Deionized WaterH₂O18.02100 mL-
Ethyl AcetateC₄H₈O₂88.1150 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 0.0094 mol) in 20 mL of DMF.

  • Addition of Sodium Azide: Add sodium azide (0.73 g, 0.011 mol) to the solution. Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of deionized water. Extract the aqueous mixture with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-(1,3-benzodioxol-5-yl)-2-azidoacetamide.

Safety Precautions: Sodium azide is highly toxic. Handle with extreme care and avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

Conclusion

This compound represents a promising, yet largely untapped, resource for material science. Its straightforward synthesis and the presence of a reactive chlorine atom make it an ideal starting point for creating a diverse range of functional monomers and materials. The protocols and potential applications outlined in this guide are intended to serve as a foundation for further research and development in this exciting area. As with any exploratory research, careful planning and execution of experiments are paramount to unlocking the full potential of this versatile chemical building block.

References

  • PubChem. This compound. [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(2), 159-183. [Link]

  • Zentel, R. Polymer Synthesis and Characterization. TU Darmstadt. [Link]

  • Singh, R., et al. (2014). A facile amidation of chloroacetyl chloride using DBU. Journal of Chemical Sciences, 126(5), 1531-1536. [Link]

Application Notes & Protocols: Evaluating the Agricultural Potential of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-BC2CA-AGCHEM-2026

Introduction: A Rationale for Investigation

N-(1,3-benzodioxol-5-yl)-2-chloroacetamide is a synthetic organic compound that, while not extensively documented in agricultural literature, presents a compelling case for investigation as a novel agrochemical. Its structure is a conjugate of two moieties, each with a well-established history in the development of bioactive compounds. This guide provides a framework and detailed protocols for the synthesis and systematic evaluation of its potential applications in agriculture.

  • The Chloroacetamide Moiety: This functional group is the cornerstone of a major class of commercial herbicides, including metolachlor and alachlor.[1] These herbicides act primarily as pre-emergence agents, controlling annual grasses and some broadleaf weeds by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][2] This inhibition disrupts crucial plant processes like cell division and expansion, ultimately preventing weed emergence.[2][3] The presence of the 2-chloroacetamide group in the target molecule is a strong indicator of potential herbicidal activity.

  • The 1,3-Benzodioxole Moiety: Also known as the methylenedioxyphenyl group, this structure is prevalent in numerous natural products (e.g., safrole) and synthetic chemicals. It is widely recognized for a diverse range of biological activities, including antimicrobial, antioxidant, and anti-tumor effects.[4][5] In agriculture, its most famous application is in piperonyl butoxide, an insecticide synergist that inhibits cytochrome P450 enzymes in insects. This history suggests the benzodioxole scaffold could confer fungicidal, insecticidal, or other valuable properties to the target molecule.

Based on this structural analysis, we hypothesize that this compound is a prime candidate for screening as a potential herbicide, with secondary potential as a fungicide or insecticide. The following protocols are designed to rigorously test these hypotheses in a controlled laboratory and greenhouse setting.

Synthesis Protocol: Laboratory-Scale Preparation

To enable biological screening, the compound must first be synthesized. The most direct method is the N-acylation of 1,3-benzodioxol-5-ylmethanamine (also known as piperonylamine) with chloroacetyl chloride. This is a standard and robust reaction for amide bond formation.

Materials and Reagents
  • 1,3-benzodioxol-5-ylmethanamine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base[6]

  • Dichloromethane (DCM) or similar aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-benzodioxol-5-ylmethanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Place the flask in an ice bath to cool the solution to 0 °C.

  • Acylating Agent Addition: While stirring vigorously, add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting amine.

  • Aqueous Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine (to remove water-soluble impurities).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Reactants Piperonylamine + Chloroacetyl Chloride + Base in DCM Reaction Stir at 0°C to RT (2-4 hours) Reactants->Reaction 1. Combine Monitoring TLC Monitoring Reaction->Monitoring 2. React Quench Quench with H₂O Monitoring->Quench 3. Quench Wash Wash with NaHCO₃ & Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate via Rotovap Dry->Concentrate Purify Recrystallize or Column Chromatography Concentrate->Purify Final_Product Pure N-(1,3-benzodioxol-5-yl) -2-chloroacetamide Purify->Final_Product

Caption: Workflow for the synthesis of the target compound.

Application Note 1: Herbicidal Activity Screening

Core Rationale: The chloroacetamide functional group is a validated herbicidal toxophore.[1] The primary hypothesis is that this compound will exhibit pre-emergence herbicidal activity against susceptible grass and small-seeded broadleaf weeds.[2][3]

Protocol: Pre-Emergence Bioassay

This protocol assesses the compound's ability to prevent weed seed germination or seedling emergence when applied to the soil.[7][8]

  • Preparation: Fill 4-inch pots with a standard greenhouse potting mix.

  • Seeding: Plant seeds of a representative monocot (e.g., barnyardgrass, Echinochloa crus-galli) and a dicot (e.g., redroot pigweed, Amaranthus retroflexus) at a depth of 0.5-1.0 cm. Use a known susceptible biotype for comparison.[9]

  • Compound Application: Prepare stock solutions of the test compound in a suitable solvent (e.g., acetone) with a surfactant. Create a dilution series to achieve application rates ranging from 10 g/ha to 2000 g/ha. Apply the solutions evenly to the soil surface of the pots using a precision bench sprayer. Include a solvent-only control and a positive control (e.g., S-metolachlor).

  • Incubation: Transfer the pots to a greenhouse or growth chamber with controlled temperature (25-28°C), humidity, and a 16:8 hour light:dark cycle. Water the pots as needed via subirrigation to avoid disturbing the treated soil surface.

  • Assessment: After 14-21 days, assess the results by counting the number of emerged seedlings and measuring the fresh weight of the above-ground biomass.

  • Data Analysis: Calculate the percent inhibition of emergence and the percent reduction in biomass relative to the untreated control. Use this data to determine the GR₅₀ (the concentration required to cause 50% growth reduction).

Protocol: Post-Emergence Bioassay

This protocol evaluates the compound's effect on established seedlings.

  • Plant Growth: Grow the same indicator species as above in 4-inch pots until they reach the 2- to 3-leaf stage.[7]

  • Compound Application: Using the same solutions and rates as the pre-emergence assay, apply the compound as a foliar spray to the seedlings until runoff. Ensure even coverage.

  • Incubation: Return the pots to the greenhouse. Avoid overhead watering for the first 24 hours to allow for absorption.

  • Assessment: After 14-21 days, visually assess phytotoxicity using a 0% (no effect) to 100% (complete death) scale. Also, harvest the above-ground biomass and measure the fresh weight.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control to determine the GR₅₀ for post-emergence application.

Herbicidal Screening Workflow & Sample Data

Herbicide_Screening cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay Seed Plant Seeds (Monocot & Dicot) Apply_Pre Apply Compound to Soil Seed->Apply_Pre Incubate_Pre Incubate (21 days) Apply_Pre->Incubate_Pre Assess_Pre Assess Emergence & Biomass Incubate_Pre->Assess_Pre Data_Analysis Calculate % Inhibition Determine GR₅₀ Assess_Pre->Data_Analysis Grow Grow Seedlings (2-3 leaf stage) Apply_Post Apply Compound as Foliar Spray Grow->Apply_Post Incubate_Post Incubate (21 days) Apply_Post->Incubate_Post Assess_Post Assess Injury & Biomass Incubate_Post->Assess_Post Assess_Post->Data_Analysis

Caption: Workflow for comprehensive herbicidal activity screening.

Table 1: Hypothetical Pre-Emergence Herbicidal Activity Data

Application Rate (g/ha) Barnyardgrass (% Growth Reduction) Redroot Pigweed (% Growth Reduction)
Control 0 0
100 35 25
250 60 52
500 85 78
1000 98 95

| GR₅₀ (g/ha) | ~200 | ~240 |

Application Note 2: Fungicidal Activity Screening

Core Rationale: The 1,3-benzodioxole scaffold is associated with antimicrobial properties, justifying an investigation into the compound's potential as a fungicide.[5]

Protocol: In Vitro Poisoned Food Assay

This is a standard method to directly assess a compound's effect on fungal mycelial growth.[10][11]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). While the autoclaved media is cooling (to approx. 50-55°C), add the test compound from a stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the amended PDA into petri dishes. Include a solvent-only control.

  • Inoculation: Using a sterile cork borer, take a 5mm mycelial plug from the edge of an actively growing culture of a test fungus (e.g., Botrytis cinerea or Fusarium graminearum). Place the plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Assessment: When the fungal colony in the control plate has reached near-full growth, measure the diameter of the colonies on all plates.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration using the formula: Inhibition (%) = [(Control Diameter - Treatment Diameter) / Control Diameter] * 100.[10] Use this data to determine the EC₅₀ (the concentration that inhibits growth by 50%).

Table 2: Hypothetical Fungicidal Activity Data (Botrytis cinerea)

Concentration (µg/mL) Mycelial Growth Inhibition (%)
Control 0
1 12
10 45
50 88
100 97

| EC₅₀ (µg/mL) | ~11.5 |

Application Note 3: Insecticidal Activity Screening

Core Rationale: While less likely to be a potent direct insecticide, the benzodioxole moiety warrants a basic screen for insecticidal activity.

Protocol: Contact Toxicity Bioassay (Adapted from CDC Bottle Bioassay)

This method assesses toxicity upon direct contact with the compound.

  • Bottle Coating: Prepare a solution of the test compound in acetone. Pipette 1 mL of the solution into a 250 mL glass bottle. Cap and roll the bottle until the acetone has completely evaporated, leaving a uniform coating of the compound on the inner surface. Prepare a range of concentrations and an acetone-only control.

  • Insect Introduction: Introduce 20-25 non-blood-fed adult female mosquitoes (Aedes aegypti) or fruit flies (Drosophila melanogaster) into each bottle using an aspirator.

  • Observation: Record the number of insects knocked down or dead at regular intervals (e.g., 15, 30, 45, 60 minutes) and up to 24 hours.

  • Data Analysis: Calculate the percentage mortality at 24 hours for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC₅₀ (Lethal Concentration 50%).

Conclusion and Future Directions

This document outlines a systematic approach to evaluating the agricultural potential of this compound. The protocols provided serve as a robust starting point for researchers. Positive results in any of these primary screens should be followed by more advanced studies:

  • Mechanism of Action Studies: If herbicidal activity is confirmed, assays targeting VLCFA biosynthesis should be conducted.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of the parent compound to optimize activity and understand the contribution of each part of the molecule.

  • Crop Selectivity: Promising herbicide candidates must be tested for safety on important crops (e.g., corn, soybean, cotton).

  • Toxicology and Environmental Fate: A comprehensive evaluation of the compound's impact on non-target organisms and its persistence in the environment is required for any potential commercial product.

The logical combination of a known herbicidal toxophore with a versatile bioactive scaffold makes this compound a molecule of significant interest for discovery and development programs in agricultural science.

References

  • Title: Mode of Action for Chloroacetamides and Functionally Related Compounds Source: ResearchGate URL: [Link]

  • Title: Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides Source: Cambridge University Press & Assessment URL: [Link]

  • Title: Chloroacetamide Herbicides Source: ResearchGate URL: [Link]

  • Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: PMC - NIH URL: [Link]

  • Title: Screening for Herbicide Resistance in Weeds Source: BioOne Complete URL: [Link]

  • Title: Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide Source: Science and Plant URL: [Link]

  • Title: Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum Source: PMC - NIH URL: [Link]

  • Title: Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk Source: WSU Extension URL: [Link]

  • Title: N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide Source: NIH URL: [Link]

  • Title: Fungicide Resistance Assays for Fungal Plant Pathogens Source: Springer Nature Experiments URL: [Link]

  • Title: Guideline for Evaluating Insecticide Resistance in Vectors Using the CDC Bottle Bioassay Source: MESA Alliance URL: [Link]

  • Title: In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents Source: ResearchGate URL: [Link]

Sources

The Versatile Intermediate: N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic use of versatile building blocks is paramount. N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, a bifunctional molecule, has emerged as a significant intermediate. Its structure, which marries the privileged 1,3-benzodioxole (or methylenedioxyphenyl) scaffold with a reactive α-chloroacetamide moiety, provides a gateway to a diverse array of complex molecular architectures. This guide offers an in-depth exploration of its synthesis, properties, and key applications, complete with detailed protocols for the modern research scientist.

Compound Profile and Strategic Significance

This compound is a crystalline solid at room temperature. The core of its synthetic utility lies in its two distinct reactive centers: the electrophilic carbon of the chloroacetyl group and the activated aromatic ring of the benzodioxole moiety.

  • The α-Chloroacetamide Group: This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles (amines, thiols, alcohols, etc.). This reactivity is the cornerstone of its application in building larger, more complex molecules.[1]

  • The 1,3-Benzodioxole Moiety: This structural motif is prevalent in numerous natural products and pharmacologically active compounds. It can act as a bioisostere for a catechol group, often improving pharmacokinetic properties. The electron-rich nature of this ring system also allows for electrophilic aromatic substitution reactions, offering another handle for molecular diversification.

The combination of these features makes this compound a powerful precursor for the synthesis of various heterocyclic systems, which are of significant interest in drug discovery.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₈ClNO₃PubChem
Molecular Weight 213.62 g/mol PubChem
CAS Number 227199-07-7Sigma-Aldrich
Appearance White to off-white solid---
Solubility Soluble in many organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate.General Knowledge

Synthesis of this compound: A Detailed Protocol

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 3,4-methylenedioxyaniline (piperonylamine) with chloroacetyl chloride.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_of_this compound Amine 3,4-Methylenedioxyaniline Product This compound Amine->Product Acylation AcylChloride Chloroacetyl Chloride AcylChloride->Product Base Base (e.g., K₂CO₃, Et₃N, DBU) Base->Product Solvent Solvent (e.g., DCM, THF) Solvent->Product Temperature Temperature (e.g., 0 °C to RT) Temperature->Product Byproduct HCl (neutralized by base)

Caption: Synthetic scheme for this compound.

Experimental Protocol

Materials:

  • 3,4-Methylenedioxyaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq) or Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-methylenedioxyaniline (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in anhydrous DCM.

  • Cooling: Cool the resulting mixture to 0 °C in an ice bath with continuous stirring.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled reaction mixture over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid. A yield of 68% has been reported for a similar synthesis.[3]

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Applications in Organic Synthesis

The synthetic utility of this compound is primarily demonstrated in its role as a precursor to various heterocyclic scaffolds.

Synthesis of Dihydroisoquinolines

This chloroacetamide is a key intermediate in the Bischler-Napieralski reaction for the synthesis of 3,4-dihydroisoquinolines. The reaction involves an intramolecular electrophilic cyclization of the amide onto the activated benzodioxole ring, followed by dehydration. These dihydroisoquinoline cores are present in many alkaloids and pharmacologically active molecules.[3]

Bischler-Napieralski_Reaction Start N-(1,3-benzodioxol-5-yl)-2- chloroacetamide Cyclization Intramolecular Cyclization (Lewis Acid, e.g., P₂O₅, POCl₃) Start->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Dehydration Dehydration Intermediate->Dehydration Product 3,4-Dihydroisoquinoline Derivative Dehydration->Product

Caption: Workflow for Dihydroisoquinoline Synthesis.

Precursor to Substituted Amides and Heterocycles

The reactive chlorine atom is readily displaced by various nucleophiles, leading to a wide range of derivatives. This is a powerful strategy for introducing diverse functionalities and building molecular complexity.

  • Reaction with Amines: Leads to the formation of N-substituted glycinamides.

  • Reaction with Thiols: Forms thioether linkages, which are important in various biologically active compounds.

  • Reaction with Azide: Subsequent reduction can yield α-amino amides.

These substitution products can then undergo further transformations, including intramolecular cyclizations, to form a variety of five- and six-membered heterocycles. For instance, derivatives of this compound have been used as intermediates in the synthesis of 2,4(1H,3H)-quinazolinediones, which are known to possess anticonvulsant and psychosedative properties.[4]

Safety and Handling

As with any reactive chemical, proper safety precautions are essential when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling Chloroacetyl Chloride: Chloroacetyl chloride is highly corrosive and lachrymatory. It reacts violently with water. Handle with extreme care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and dual reactivity make it an ideal starting material for the synthesis of a wide range of complex molecules, particularly heterocyclic compounds of medicinal interest. The protocols and applications outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this important synthetic intermediate in their own research endeavors.

References

  • Penchev, P., & Stoyanov, D. (2021). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2021(4), M1295. [Link]

  • Dong, H.-C. (2008). N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1118. [Link]

  • Dong, H.-C. (2008). N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1118. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 736835, N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. [Link]

  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(1,3-benzodioxol-5-yl)-2-chloroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The following sections provide in-depth, experience-based answers to frequently encountered issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, which is typically an N-acylation of 3,4-methylenedioxyaniline with chloroacetyl chloride.

Question 1: My reaction yield is significantly lower than expected or has failed completely. What are the primary causes?

Answer: Low or no yield is the most common issue, often stemming from one or more of the following factors. Let's diagnose them systematically.

  • Cause A: Ineffective Acid Scavenging. The reaction of an amine with chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1] This acid will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.

    • Solution: An appropriate base must be added to neutralize the HCl as it forms. The choice of base and reaction conditions is critical.

      • Aqueous Biphasic (Schotten-Baumann) Conditions: Use an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) with a water-immiscible organic solvent (e.g., dichloromethane, DCM). This classic method is effective at trapping the HCl in the aqueous phase.[2] Vigorous stirring is essential to maximize the reaction at the interface between the two layers.[3]

      • Anhydrous Organic Conditions: Use a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an anhydrous organic solvent like DCM, THF, or ethyl acetate.[4][5] At least one full equivalent of the base is required to scavenge the HCl.[1]

  • Cause B: Competing Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water and base, which forms the unreactive chloroacetic acid.[6] This is a major competitive pathway in biphasic Schotten-Baumann conditions.[3]

    • Solution:

      • Control Addition Rate: Add the chloroacetyl chloride dropwise to the reaction mixture. A slow, controlled addition prevents a high local concentration, minimizing hydrolysis.[3]

      • Maintain Low Temperature: Perform the addition at a reduced temperature (0-5 °C) to decrease the rate of hydrolysis relative to the desired N-acylation.[7]

      • Optimize Base Concentration: In aqueous systems, avoid excessively high concentrations of NaOH, as this can accelerate hydrolysis.[3]

      • Consider Anhydrous Conditions: Switching to an anhydrous solvent with a tertiary amine base can eliminate the hydrolysis side reaction.[8]

  • Cause C: Poor Reagent Quality. Both 3,4-methylenedioxyaniline and chloroacetyl chloride can degrade over time. The aniline can oxidize and darken, while chloroacetyl chloride can hydrolyze upon exposure to atmospheric moisture.[6]

    • Solution: Use freshly purified 3,4-methylenedioxyaniline. If it is discolored, consider recrystallization or filtration through a short plug of silica gel. Ensure the chloroacetyl chloride is from a freshly opened bottle or has been stored properly under an inert atmosphere.

Question 2: My TLC analysis shows multiple spots, indicating significant side product formation. What are these impurities and how can I prevent them?

Answer: Side product formation compromises both yield and purity. The most common culprits are di-acylation and byproducts from reagent degradation.

  • Cause A: Di-acylation. Although less common with secondary amides, if any primary amine starting material is present or under forcing conditions, a second acylation can occur.

    • Solution: Use a slight excess of the amine or maintain a strict 1:1 to 1:1.05 stoichiometry of amine to chloroacetyl chloride. Avoid a large excess of the acylating agent.[3]

  • Cause B: Chloroacetic Acid. As mentioned above, hydrolysis of chloroacetyl chloride creates chloroacetic acid.[3]

    • Solution: This acidic impurity can typically be removed during the work-up. Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will extract the carboxylic acid into the aqueous phase.

  • Cause C: Unreacted Starting Material. Incomplete conversion will leave behind 3,4-methylenedioxyaniline.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, ensure sufficient base is present. A slight excess (5 mol%) of chloroacetyl chloride can help drive the reaction to completion, but be mindful of purification challenges.[3]

Question 3: I'm struggling with the product work-up and purification. My crude product is an oil that won't crystallize. What should I do?

Answer: Purification challenges are common, but can be overcome with the right techniques.

  • Problem: Oily Crude Product. The presence of impurities often lowers the melting point of a compound, preventing crystallization.

    • Solution 1: Thorough Work-up. Ensure a complete aqueous wash to remove all salts and water-soluble impurities. After separating the organic layer, wash it sequentially with:

      • Dilute HCl (to remove any residual amine base like TEA).

      • Saturated NaHCO3 solution (to remove chloroacetic acid).

      • Brine (saturated NaCl solution) to help break up emulsions and remove bulk water. Finally, dry the organic layer thoroughly with an anhydrous drying agent like Na2SO4 or MgSO4 before removing the solvent under reduced pressure.

    • Solution 2: Recrystallization. Finding the right solvent system is key. A common technique is to dissolve the crude oil in a small amount of a good solvent (e.g., ethyl acetate, acetone, or DCM) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can induce crystallization. A documented procedure successfully used ethyl acetate for recrystallization.[7]

    • Solution 3: Column Chromatography. If recrystallization fails, flash column chromatography is a reliable method. Use a solvent system identified through TLC analysis (e.g., a mixture of hexanes and ethyl acetate) to separate the product from impurities.

Frequently Asked Questions (FAQs)

Q: What is the optimal base and solvent combination for this reaction?

A: There is no single "best" combination, as the optimal choice depends on scale, available equipment, and desired purity profile. The table below compares common systems.

System Base Solvent Pros Cons Citation
Schotten-Baumann NaOH, K2CO3Water / DCMInexpensive, simple setup, effective HCl scavenging.Risk of chloroacetyl chloride hydrolysis, requires vigorous stirring, can form emulsions.[2]
Anhydrous Organic Triethylamine (TEA)DCM, THFMinimizes hydrolysis, homogeneous reaction, often cleaner.TEA is more expensive, TEA-HCl salt must be filtered or washed away.[4]
Green Chemistry None (uses buffer)Phosphate BufferEnvironmentally friendly, avoids organic solvents, rapid reaction.Product may need extraction, not suitable for all substrates.[9][10]

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Prepare your TLC plate: Spot the starting amine, the reaction mixture, and a co-spot (starting amine and reaction mixture in the same lane).

  • Develop the plate: Use a suitable mobile phase, typically a mixture of ethyl acetate and hexanes.

  • Visualize: Check for the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot. The reaction is complete when the starting amine spot is no longer visible.

Q: What are the critical safety precautions when handling chloroacetyl chloride?

A: Chloroacetyl chloride is highly toxic, corrosive, and reacts violently with water.[6][11][12] Always handle it in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., elbow-length PVC), safety goggles, a face shield, and a lab coat.[12][13]

  • Handling: Use a dry glass syringe or cannula for transfers. Avoid contact with skin, eyes, and inhalation of vapors.[6]

  • Quenching/Disposal: Do not quench excess chloroacetyl chloride with water, as this produces toxic HCl gas.[13] Quench slowly by adding it to a stirred solution of sodium bicarbonate or another suitable base. Dispose of all waste according to your institution's hazardous waste protocols.

Visualizations & Protocols

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine N-(1,3-benzodioxol-5-yl)amine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Tetrahedral Product This compound Tetrahedral->Product Collapse & Chloride Elimination HCl HCl (trapped by base) Tetrahedral->HCl

Caption: Mechanism of N-acylation.

General Experimental Workflow

This diagram outlines the typical sequence of operations for the synthesis.

Experimental_Workflow Start Start Setup 1. Setup Reaction (Flask, Stirrer, N2 atm) Start->Setup Reagents 2. Add Amine, Solvent, & Base Setup->Reagents Cool 3. Cool to 0-5 °C Reagents->Cool Addition 4. Add Chloroacetyl Chloride (Dropwise) Cool->Addition Reaction 5. Stir & Monitor (TLC) Addition->Reaction Workup 6. Aqueous Work-up (Wash & Dry) Reaction->Workup Isolate 7. Isolate Crude Product (Rotary Evaporation) Workup->Isolate Purify 8. Purify (Recrystallization or Chromatography) Isolate->Purify Analyze 9. Characterize Product (NMR, MS, MP) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common yield-related problems.

Troubleshooting_Tree Start Low Yield? TLC Check TLC: Any Starting Material Left? Start->TLC Streaks Check TLC: Streaking or Baseline Spot? TLC->Streaks No Sol_Base Action: Check Base - Is it present? - Is it sufficient (>1 eq)? - Add more base. TLC->Sol_Base Yes Sol_Reagent Action: Check Reagents - Use fresh/pure amine. - Use fresh acyl chloride. Streaks->Sol_Reagent No Sol_Workup Action: Improve Work-up - Wash with NaHCO3 to remove acidic impurities. Streaks->Sol_Workup Yes Success Yield Optimized Sol_Base->Success Sol_Hydrolysis Action: Minimize Hydrolysis - Add acyl chloride slowly. - React at 0-5 °C. Sol_Reagent->Sol_Hydrolysis Sol_Hydrolysis->Success Sol_Workup->Success

Caption: A decision tree for troubleshooting low reaction yield.

Benchmark Protocol (Anhydrous Conditions)

This protocol provides a robust starting point for optimization.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-methylenedioxyaniline (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the amine, followed by triethylamine (TEA, 1.1 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: Add chloroacetyl chloride (1.05 eq.) dropwise via a syringe over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethyl acetate or purify by flash column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • The Chemist. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • TSI Journals. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. Retrieved from [Link]

  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). chloroacetamide. Retrieved from [Link]

  • International Journal of Recent Scientific Research. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. Retrieved from [Link]

  • Scholars Research Library. (2011). N-acylation in non-aqueous and aqueous medium. Retrieved from [Link]

  • The Austrian Journal of Technical and Natural Sciences. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • Rasayan J. Chem. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.

Sources

Technical Support Center: N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. Recognizing the compound's role as a critical intermediate, achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of final products. This document moves beyond standard protocols to address the nuanced challenges encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower effective troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurity profile is largely dependent on the synthetic route, but typically involves the acylation of a piperonylamine derivative with chloroacetyl chloride. Key impurities include:

  • Unreacted Starting Materials: Residual 3,4-methylenedioxyaniline or piperonylamine.

  • Hydrolysis Products: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with trace amounts of water.

  • Salts: Amine hydrochloride salts or inorganic salts (e.g., potassium carbonate) used as acid scavengers during the reaction[1]. These are generally removed during the aqueous workup.

  • Over-acylated Byproducts: While less common with secondary amines, if a primary amine is used, di-acylation can occur if reaction conditions are not carefully controlled[2].

Q2: What are the primary recommended methods for purifying the crude product?

A2: The two most effective and widely applicable methods are recrystallization and flash column chromatography.

  • Recrystallization is ideal when the crude product is of relatively high purity (>90%) and a suitable solvent system can be identified. It is efficient for removing small amounts of impurities and can yield highly crystalline, pure material. Ethyl acetate has been successfully used for this purpose[1].

  • Flash Column Chromatography is the method of choice for purifying crude material with significant levels of impurities or when impurities have similar solubility profiles to the desired product, making recrystallization ineffective[3].

Q3: How can I reliably assess the purity of my this compound at different stages?

A3: A multi-technique approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): The workhorse for real-time reaction monitoring and purification assessment. A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range[4].

  • Spectroscopic Methods (NMR, IR): 1H and 13C NMR spectroscopy are definitive for structural confirmation and purity analysis. The absence of signals corresponding to starting materials or byproducts is a key indicator of purity[5]. FT-IR can confirm the presence of key functional groups (amide C=O, N-H bonds).

Section 2: Troubleshooting Guide for Purification Challenges

This section addresses specific issues that may arise during the purification workflow.

Issue 1: My crude product is a dark, sticky oil instead of a solid.

  • Potential Cause & Scientific Explanation: This common issue suggests the presence of significant impurities that are depressing the melting point of the mixture below room temperature. It could also indicate residual solvent. The impurities act as a solvent for the product, preventing its crystallization.

  • Suggested Solutions:

    • Solvent Removal: Ensure all reaction and workup solvents (like Dichloromethane or Ethyl Acetate) are thoroughly removed under reduced pressure. Heating gently on a rotary evaporator can be effective.

    • Aqueous Wash: If not already performed, dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild base like 5% sodium bicarbonate solution (to remove acidic impurities like chloroacetic acid), water, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating[2].

    • Trituration: Attempt to induce crystallization by adding a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod to create nucleation sites.

    • Direct to Chromatography: If the oil persists, it is often best to proceed directly to purification by flash column chromatography rather than attempting a difficult recrystallization[6].

Issue 2: During recrystallization, my product "oils out" instead of forming crystals.

  • Potential Cause & Scientific Explanation: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. Instead of forming a crystal lattice, the compound separates as a liquid phase[4].

  • Suggested Solutions:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution.

    • Promote Slow Cooling: Allow the flask to cool to room temperature undisturbed on a benchtop. Do not place it directly in an ice bath. Slow cooling is critical for the formation of a well-ordered crystal lattice[4]. Insulating the flask can help.

    • Lower the Solution Polarity: If the issue persists, try adding a small amount of a less polar co-solvent (a "counter-solvent") to the hot solution before cooling. For an ethyl acetate recrystallization, adding a small volume of hexanes might be effective.

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.

Issue 3: My recrystallization yield is extremely low.

  • Potential Cause & Scientific Explanation: A low yield is typically due to the product having excessive solubility in the mother liquor. This is often a result of using too much solvent during the dissolution step or washing the final crystals with a solvent at the wrong temperature[4].

  • Suggested Solutions:

    • Minimize Solvent Volume: During the initial dissolution, use the absolute minimum amount of hot solvent required to just dissolve the crude solid. Add the solvent in small portions.

    • Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation from the mother liquor.

    • Recover from Mother Liquor: Concentrate the mother liquor (the filtrate) and attempt a second recrystallization or purify the residue by column chromatography to recover additional product.

    • Wash Correctly: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to wash away surface impurities without dissolving the product crystals.

Issue 4: My product is still colored after recrystallization.

  • Potential Cause & Scientific Explanation: Persistent color indicates the presence of highly colored impurities that were not effectively removed by the chosen recrystallization solvent because they co-crystallized with the product or have very similar solubility properties.

  • Suggested Solutions:

    • Charcoal Treatment: Dissolve the impure solid in the minimum amount of hot recrystallization solvent. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal adsorbs colored impurities. Swirl and keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Proceed with the recrystallization as normal.

    • Alternative Purification: If charcoal treatment is ineffective, the impurities are likely too similar to the product for recrystallization to be successful. Purification by flash column chromatography is the recommended next step[3].

Section 3: Standardized Purification Protocols

Protocol 1: Recrystallization from Ethyl Acetate

This protocol is designed for purifying crude this compound that is already relatively pure.

  • Methodology:

    • Dissolution: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar.

    • Add a minimal amount of ethyl acetate (e.g., 5-10 mL) and begin heating on a hotplate with stirring.

    • Gradually add more hot ethyl acetate in small portions until the solid is completely dissolved. Avoid adding a large excess.

    • Hot Filtration (Optional): If insoluble particles are visible, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

    • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystals should begin to form.

    • Cooling: Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate.

    • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight. A successful recrystallization from ethyl acetate has been reported in the literature[1].

Protocol 2: Flash Column Chromatography

This method is suitable for purifying highly impure or oily crude product.

  • Methodology:

    • TLC Analysis: First, determine an appropriate mobile phase using TLC. Test various ratios of a non-polar solvent (Hexanes or Dichloromethane) and a polar solvent (Ethyl Acetate). The ideal solvent system will give the product a Retention Factor (Rf) of approximately 0.2-0.3[3].

    • Column Packing: Pack a glass column with silica gel using the selected mobile phase (wet packing). The amount of silica should be 20 to 100 times the weight of the crude product[3].

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

    • Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.

    • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

    • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 4: Data Tables & Visualization

Table 1: Common Solvents for Recrystallization & Chromatography

SolventPolarity IndexBoiling Point (°C)Use Case
Hexanes0.169Non-polar chromatography solvent; anti-solvent for recrystallization
Diethyl Ether2.835Trituration; highly volatile
Dichloromethane3.140Chromatography solvent; sample loading
Ethyl Acetate4.477Primary recrystallization solvent ; polar chromatography solvent[1]
Ethanol4.378Alternative recrystallization solvent[7]
Methanol5.165Highly polar chromatography solvent

Table 2: Example TLC System for Purity Assessment

ComponentFunctionDetails
Stationary Phase AdsorbentSilica gel 60 F254 plates
Mobile Phase Eluent30% Ethyl Acetate in Hexanes (v/v)
Visualization DetectionUV lamp (254 nm); Potassium Permanganate stain
Expected Rf Result~0.3 (This value is illustrative and must be determined experimentally)

Diagram 1: General Purification Decision Workflow

This diagram outlines the logical steps for selecting a purification strategy based on the initial state of the crude product.

PurificationWorkflow Crude Crude Product (Post-Workup) Assess Assess Purity (TLC, 1H NMR) Crude->Assess Recrystallize Recrystallization (e.g., from Ethyl Acetate) Assess->Recrystallize >90% Pure (Mainly one spot) Chromatography Flash Column Chromatography Assess->Chromatography <90% Pure (Multiple spots or oily) Pure Pure Product (Verify Purity) Recrystallize->Pure Chromatography->Pure

A decision tree for selecting the appropriate purification method.

Diagram 2: Troubleshooting Recrystallization Issues

This workflow provides a systematic approach to resolving common problems encountered during recrystallization.

RecrystallizationTroubleshooting cluster_solutions Solutions Start Start Recrystallization Problem Problem Encountered? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Yield is Low Problem->LowYield Yes Success Successful Crystallization Problem->Success No Reheat Reheat, add minimal solvent, cool slowly OilingOut->Reheat Scratch Scratch flask, add seed crystal NoCrystals->Scratch Concentrate Concentrate mother liquor, cool further LowYield->Concentrate Reheat->Problem Scratch->Problem Concentrate->Problem

A logical flow for diagnosing and solving recrystallization problems.

Section 5: References

  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide - NIH. Available at: [Link]

  • Sciencemadness Wiki. Chloroacetamide. Available at: [Link]

  • Maru, J. et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals. Available at: [Link]

  • Google Patents. US2321278A - Preparation of chloroacetamide. Available at:

  • PubChem. N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. Available at: [Link]

  • PubChem. (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. Available at: [Link]

  • Molbase. N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLOROACETAMIDE. Available at: [Link]

  • Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Available at: [Link]

  • MDPI. (2021). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Available at: [Link]

  • Sati, B. et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Available at: [Link]

  • Jasinski, J. P. et al. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E. Available at: [Link]

  • Caltech Authors. (2017). SI.Revised.With HRMS. Available at: [Link]

  • Biotage. Successful Flash Chromatography. Available at: [Link]

  • De la Torre, M. C. et al. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank. Available at: [Link]

Sources

Technical Support Center: Degradation of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability. Here, we provide in-depth answers to frequently asked questions, troubleshooting for common experimental issues, and validated protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) on Degradation

This section addresses common questions regarding the stability and degradation pathways of this compound.

Q1: What are the primary degradation pathways for this compound?

A: The molecule possesses two primary reactive sites susceptible to degradation: the α-chloroacetamide side chain and the 1,3-benzodioxole ring system. The main degradation pathways are hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: The α-chloroacetamide group is susceptible to hydrolysis under both acidic and basic conditions. The most common hydrolytic pathway is a nucleophilic substitution (SN2) reaction, where the chlorine atom is displaced by a hydroxide ion to form the corresponding hydroxy-acetamide derivative.[3] Amide bond cleavage can also occur under more forceful conditions.[3]

  • Oxidation: The benzodioxole ring can be sensitive to oxidative conditions. The methylene bridge is a potential site for oxidative attack, which can lead to ring-opening and the formation of catechol derivatives.[4]

  • Photodegradation: Aromatic compounds, particularly those like benzodioxole, can absorb UV light, leading to photolytic degradation. This can involve radical mechanisms, potentially causing complex structural changes or yellowing of the sample.[5][6]

substance N-(1,3-benzodioxol-5-yl)- 2-chloroacetamide hydrolysis Hydrolysis (Acid/Base) substance->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation (e.g., H₂O₂) substance->oxidation [O] photolysis Photolysis (UV/Vis Light) substance->photolysis product_h N-(1,3-benzodioxol-5-yl)- 2-hydroxyacetamide hydrolysis->product_h product_o Catechol Derivatives (Ring Opening) oxidation->product_o product_p Complex Photoproducts (Colored Impurities) photolysis->product_p

Caption: Primary degradation pathways for the target molecule.

Q2: What are the expected major degradation products?

A: Based on the established pathways, the primary degradation products you should anticipate are:

  • N-(1,3-benzodioxol-5-yl)-2-hydroxyacetamide: The direct product of hydrolytic displacement of the chloride atom. This is often the most predictable and common degradant in aqueous solutions.[3]

  • 3,4-Dihydroxy-N-chloroacetyl-aniline derivatives: Resulting from oxidative cleavage of the methylenedioxy bridge.[4]

  • Various Photoproducts: Photodegradation can lead to a mixture of compounds, some of which may be colored, contributing to sample discoloration.[6]

Q3: My sample solution is turning yellow during experiments. What is the likely cause?

A: A yellow discoloration is a classic indicator of photodegradation of the 1,3-benzodioxole moiety. Exposure to UV light, even ambient laboratory light over extended periods, can generate chromophoric (color-producing) species.[5][6] To prevent this, protect all samples and solutions from light by using amber vials or wrapping containers in aluminum foil.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a problem-and-solution framework for issues commonly encountered during the analysis and handling of this compound.

HPLC Analysis Issues
Q: I'm observing new or shifting peaks in my HPLC chromatogram during a stability study. What is the cause?

A: This is a common sign of degradation. The appearance of new, typically more polar (earlier eluting in reversed-phase HPLC), peaks suggests the formation of degradation products like the hydroxy-acetamide derivative. A decrease in the main peak's area concurrent with the growth of new peaks confirms this. However, other issues can mimic this behavior.

Use the following flowchart to diagnose the problem:

start New/Shifting Peaks in HPLC q1 Is the issue repeatable with a freshly prepared standard? start->q1 p1 Likely Sample Degradation q1->p1 Yes p2 Potential System Issue q1->p2 No a1_yes Yes a1_no No s1 Review sample storage (light, temp, solvent). Perform forced degradation to confirm degradant peaks. p1->s1 s2 Check mobile phase prep. Ensure column equilibration. Inspect for system leaks. p2->s2

Caption: Troubleshooting flowchart for unexpected HPLC peaks.

Q: My analyte peak shows significant tailing. How can I improve the peak shape?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns.[7]

  • Adjust Mobile Phase pH: The amide group can have interactions. Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable groups to maintain a single ionic state. For neutral compounds like this, a pH between 3 and 7 is often a good starting point.

  • Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help mask residual silanol activity and improve peak shape.[7]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with robust end-capping have fewer exposed silanol groups, significantly reducing the potential for tailing.

Sample Stability & Handling
Q: My solid compound is showing signs of degradation over time. What are the optimal storage conditions?

A: The chloroacetamide functional group makes the compound reactive.[8] To ensure long-term stability in its solid form:

  • Store at low temperature: Store at 2-8°C or -20°C.

  • Protect from light: Use an amber, tightly sealed container.

  • Store under inert gas: For maximum protection, store under argon or nitrogen to prevent oxidation.

  • Avoid moisture: Store in a desiccator, as moisture can facilitate hydrolysis.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform initial scoping experiments to adapt the conditions to your specific equipment and sample concentrations.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods, as recommended by ICH guidelines.[1][2]

Objective: To generate degradation products under various stress conditions for analytical method validation.

Workflow Diagram:

start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction stress->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze via Stability-Indicating HPLC Method dilute->analyze end Evaluate Results: Peak Purity, Mass Balance analyze->end

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Aliquot the stock solution into separate, appropriately labeled amber glass vials for each stress condition. Prepare an unstressed control sample by diluting the stock solution to the final concentration immediately.

  • Apply Stress Conditions (aim for 5-20% degradation[9]):

Stress ConditionReagent/ProcedureTypical Duration & Temp.Rationale
Acid Hydrolysis Add 0.1 M HCl to the sample vial.2-8 hours at 60°CTo promote acid-catalyzed hydrolysis of the amide and chloro groups.[3]
Base Hydrolysis Add 0.1 M NaOH to the sample vial.1-4 hours at Room Temp.To promote base-catalyzed hydrolysis, which is often faster for chloroacetamides.[3]
Oxidation Add 3% H₂O₂ to the sample vial.24 hours at Room Temp.To induce oxidative degradation, particularly of the benzodioxole ring.[4]
Thermal Heat the stock solution (no added reagent).48 hours at 80°CTo assess intrinsic thermal stability.
Photolytic Expose the solution in a clear vial to a photostability chamber.Expose to 1.2 million lux hours and 200 watt hours/m² (ICH Q1B).[2]To assess degradation from light energy, crucial for the benzodioxole moiety.[5]
  • Quenching: After the specified time, stop the reactions.

    • For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., 0.1 M NaOH/HCl).

    • For other samples, cool to room temperature.

  • Dilution: Dilute all stressed samples and the control sample to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Check for new peaks, changes in retention time, and the mass balance of the parent peak.

Protocol 2: Baseline Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its potential degradation products.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape and acts as an ion source for MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-35 min: 80% to 20% B35-45 min: 20% BA gradient is crucial for eluting polar degradants early while retaining and resolving the parent compound and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CUsing a column oven ensures reproducible retention times.[10]
Detection (UV) 285 nmThe benzodioxole moiety provides strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended to evaluate peak purity.
Injection Vol. 10 µLA typical injection volume; adjust based on sample concentration and detector sensitivity.

Part 4: Safety & Handling

This compound is a research chemical. The chloroacetamide class of compounds requires careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[12][13] Avoid contact with skin and eyes.[14]

  • Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow it to enter the environment.

References

  • Kamberi, M., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Reddy, T. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Element. Available at: [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology. Available at: [Link]

  • Jadhav, S. B., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Patel, Y., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. Available at: [Link]

  • Barchasz, C., et al. (2012). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology. Available at: [Link]

  • Eurofins. 2-Chloroacetamide Safety Data Sheet. Available at: [Link]

  • International Labour Organization (ILO). ICSC 0640 - 2-CHLOROACETAMIDE. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. Available at: [Link]

  • CHROMacademy. HPLC Troubleshooting. Available at: [Link]

  • Nie, J., et al. (2015). Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. New Journal of Chemistry. Available at: [Link]

  • U.S. Patent US2321278A. Preparation of chloroacetamide. Google Patents.
  • Nie, J., et al. (2015). Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system. ResearchGate. Available at: [Link]

  • Andersin, E., et al. (1996). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Chemical Research in Toxicology. Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and TLC monitoring of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges associated with this N-acylation reaction and its analysis.

Introduction to the Synthesis and Monitoring Strategy

The synthesis of this compound involves the acylation of 5-amino-1,3-benzodioxole (also known as 3,4-methylenedioxyaniline) with chloroacetyl chloride. This reaction forms a stable amide bond and introduces a reactive chloroacetyl group, making the product a valuable intermediate for further chemical elaboration.

Given that both the starting amine and the product are typically white to off-white solids, Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring.[1][2] It allows for a rapid, qualitative assessment of the consumption of the starting material and the formation of the product, ensuring the reaction is driven to completion before proceeding with workup and purification.[3]

Part 1: Reaction Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question: My reaction appears sluggish or has stalled, with a significant amount of starting amine remaining after several hours. What are the likely causes and solutions?

Answer: This is a frequent challenge in N-acylation reactions. Several factors can contribute to incomplete conversion:

  • Insufficient Reactivity: While chloroacetyl chloride is highly reactive, the nucleophilicity of the aniline can be a limiting factor. The lone pair on the nitrogen of 5-amino-1,3-benzodioxole is delocalized into the aromatic ring, reducing its reactivity compared to aliphatic amines.

  • Inadequate Base: A base is crucial to neutralize the HCl generated during the reaction. If HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture and will readily hydrolyze to chloroacetic acid, which will not acylate the amine.

Troubleshooting Steps & Solutions:

  • Verify Reagent Quality: Ensure your chloroacetyl chloride is fresh and has been stored under anhydrous conditions. Use anhydrous solvents for the reaction.

  • Choice and Stoichiometry of Base: A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base such as potassium carbonate (K₂CO₃) is typically used.[2] Ensure at least one equivalent of base is used to neutralize the generated HCl. For sluggish reactions, using a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Reaction Temperature: While many acylations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC to avoid potential side-product formation at elevated temperatures.

  • Order of Addition: Add the chloroacetyl chloride solution dropwise to a stirred solution of the amine and base.[4] This maintains a low concentration of the acylating agent, minimizing potential side reactions.

Question: My TLC plate shows multiple new spots in addition to my desired product. What are these side products and how can I prevent them?

Answer: The formation of multiple products indicates a lack of selectivity or degradation. Common side products in this reaction include:

  • Diacylated Product: Although less common with anilines due to the deactivating effect of the first acylation, it's possible for a second acylation to occur on the nitrogen under harsh conditions or with a large excess of chloroacetyl chloride.[2]

  • Hydrolysis Products: If water is present, chloroacetyl chloride will hydrolyze to chloroacetic acid. The starting amine may also degrade under certain conditions.

Mitigation Strategies:

  • Control Stoichiometry: Use a precise stoichiometry, typically with a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride.

  • Maintain Anhydrous Conditions: Dry your solvents and glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Low-Temperature Addition: Add the chloroacetyl chloride at a lower temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature. This can help control the initial exothermic reaction and improve selectivity.

Part 2: TLC Analysis - FAQs and Troubleshooting

This section focuses on the practical aspects and common pitfalls of using TLC to monitor the reaction.

Core Experimental Protocol: TLC Monitoring
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spotting:

    • SM Lane: Spot a dilute solution of 5-amino-1,3-benzodioxole.

    • CO Lane: Spot the starting material solution, and then, on top of the same spot, carefully spot the reaction mixture.

    • RXN Lane: Spot the reaction mixture.

  • Development: Place the spotted TLC plate in a closed chamber containing the chosen solvent system (eluent). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and dry the plate. Visualize the spots under UV light (254 nm) and then with a chemical stain.

Diagram of TLC Monitoring Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Spotting cluster_run Development & Visualization prep1 1. Draw Origin Line prep2 2. Mark Lanes (SM, CO, RXN) prep1->prep2 spot1 Spot SM Lane: Starting Material prep2->spot1 spot2 Spot CO Lane: SM + RXN Mixture spot3 Spot RXN Lane: Reaction Mixture run1 Develop in TLC Chamber spot3->run1 run2 Dry Plate & Mark Solvent Front run3 Visualize: 1. UV Light (254 nm) 2. Chemical Stain

Caption: Workflow for TLC reaction monitoring.

TLC Troubleshooting Q&A

Question: I'm not sure which solvent system to use. Where should I start?

Answer: The goal is to find a solvent system where the starting material and product have distinct Rf values, ideally between 0.2 and 0.8.[3] The product, this compound, is an amide and will be less polar than the starting material, 5-amino-1,3-benzodioxole. Therefore, the product should have a higher Rf value.

A good starting point for developing a solvent system is a mixture of a nonpolar and a moderately polar solvent.

Recommended Starting Solvent SystemsPolarity
7:3 Hexane / Ethyl AcetateLow to Medium
4:1 Dichloromethane / Ethyl AcetateMedium
9:1 Dichloromethane / MethanolMedium to High

Begin with a less polar system like 7:3 Hexane/Ethyl Acetate and increase the proportion of the polar solvent if both spots remain near the baseline.

Question: My spots are streaking on the TLC plate. How can I fix this?

Answer: Streaking is often caused by highly polar or ionizable compounds interacting too strongly with the acidic silica gel.[5] The starting amine, being basic, is a common culprit.

Solutions:

  • Add a Basic Modifier: Add a small amount (0.5-1%) of triethylamine or a few drops of ammonia to your eluent.[3] This will neutralize the acidic sites on the silica gel, leading to sharper, more defined spots for the amine.

  • Dilute Your Sample: Overloading the plate is a frequent cause of streaking.[5] Ensure the solutions you are spotting are sufficiently dilute.

Question: My starting material and product spots are too close together (very similar Rf values). How can I improve the separation?

Answer: Poor separation makes it difficult to determine if the starting material has been fully consumed.

Solutions:

  • Decrease Solvent Polarity: If the Rf values are high (e.g., > 0.7), decrease the polarity of your eluent (e.g., move from 7:3 to 9:1 Hexane/Ethyl Acetate). This will cause the spots to move less, often amplifying the separation between them.

  • Try a Different Solvent System: The selectivity of the separation depends on the specific interactions between your compounds, the silica, and the eluent. Switching one of the solvents (e.g., trying Toluene/Ethyl Acetate instead of Hexane/Ethyl Acetate) can alter these interactions and improve resolution.

  • Use the Co-spot Lane: The co-spot is critical here. If you see a single, elongated spot or two overlapping spots in the "CO" lane, your reaction is likely incomplete. A complete reaction will show only the product spot in the "RXN" lane, and two distinct spots in the "CO" lane.

Question: I can't see one of my spots after development. What visualization technique should I use?

Answer: Not all compounds are visible under UV light. A multi-step visualization process is recommended.

Visualization Techniques:

MethodPrincipleBest ForAppearance
UV Light (254 nm) Quenching of fluorescence by UV-active compounds.Aromatic and conjugated systems.[6]Dark spots on a green fluorescent background.
Iodine Vapor Adsorption of iodine onto organic compounds.Unsaturated and aromatic compounds.Yellow to brown spots on a light-tan background.
Potassium Permanganate (KMnO₄) Stain Oxidation of functional groups that can be oxidized (alkenes, alkynes, alcohols, amines).A wide range of functional groups.Yellow/brown spots on a purple background.
p-Anisaldehyde Stain Reaction with nucleophilic functional groups.Aldehydes, ketones, and other nucleophiles.Various colored spots (often blue, green, or red) after heating.

Both 5-amino-1,3-benzodioxole and the product contain an aromatic ring and should be visible under UV light. However, using a chemical stain like potassium permanganate is an excellent confirmatory method.

Diagram of TLC Plate Interpretation

Caption: Interpreting a completed reaction TLC plate.

References

  • Chemistry LibreTexts. (2021, August 25). 5.3: TLC Uses. [Link]

  • Ma, L., et al. (2008). N-[2-(1,3-Benzodioxol-5-yl)eth-yl]-2-chloro-acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1118. [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]

  • ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and...[Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources - How to TLC. Iowa State University Department of Chemistry. [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates. [Link]

  • bioRxiv. (2022). Chemical Synthesis and Characterization. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Clarke, M. L. (2017). Thin–layer Chromatography (TLC). In Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. [Link]

  • Patel, K. R., et al. (2013). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica, 5(1), 231-237. [Link]

Sources

Technical Support Center: Synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and enhance reaction outcomes, with a focus on exploring safer, more sustainable solvent alternatives.

I. Troubleshooting Guide: Common Experimental Issues

Navigating the complexities of synthesis requires a proactive approach to troubleshooting. The following table outlines common issues encountered during the synthesis of this compound, their probable causes, and scientifically grounded solutions.

Issue Observed Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Low or No Product Yield 1. Inefficient Acylation: Poor reactivity of the starting amine or deactivation of the chloroacetyl chloride. 2. Sub-optimal Solvent Choice: The chosen solvent may not adequately dissolve reactants or may interfere with the reaction. 3. Base Incompatibility: The base may be too weak to effectively scavenge the HCl byproduct, leading to protonation of the starting amine.1. Verify Reagent Quality: Ensure the 3,4-methylenedioxyaniline is pure and the chloroacetyl chloride has not hydrolyzed. Use freshly opened or distilled reagents. 2. Solvent Optimization: If using traditional solvents like DCM, ensure they are anhydrous. Consider switching to an alternative polar aprotic solvent like 2-Methyltetrahydrofuran (2-MeTHF) which has shown promise in amide coupling reactions[1][2]. 3. Base Selection: Use a non-nucleophilic organic base like triethylamine or an inorganic base such as potassium carbonate to effectively neutralize the generated HCl[3][4].
Formation of Multiple By-products (Impure Product) 1. Over-acylation: Reaction of the product with another molecule of chloroacetyl chloride. 2. Side Reactions with Solvent: Certain solvents, like DMF, can decompose at elevated temperatures, leading to impurities[5]. 3. Reaction with Chloro- group: The chloro- group on the acetamide is susceptible to nucleophilic substitution, leading to undesired products[6].1. Controlled Reagent Addition: Add the chloroacetyl chloride dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. 2. Solvent Choice: Avoid solvents known to be problematic. Acetonitrile or ethyl acetate can be cleaner alternatives to DMF and DCM[7]. 3. Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed, preventing further reactions.
Difficult Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction inefficient. 2. Emulsion Formation during Workup: This is common when using chlorinated solvents like DCM with aqueous washes.1. Solvent Evaporation: If the product is soluble, carefully remove the solvent under reduced pressure. 2. Recrystallization Solvent Screening: Use a different solvent for recrystallization. Ethyl acetate is often a good choice for this class of compounds[3]. 3. Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) during the aqueous workup to break emulsions.
Reaction Stalls (Incomplete Conversion) 1. Insufficient Base: The reaction may stop if all the base is consumed and the amine starting material becomes protonated. 2. Low Reaction Temperature: The activation energy barrier may not be overcome at very low temperatures.1. Stoichiometry Check: Ensure at least a stoichiometric equivalent of base is used relative to the chloroacetyl chloride. 2. Temperature Adjustment: After the initial addition of chloroacetyl chloride at a low temperature, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion[3].

II. Frequently Asked Questions (FAQs)

Q1: Why are chlorinated solvents like Dichloromethane (DCM) traditionally used for this synthesis, and what are the primary concerns with their use?

A1: Dichloromethane is frequently used due to its excellent ability to dissolve a wide range of organic compounds, its relatively low boiling point (40 °C) which facilitates easy removal, and its inertness under many reaction conditions[5]. However, the use of DCM is increasingly scrutinized due to significant health and environmental concerns. It is classified as a potential carcinogen and is subject to strict regulations[2]. From a practical standpoint, its high density can sometimes complicate aqueous extractions[5].

Q2: What are the key properties to consider when selecting an alternative "green" solvent for this N-acylation reaction?

A2: When selecting a greener alternative, several factors should be considered:

  • Performance: The solvent must effectively dissolve the reactants and not negatively impact the reaction rate or yield. Polar aprotic solvents are generally preferred for amide bond formation.

  • Safety & Environmental Impact: The solvent should have a better safety profile (less toxic, not carcinogenic) and be biodegradable. Bio-derived solvents are highly desirable.

  • Physical Properties: A suitable boiling point for the reaction temperature and ease of removal is important. A lower viscosity and good water miscibility (or immiscibility, depending on the workup) are also beneficial.

  • Regulatory Status: Solvents that are not on lists of substances of very high concern (SVHC) are preferred for long-term use[2].

Promising green alternatives for amide synthesis include 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME)[8][9].

Q3: Can this reaction be performed without a solvent?

A3: Yes, solvent-free or "neat" reactions are a key principle of green chemistry and have been successfully applied to amide synthesis[10]. This approach often involves heating a mixture of the reactants, sometimes with a catalyst. For the synthesis of this compound, a solvent-free approach could involve carefully melting the 3,4-methylenedioxyaniline and slowly adding the chloroacetyl chloride, potentially with a solid-supported base. However, this would require careful temperature control to avoid decomposition and side reactions.

Q4: What is the role of the base (e.g., K₂CO₃ or Triethylamine) in this reaction?

A4: The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct. The primary role of the base is to neutralize this acid. If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Potassium carbonate (K₂CO₃) is an inorganic base, while triethylamine (Et₃N) is an organic base; both are effective acid scavengers in this context[4][7].

III. Experimental Protocols & Methodologies

Protocol 1: Traditional Synthesis using Dichloromethane (DCM)

This protocol outlines the synthesis using a conventional chlorinated solvent.

Step 1: Reactant Setup

  • Dissolve 3,4-methylenedioxyaniline (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

Step 2: Acylation

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture over 30 minutes, ensuring the temperature remains below 5 °C.

Step 3: Reaction Completion

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

Step 4: Workup and Isolation

  • Filter the reaction mixture to remove the potassium carbonate and potassium chloride salts.

  • Wash the filtrate with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Step 5: Purification

  • Recrystallize the crude product from ethyl acetate to yield pure this compound[3].

Protocol 2: Green Synthesis using 2-Methyltetrahydrofuran (2-MeTHF)

This protocol utilizes a more environmentally benign solvent.

Step 1: Reactant Setup

  • In a round-bottom flask, dissolve 3,4-methylenedioxyaniline (1 equivalent) in 2-Methyltetrahydrofuran (2-MeTHF).

  • Add triethylamine (1.2 equivalents) as the base.

  • Cool the mixture to 0 °C.

Step 2: Acylation

  • Add chloroacetyl chloride (1.1 equivalents) dropwise over 30 minutes.

Step 3: Reaction Completion

  • Allow the reaction to proceed at room temperature for 2-4 hours.

Step 4: Workup and Isolation

  • Add water to the reaction mixture and separate the organic (2-MeTHF) layer.

  • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess triethylamine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

IV. Visualized Workflows and Pathways

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants Amine 3,4-Methylenedioxyaniline Product N-(1,3-benzodioxol-5-yl) -2-chloroacetamide Amine->Product Nucleophilic Acyl Substitution AcylChloride Chloroacetyl Chloride AcylChloride->Product Byproduct HCl AcylChloride->Byproduct generates Base Base (e.g., K₂CO₃) Salt Base-HCl Salt Base->Salt neutralizes Byproduct->Salt

Caption: General reaction scheme for the N-acylation.

Solvent Selection Decision Tree

Solvent_Selection Start Start: Select Solvent Conventional Conventional Approach? Start->Conventional DCM Use DCM or DMF Conventional->DCM Yes Green Green Chemistry Approach? Conventional->Green No Optimize Optimize Reaction Conditions DCM->Optimize EvaluateGreen Evaluate Green Solvents (e.g., 2-MeTHF, CPME) Green->EvaluateGreen Yes SolventFree Consider Solvent-Free Green->SolventFree Consider as well EvaluateGreen->Optimize SolventFree->Optimize

Caption: Decision-making for solvent selection.

V. References

  • McMillan, A. et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]

  • Bernhard, H. & Snieckus, V. (1971). The synthesis of 3,4-dihydroisoquinolines and related compounds. Acta Chemica Scandinavica. (This is a related synthesis mentioned in the provided search results, demonstrating a common procedure). A representative experimental procedure is available at: [Link]

  • Di Mola, A. et al. (2021). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. Available at: [Link]

  • McMillan, A. et al. (2021). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, (This is a review article summarizing various green solvents). Available at: [Link]

  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Available at: [Link]

  • Garcia, J. I. et al. (2018). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules. Available at: [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Available at: [Link]

  • Prajapati, A. K. et al. (2016). Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • BYJU'S. (n.d.). Organic Solvents. Available at: [Link]

  • Allen, T. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Available at: [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • Darsi, S. S. P. K. et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]

  • Darsi, S. S. P. K. et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Scholars Research Library. Available at: [Link]

  • Abdel-Latif, E. et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link]

Sources

Technical Support Center: Managing Impurities in N-(1,3-benzodioxol-5-yl)-2-chloroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. The synthesis, while straightforward in principle, presents several challenges related to impurity formation and management. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to ensure the reproducible synthesis of a high-purity final product.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis and purification of this compound. Each answer provides a causal explanation and actionable solutions.

Question: My final product has a persistent off-white, yellow, or pink discoloration, even after initial purification. What is the likely cause and how can I obtain a pure white solid?

Answer: Discoloration is a common issue primarily arising from the oxidation of the starting material, 3,4-methylenedioxyaniline (or its derivatives), or the formation of minor, highly conjugated side-products. The benzodioxole moiety is sensitive to acidic conditions and oxidative degradation.

  • Causality:

    • Starting Material Quality: The primary amine starting material can oxidize over time if not stored properly under an inert atmosphere. This introduces colored impurities from the outset.

    • Reaction Conditions: Overly aggressive reaction conditions, such as high temperatures or prolonged reaction times in the presence of air, can promote the formation of chromophoric (color-causing) byproducts.

    • Acid-Mediated Degradation: The hydrogen chloride (HCl) gas generated during the acylation reaction can, if not effectively neutralized, lead to the degradation of the acid-sensitive benzodioxole ring.

  • Troubleshooting & Remediation Protocol:

    • Assess Starting Material: Before starting, check the color of the amine. If it is significantly discolored (e.g., dark brown or red), consider purifying it first by distillation or recrystallization.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Effective Base Quenching: Ensure an adequate amount of a suitable base (e.g., potassium carbonate, sodium bicarbonate, or a non-nucleophilic organic base like triethylamine) is present to neutralize the HCl byproduct as it forms.[1][2] A biphasic system with an aqueous inorganic base can be particularly effective.[3]

    • Activated Carbon Treatment: For persistent discoloration in the crude product, a charcoal treatment during recrystallization is highly effective.

      • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or ethanol).

      • Add a small amount (1-2% w/w) of activated carbon to the hot solution.

      • Hold the solution at temperature for 5-10 minutes with gentle swirling.

      • Perform a hot filtration through a pad of celite to remove the carbon.

      • Allow the filtrate to cool slowly for recrystallization.

Question: My reaction yield is consistently low (<70%). What are the critical parameters I should investigate to improve it?

Answer: Low yields are typically traced back to incomplete reactions, suboptimal reaction conditions, or mechanical losses during workup and purification.

  • Causality:

    • Moisture Contamination: Chloroacetyl chloride is highly reactive and will readily hydrolyze to chloroacetic acid in the presence of water.[4] This consumes the reagent and prevents it from reacting with the amine.

    • Stoichiometry and Reagent Addition: An insufficient amount of chloroacetyl chloride will result in unreacted starting material. Conversely, adding it too quickly can cause localized heating and promote side reactions.

    • Base Inefficiency: The chosen base must be strong enough and present in sufficient quantity to drive the reaction forward by neutralizing HCl. If the base is weak or sterically hindered, the reaction equilibrium may not favor product formation.[5]

    • Work-up Losses: The product has some solubility in common organic and aqueous solvents. Excessive washing or using a suboptimal recrystallization solvent can lead to significant loss of material.

  • Optimization Workflow:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents.

    • Control Reagent Addition: Add the chloroacetyl chloride dropwise to a cooled (0-5 °C) solution of the amine and base.[5] This helps to control the exotherm of the reaction and minimize side-product formation.

    • Verify Base and Stoichiometry: Use at least a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. Ensure the base is present in at least stoichiometric amounts to the generated HCl. A common choice is potassium carbonate in a solvent like dichloromethane.[1]

    • Optimize Recrystallization:

      • Perform a solvent screen to find a solvent in which the product is highly soluble when hot but poorly soluble when cold. Ethyl acetate is often reported to be effective.[1]

      • Use a minimal amount of hot solvent to dissolve the crude product to ensure the solution is saturated upon cooling.

      • Cool the solution slowly, and then in an ice bath, to maximize crystal formation before filtration.

Question: HPLC analysis of my crude product shows a significant peak for unreacted 3,4-methylenedioxyaniline. How can I drive the reaction to completion?

Answer: The presence of unreacted starting material is a clear indication of an incomplete reaction. This is typically an issue of reaction kinetics or stoichiometry.

  • Causality:

    • Insufficient Acylating Agent: The most common cause is using an insufficient molar equivalent of chloroacetyl chloride.

    • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.

    • Low Temperature: While initial addition is done at low temperature to control the exotherm, the reaction may need to be warmed to room temperature to proceed at a reasonable rate.[1][2]

  • Actionable Solutions:

    • Adjust Stoichiometry: Increase the molar ratio of chloroacetyl chloride to the amine slightly, for example, from 1.05 equivalents to 1.2 equivalents.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine spot. Continue the reaction until the amine is no longer visible by TLC.

    • Increase Reaction Time/Temperature: After the initial controlled addition of chloroacetyl chloride at low temperature, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) while monitoring by TLC.[2]

Synthesis & Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound, highlighting critical control points.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start_node Start A 1. Dissolve Amine & Base in Solvent start_node->A process_node process_node qc_node QC Check end_node Final Product decision_node decision_node B 2. Cool to 0-5 °C A->B C 3. Add Chloroacetyl Chloride (Dropwise) B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Aqueous Wash (e.g., Water, Brine) D->E Reaction Complete F 6. Separate Organic Layer E->F G 7. Dry (e.g., Na2SO4) & Evaporate Solvent F->G H Crude Product G->H I 8. Recrystallize (e.g., from Ethyl Acetate) H->I J 9. Filter & Wash Crystals I->J K 10. Dry Under Vacuum J->K K->end_node

Caption: General workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

Question: What are the most common impurities I should expect and what are their sources?

Answer: Impurity profiling is critical for ensuring the quality of the final product. The table below summarizes the most common impurities, their likely sources, and recommended analytical methods for detection.

Impurity NameStructure/DescriptionLikely SourceRecommended Analytical Technique
3,4-Methylenedioxyaniline Starting MaterialIncomplete reaction.HPLC, GC-MS, TLC
Chloroacetic Acid ClCH₂COOHHydrolysis of chloroacetyl chloride.HPLC (with acidic mobile phase), IC
N,N'-bis(1,3-benzodioxol-5-yl)oxamide Dimer/Over-reaction ProductReaction of the product with unreacted starting amine.LC-MS (for mass confirmation), HPLC
Polymeric Byproducts High MW, often coloredUncontrolled reaction temperature, excess reagent.GPC (Size Exclusion), HPLC (as broad peaks)
Residual Solvents e.g., Dichloromethane, Ethyl AcetateIncomplete drying of the final product.GC-HS (Headspace Gas Chromatography)

Question: Which analytical techniques are most suitable for routine purity testing and impurity identification?

Answer: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and quantitation of known impurities. A reversed-phase method (e.g., C18 column) with a UV detector is standard. It can separate the starting material, product, and many non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities.[7] It provides the molecular weight of impurity peaks observed in the HPLC chromatogram, which is the first step in structure elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for analyzing volatile impurities, such as residual solvents, and can also be used for the starting amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for the structural elucidation of isolated, unknown impurities.[9]

Question: Can you provide a detailed, step-by-step protocol for the synthesis of this compound?

Answer: Certainly. The following protocol is a robust starting point, adapted from established procedures.[1][2] It emphasizes control over reaction parameters to minimize impurity formation.

Experimental Protocol: Synthesis

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-methylenedioxyaniline (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), to create a stirrable slurry.

  • Cooling: Place the flask in an ice-salt bath and cool the mixture to 0-5 °C with stirring.

  • Reagent Preparation: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in a small amount of the same anhydrous solvent.

  • Controlled Addition: Add the chloroacetyl chloride solution dropwise to the cooled amine slurry over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate), checking for the disappearance of the starting amine.

  • Work-up: Once the reaction is complete, pour the mixture into cold water. If using a water-miscible solvent like THF, most of the solvent should be removed under reduced pressure first. If using CH₂Cl₂, separate the organic layer.

  • Extraction & Washing: Extract the aqueous layer with additional CH₂Cl₂ (2x). Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common issues during the synthesis.

Caption: Decision tree for common synthesis problems.

References

  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide - NIH. Available at: [Link]

  • SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS - TSI Journals. Available at: [Link]

  • CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents.
  • N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | C10H10ClNO3 | CID - PubChem. Available at: [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. Available at: [Link]

  • Review on the modern analytical advancements in impurities testing. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • US2321278A - Preparation of chloroacetamide - Google Patents.
  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide - MDPI. Available at: [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Available at: [Link]

  • N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide - PubChem. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available at: [Link]

  • A facile amidation of chloroacetyl chloride using DBU. Available at: [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available at: [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting N-alkylation with N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common questions encountered during this specific synthetic transformation. As Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My N-alkylation reaction with this compound is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve it?

Answer: Low or no yield in this N-alkylation can stem from several factors, primarily related to the reactivity of the nucleophile, the effectiveness of the base, and the overall reaction conditions.

  • Inadequate Deprotonation of the Amine: The amide nitrogen of this compound is not sufficiently nucleophilic to displace the chloride on its own. A base is required to deprotonate the incoming primary or secondary amine, making it a more potent nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the reactive nucleophile will be low, leading to a sluggish or stalled reaction.

    • Solution: Employ a strong, non-nucleophilic base to ensure complete deprotonation of the amine. Common choices include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1] Weaker bases like potassium carbonate (K₂CO₃) may be sufficient for more reactive amines, but stronger bases are generally more reliable for this transformation.[2]

  • Poor Nucleophilicity of the Amine: Amines with significant steric hindrance or electron-withdrawing groups will be less nucleophilic and react more slowly.

    • Solution: For less reactive amines, you may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times. However, be mindful that harsh conditions can lead to side reactions.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the anion more reactive, and they do not participate in hydrogen bonding with the nucleophile.

    • Solution: Utilize polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2] These solvents will effectively dissolve the reactants and facilitate the SN2 displacement.

  • Low Reaction Temperature or Insufficient Reaction Time: N-alkylation reactions can be slow, especially with less reactive substrates.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and the appearance of byproducts using a technique like thin-layer chromatography (TLC). Extended reaction times may also be necessary.

Issue 2: Formation of O-Alkylated Side Product

Question: I am observing a significant amount of an O-alkylated byproduct in my reaction. How can I favor N-alkylation over O-alkylation?

Answer: The formation of an O-alkylated product arises from the ambident nucleophilic nature of the deprotonated amide of the product, which can react at either the nitrogen or the oxygen atom. Several factors influence the N/O selectivity.

  • Hard and Soft Acid-Base (HSAB) Principle: The outcome of the reaction can often be predicted by the HSAB principle. The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder". "Hard" electrophiles tend to react with the "hard" oxygen center, while "soft" electrophiles favor the "soft" nitrogen center.

    • Solution: While you are alkylating the amine and not the amide in this step, if you are performing a subsequent alkylation on the newly formed secondary amide, this becomes a critical consideration.

  • Counterion and Solvent Effects: The nature of the cation from the base and the solvent can influence the site of alkylation.

    • Solution: In general, polar aprotic solvents favor N-alkylation.[3]

Issue 3: Over-alkylation Leading to Quaternary Ammonium Salts

Question: My reaction is producing a significant amount of a quaternary ammonium salt, especially when using a primary amine. How can I control the reaction to obtain the desired secondary or tertiary amine?

Answer: Over-alkylation is a common problem when alkylating primary amines, as the secondary amine product is often more nucleophilic than the starting primary amine.

  • Stoichiometry Control: The relative amounts of the amine and this compound are critical.

    • Solution: Use a large excess of the primary amine relative to the chloroacetamide. This will increase the probability that the chloroacetamide will react with the primary amine rather than the more nucleophilic secondary amine product.

  • Reaction Conditions: The reaction conditions can be adjusted to minimize over-alkylation.

    • Solution: Lowering the reaction temperature can help to control the rate of the second alkylation. Additionally, adding the this compound slowly to the solution of the amine can help to maintain a low concentration of the alkylating agent, further disfavoring the second alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of an amine with this compound?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base deprotonates the primary or secondary amine to form a more potent amine anion (a stronger nucleophile). This anion then attacks the electrophilic carbon atom of the chloroacetamide, displacing the chloride leaving group in a single, concerted step.

Q2: Which analytical techniques are best for monitoring the progress of this reaction?

A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the disappearance of the starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.

Q3: Are there any safety precautions I should be aware of when working with this compound and the reagents for N-alkylation?

A3: Yes. This compound is a chloroacetamide derivative and should be handled with care as chloroacetamides can be alkylating agents.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Strong bases like sodium hydride are highly reactive and flammable; handle them under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Procedure for N-alkylation of a Primary or Secondary Amine with this compound

This is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine (1.5 - 2 equivalents for primary amines to minimize over-alkylation; 1.1 equivalents for secondary amines)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine and dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride or potassium tert-butoxide portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Alkylating Agent: Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated (e.g., to 50-60 °C).

  • Work-up:

    • Cool the reaction mixture to 0 °C and cautiously quench any excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

    • Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Parameter Recommendation for Optimal N-Alkylation Rationale
Base Strong, non-nucleophilic base (e.g., NaH, t-BuOK)Ensures complete deprotonation of the amine for efficient nucleophilic attack.[1]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Solvates the cation of the base and does not interfere with the nucleophile.[2]
Temperature Start at room temperature; heat if necessaryBalances reaction rate with the potential for side reactions.
Stoichiometry (Primary Amine) Amine in excess (1.5-2 eq.)Minimizes over-alkylation by favoring the reaction with the primary amine.
Stoichiometry (Secondary Amine) Amine in slight excess (1.1 eq.)Drives the reaction to completion without significant side reactions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Base Is the base strong enough? (e.g., NaH, t-BuOK) Start->Check_Base Check_Solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) Check_Base->Check_Solvent Yes Increase_Base Use a stronger base (e.g., NaH) Check_Base->Increase_Base No Check_Temp_Time Are temperature and time sufficient? Check_Solvent->Check_Temp_Time Yes Change_Solvent Switch to DMF or DMSO Check_Solvent->Change_Solvent No Check_Nucleophile Is the amine sterically hindered or electronically deactivated? Check_Temp_Time->Check_Nucleophile Yes Increase_Temp_Time Increase temperature and/or reaction time Check_Temp_Time->Increase_Temp_Time No More_Forcing_Conditions Consider more forcing conditions (higher temp, longer time) Check_Nucleophile->More_Forcing_Conditions Yes Success Improved Yield Check_Nucleophile->Success No Increase_Base->Check_Solvent Change_Solvent->Check_Temp_Time Increase_Temp_Time->Check_Nucleophile More_Forcing_Conditions->Success

Caption: Troubleshooting decision tree for low product yield.

Reaction Pathway: N- vs. O-Alkylation

N_vs_O_Alkylation cluster_reactants Reactants Amide Deprotonated Amide (Ambident Nucleophile) N_Alkylation N-Alkylated Product (Thermodynamically Favored) Amide->N_Alkylation N-attack (soft center) O_Alkylation O-Alkylated Product (Imino Ether) (Kinetically Favored under certain conditions) Amide->O_Alkylation O-attack (hard center) Alkyl_Halide Alkyl Halide (R'-X) Favorable_Conditions_N Favored by: - Polar aprotic solvents - Soft electrophiles N_Alkylation->Favorable_Conditions_N Favorable_Conditions_O Favored by: - Hard electrophiles - Certain counterions O_Alkylation->Favorable_Conditions_O

Caption: Competing pathways of N- and O-alkylation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 545-550.
  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. [Link]

  • MDPI. (2008). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 13(4), 839-846. [Link]

  • PubMed Central (PMC). (2019). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 21(23), 6331-6337. [Link]

  • ResearchGate. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. [Link]

  • ResearchGate. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. [Link]

  • ResearchGate. (2016). Optimizing reaction conditions of N-alkylation reaction. [Link]

  • Organic Chemistry Portal. (2013). Substituted amide synthesis by amidation. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 18(10), 2971-2975. [Link]

  • ResearchGate. (2012). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

  • ResearchGate. (2019). Synthesis of N-substituted chloroacetamides. [Link]

  • National Institutes of Health. (2008). N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. [Link]

  • MDPI. (2021). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]

  • PubMed Central (PMC). (2022). N-Dealkylation of Amines. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (2003). Alkylation of N-Substituted 2-Phenylacetamides. [Link]

  • Semantic Scholar. (2003). Alkylation of N-substituted 2-phenylacetamides. [Link]

  • MDPI. (2018). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

  • Royal Society of Chemistry. (2012). N-Alkylation of amines with alcohols over nanosized zeolite beta. Green Chemistry, 14(11), 3021-3025. [Link]

  • BenchChem. (2025).

Sources

Technical Support Center: N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a critical intermediate in various synthetic pathways, understanding its stability profile is paramount for ensuring experimental reproducibility, purity of target molecules, and the overall integrity of your research.

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to proactively identify and mitigate stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored at temperatures below +30°C in a tightly sealed container.[1] It is crucial to protect it from moisture and direct sunlight.[1] For sensitive applications, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric humidity.

Q2: What are the primary stability concerns I should be aware of when working with this compound?

The main stability concerns stem from the chloroacetamide functional group. This moiety is susceptible to:

  • Hydrolysis: The compound can degrade in the presence of water, and this process is significantly accelerated under acidic or basic conditions.[2] This can lead to the formation of the corresponding hydroxy-acetamide derivative or cleavage of the amide bond.

  • Thermal Decomposition: Like many organic molecules, strong heating can cause decomposition. It is advisable to use the lowest effective temperature in reactions and avoid prolonged heating.

  • Photodegradation: While specific data for this molecule is limited, compounds with aromatic systems can be sensitive to light. Exposure to UV or even strong ambient light may initiate degradation pathways.

Q3: Which solvents are recommended for preparing stock solutions?

For short-term use, high-purity, anhydrous aprotic solvents such as acetonitrile, acetone, or ethyl acetate are recommended. Avoid using protic solvents like methanol or ethanol for stock solutions intended for storage, as solvolysis (a reaction similar to hydrolysis) can occur. If aqueous buffers are required for an experiment, solutions should be prepared fresh and used immediately.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Q1: I'm observing a loss of my parent compound and the appearance of new, more polar peaks in my LC-MS analysis after leaving my sample in an aqueous buffer. What is the likely cause?

This is a classic sign of hydrolytic degradation . The chloroacetamide group is an electrophilic site, making it susceptible to nucleophilic attack by water (neutral hydrolysis) or, more rapidly, by hydroxide ions (base-catalyzed hydrolysis).[2]

Probable Degradation Pathways:

  • Nucleophilic Substitution: The chloride atom is displaced by a hydroxyl group, forming N-(1,3-benzodioxol-5-yl)-2-hydroxyacetamide. This is often the primary degradation product in neutral or slightly acidic conditions.

  • Amide Bond Cleavage: Under stronger acidic or basic conditions, the amide bond itself can be hydrolyzed, yielding 1,3-benzodioxol-5-amine and chloroacetic acid (or its salt).[2]

G cluster_main This compound cluster_degradation Degradation Products Parent Parent Compound Product1 N-(1,3-benzodioxol-5-yl)-2-hydroxyacetamide (Substitution Product) Parent->Product1 Product2 1,3-benzodioxol-5-amine (Amide Cleavage Product) Parent->Product2 Product3 Chloroacetic Acid (Amide Cleavage Product)

Caption: Postulated hydrolytic degradation pathways.

Solution:

  • Always prepare aqueous solutions of the compound immediately before use.

  • If an experiment requires prolonged incubation in an aqueous medium, run a parallel control sample (compound in buffer without other reactants) to quantify the rate of degradation under your specific conditions.

  • Maintain the pH as close to neutral as possible if compatible with your experimental design.

Q2: My solid compound, which was a white powder, has developed a yellowish or brownish tint after being stored improperly on the lab bench. Why did this happen and is it still usable?

This color change likely indicates photodegradation or reaction with atmospheric moisture . Exposure to light, especially UV, can provide the energy to break chemical bonds and initiate complex degradation cascades.

Solution:

  • Prevention: Always store the compound in an amber vial or a container protected from light.[1] Store it in a cool, dry, and dark place.

  • Assessment: The usability of the discolored material is questionable. The color change indicates the presence of impurities. Before use, you must re-characterize the material using an appropriate analytical method (e.g., HPLC, LC-MS, NMR) to assess its purity. If significant degradation has occurred, purification by recrystallization or chromatography is necessary.

Q3: I suspect my compound is degrading under my experimental conditions. How can I definitively identify the degradation products?

The most systematic approach is to conduct a forced degradation study .[3][4] This involves intentionally exposing the compound to harsh conditions to generate the most likely degradation products in a controlled manner. These "stressed" samples can then be analyzed, typically by LC-MS/MS, to identify and characterize the impurities.[5] This proactive approach is a cornerstone of pharmaceutical development for establishing stability-indicating methods.[6][7]

Caption: Workflow for a forced degradation study.

Technical Protocols
Protocol 1: Forced Degradation Study

This protocol outlines the steps to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[7]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a PDA/DAD or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

  • Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Base hydrolysis is often much faster.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Neutral Hydrolysis: HPLC-grade water. Incubate at 60°C for 24 hours.

    • Thermal Degradation: Keep the stock solution (in acetonitrile) at 60°C for 24 hours.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water/acetonitrile (50:50) and keep at 4°C.

  • Time Point Sampling & Neutralization:

    • Take aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Crucially, neutralize the acid and base samples to an approximate pH of 7 before analysis to prevent further degradation on the analytical column. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl.

  • Analysis:

    • Dilute all samples to a suitable concentration (~50 µg/mL) with the mobile phase.

    • Analyze by a reverse-phase HPLC method, ensuring good separation between the parent peak and any new peaks that appear. An MS detector is highly recommended for identifying the mass of the degradants.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound in each condition relative to the control sample.

    • Compare the chromatograms to identify common and unique degradation products for each stress condition.

Stress ConditionReagentTemperatureTime (Typical)Expected Degradation
Acid Hydrolysis 0.1 M HCl60°C24 hModerate to High
Base Hydrolysis 0.1 M NaOHRoom Temp4 hHigh
Oxidation 3% H₂O₂Room Temp24 hLow to Moderate
Neutral Hydrolysis Water60°C24 hLow to Moderate
Thermal (Solution) Acetonitrile60°C24 hLow
Photolysis (Solid) ICH Light BoxAmbientPer ICH Q1BTo be determined

This table presents hypothetical expected outcomes to guide experimental design. Actual degradation rates must be determined empirically.

References
  • Comprehensive Overview of 2-Chloroacetamide. (2024). Google AI Search.
  • SAFETY DATA SHEET - 2-Chloroacetamide. (2024). Sigma-Aldrich.
  • Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem - NIH.
  • Results of forced degradation studies.
  • Safety Data Sheet: 2-chloroacetamide. (2020). Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - 2-chloroacetamide. (2021). Quality Environmental Containers.
  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. NIH.
  • N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | C10H10ClNO3 | CID 736835. PubChem - NIH.
  • N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. Santa Cruz Biotechnology.
  • Forced Degrad
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced Degradation Studies for Biopharmaceuticals.
  • Forced Degrad
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.

Sources

Technical Support Center: Synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. This resource is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of this specific synthesis, with a focus on identifying and mitigating byproduct formation.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable intermediate in the preparation of various heterocyclic compounds, typically involves the chloroacetylation of 3,4-methylenedioxyaniline. While the reaction appears straightforward—an acylation of a primary amine with chloroacetyl chloride—its execution is nuanced. The reactivity of both the starting material and the product can lead to several byproducts, complicating purification and reducing yield. Understanding the causality behind these side reactions is paramount to achieving a high-purity final product.

The primary reaction involves the nucleophilic attack of the amino group of 3,4-methylenedioxyaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or potassium carbonate, is typically used to quench the HCl generated during the reaction.[1][2]

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 3,4-Methylenedioxyaniline 3,4-Methylenedioxyaniline Target_Product N-(1,3-benzodioxol-5-yl)- 2-chloroacetamide 3,4-Methylenedioxyaniline->Target_Product + Chloroacetyl Chloride (Base) Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Target_Product HCl HCl

Caption: Primary reaction pathway for this compound synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the chemical logic behind the problem and providing actionable solutions.

Problem 1: Low Yield and a Sticky, Difficult-to-Purify Crude Product

Question: My reaction yields are consistently low, and the crude product is an oil or a sticky solid that is challenging to crystallize. What is causing this, and how can I fix it?

Answer: This is a classic sign of significant byproduct formation. The most likely culprits are over-alkylation and di-acylation, which consume your starting material and product, leading to a complex mixture.

Causality:

  • Di-acylation (Bis-amide formation): If the reaction conditions are too harsh (e.g., high temperature, excess chloroacetyl chloride), a second molecule of chloroacetyl chloride can react with the newly formed amide. This is less common but possible.

  • N-Alkylation (Dimerization): The product, this compound, contains a reactive chloro- group. This can act as an alkylating agent, reacting with the starting amine (3,4-methylenedioxyaniline) or another molecule of the product itself, especially if the base is not efficiently scavenging the protons and the free amine concentration is high.

Byproduct_Formation Starting_Amine 3,4-Methylenedioxyaniline Dimer N,N'-(methylenebis(1,3-benzodioxole-5,2-diyl))bis(2-chloroacetamide) (Example Dimer) Starting_Amine->Dimer Product N-(1,3-benzodioxol-5-yl)- 2-chloroacetamide Product->Dimer + Starting Amine (Alkylation)

Caption: N-Alkylation side reaction leading to dimer formation.

Step-by-Step Troubleshooting Protocol:

  • Control Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. A large excess promotes side reactions.

  • Temperature Management: Maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride. This slows down the rate of potential side reactions, which often have higher activation energies than the desired acylation.

  • Slow Addition: Add the chloroacetyl chloride dropwise to the solution of the amine and base. This keeps the instantaneous concentration of the acylating agent low, favoring the primary reaction.

  • Choice of Base: A non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective in scavenging HCl without promoting other side reactions.[2] Alternatively, an inorganic base like potassium or sodium carbonate can be used, though this may result in a heterogeneous mixture requiring vigorous stirring.[1]

  • Solvent Selection: Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure all reactants are well-solvated.[1][2]

Problem 2: Product Degradation or Unexpected Side Products During Workup

Question: My initial reaction seems clean by TLC, but after aqueous workup and extraction, I see new, more polar spots. What's happening?

Answer: The chloroacetamide functional group is susceptible to hydrolysis, especially under basic or acidic conditions that might be present during the workup.

Causality: The chlorine atom can be displaced by water (hydrolysis) to form the corresponding hydroxyacetamide derivative, or by other nucleophiles present in the workup. This is exacerbated by prolonged exposure to aqueous base (e.g., sodium bicarbonate wash).

Step-by-Step Troubleshooting Protocol:

  • Minimize Contact Time: Perform aqueous washes quickly and at low temperatures. Use chilled, dilute solutions of bicarbonate and brine.

  • pH Control: Ensure the pH of the aqueous layer does not become strongly basic. A gentle wash with a saturated sodium bicarbonate solution should suffice to neutralize residual acid.

  • Efficient Drying: After extraction, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. Residual water can promote hydrolysis upon heating.

  • Avoid High Temperatures: Concentrate the product under reduced pressure without excessive heating to prevent thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the key byproducts I should be looking for?

A1: The primary byproducts arise from reactions at the amine and the chloro- group. It's crucial to monitor for these to assess reaction purity.

Byproduct Name/Class Formation Mechanism Analytical Signature (TLC/LC-MS)
Diacylated Amine Reaction of the product with a second equivalent of chloroacetyl chloride.Less polar than the product on normal phase TLC; M+112 Da shift in MS.
N-Alkylated Dimer Reaction of the product's chloro- group with the starting amine.Higher molecular weight, often less polar; M+ (starting amine) - HCl.
Hydroxyacetamide Derivative Hydrolysis of the chloro- group during workup or storage.More polar than the product on TLC; M-19 Da shift in MS (Cl replaced by OH).
Unreacted Starting Material Incomplete reaction.A more polar spot corresponding to 3,4-methylenedioxyaniline.

Q2: Which analytical techniques are best for monitoring this reaction and its byproducts?

A2: A combination of techniques provides the most comprehensive picture.

  • Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring. Use a solvent system like 30-50% ethyl acetate in hexanes to resolve the starting material, product, and major non-polar byproducts.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive tool for identifying byproducts by their mass-to-charge ratio, confirming the structures proposed in the table above.[3]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for final product characterization and can help identify and quantify impurities if their signals are resolved from the main product peaks.[4]

Q3: What is the best method for purifying the crude this compound?

A3: The purification strategy depends on the scale and the impurity profile.

  • Recrystallization: This is the most effective method for obtaining high-purity material if the crude product is a solid. Ethyl acetate is a commonly reported and effective solvent for recrystallization.[1] Isopropanol or ethanol can also be explored.

  • Column Chromatography: If the crude product is an oil or contains significant amounts of byproducts with similar polarity to the product, flash chromatography on silica gel is necessary. A gradient elution from hexane to ethyl acetate is a good starting point.

Experimental Protocol: Optimized Synthesis

This protocol incorporates the troubleshooting insights to maximize yield and purity.

Materials:

  • 3,4-Methylenedioxyaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3,4-methylenedioxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from hot ethyl acetate.

Experimental_Workflow Start Dissolve Amine & Base in DCM Cool Cool to 0 °C Start->Cool Add_Chloride Dropwise Addition of Chloroacetyl Chloride (0-5 °C) Cool->Add_Chloride React React Add_Chloride->React Workup Quench with H₂O Wash with NaHCO₃ Wash with Brine React->Workup Dry_Concentrate Dry over Na₂SO₄ Concentrate in vacuo Workup->Dry_Concentrate Purify Recrystallize from Ethyl Acetate Dry_Concentrate->Purify

Caption: Optimized workflow for the synthesis of this compound.

References

  • Bernhard, H. & Snieckus, V. (1971). The synthesis of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, E64(Pt 7), o1118. [Link]

  • PubChem. N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3145-3176. [Link]

  • Pristaš, P., & Spaczay, D. (2022). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2022(2), M1382. [Link]

  • PubChem. (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]

  • Raman, N. V. V. S. S., et al. (2011). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America, 29(6), 524-535. [Link]

  • Johnson, W., et al. (2022). Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. International Journal of Toxicology, 41(2_suppl), 76S-90S. [Link]

  • De la Cruz, J., et al. (2019). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2019(2), M1071. [Link]

  • Mishra, D., Singh, R., & Rout, C. (2015). A facile amidation of chloroacetyl chloride using DBU. ResearchGate. [Link]

  • Cosmetic Ingredient Review. (2016). Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. cir-safety.org. [Link]

  • Fadda, A. A., Mohammed, A. R., & Abdel-Galil, E. (2019). Synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives. Journal of the Serbian Chemical Society, 84(11), 1165-1175. [Link]

  • Bobonazarova, S. H., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. The Austrian Journal of Technical and Natural Sciences, (3-4), 12-16. [Link]

  • PubChem. N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Improving Selectivity in N-(1,3-benzodioxol-5-yl)-2-chloroacetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges, improve reaction selectivity, and maximize yields. The following sections provide answers to frequently asked questions and in-depth troubleshooting guides based on established chemical principles and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by the N-acylation of 3,4-methylenedioxyaniline with chloroacetyl chloride.

Q1: My reaction is producing a significant amount of a dark, polymeric material, and the yield of the desired amide is low. What's happening?

A: This is a classic sign of side reactions, often involving the aniline starting material or the product. The primary causes include:

  • Oxidation of Aniline: 3,4-methylenedioxyaniline, like many anilines, is susceptible to oxidation, especially under basic conditions or when exposed to air for extended periods at elevated temperatures. This leads to colored impurities and polymeric byproducts.

  • Friedel-Crafts Acylation: While N-acylation is desired, the highly activated aromatic ring of the aniline can undergo C-acylation (a Friedel-Crafts reaction), especially if a strong Lewis acid is present or generated in situ. This is less common under standard Schotten-Baumann conditions but can occur if reaction parameters are not controlled.[1]

  • Self-Polymerization: The chloroacetyl chloride is highly reactive. If added too quickly or at high concentrations, it can lead to uncontrolled polymerization.

Solution: To mitigate this, use fresh, purified 3,4-methylenedioxyaniline, maintain an inert atmosphere (e.g., nitrogen or argon), control the temperature with an ice bath during the addition of chloroacetyl chloride, and ensure slow, dropwise addition of the acylating agent.[2]

Q2: I'm observing poor selectivity, with evidence of reaction at other sites. How can I ensure the reaction is selective for the amine group (N-acylation)?

A: Achieving high N-acylation selectivity depends on controlling the relative nucleophilicity of the sites and the reactivity of the electrophile. The lone pair on the nitrogen of the aniline is the most nucleophilic site, and the reaction should favor it.[3] Issues arise from:

  • Protonation of the Amine: In acidic conditions, the amine is protonated to an anilinium ion, which deactivates it.[4] The reaction requires a base to neutralize the HCl byproduct and keep the amine nucleophilic.[5]

  • Reaction Conditions: The choice of solvent and base is critical. Standard conditions for this transformation often employ the Schotten-Baumann reaction, which uses a biphasic system (e.g., dichloromethane and aqueous sodium hydroxide) to control reactivity and minimize side reactions like hydrolysis of the acid chloride.[2][6]

Solution: Employ Schotten-Baumann conditions. Use at least two equivalents of a base like aqueous NaOH or an organic base like triethylamine or pyridine to scavenge the HCl produced.[6][7] The base ensures the aniline remains deprotonated and highly nucleophilic.

Q3: My reaction seems to stall or is very slow. What factors influence the reaction rate?

A: Slow reaction rates are typically due to reduced nucleophilicity of the amine or insufficient reactivity of the acylating agent.

  • Steric Hindrance: While not severe in this specific molecule, steric bulk around the amine can slow the reaction.[8]

  • Temperature: Acylation reactions are often exothermic, but running the reaction too cold can slow it down unnecessarily. The initial addition should be done at 0-5 °C to control the exotherm, after which the reaction can be allowed to warm to room temperature to ensure completion.[2]

  • Base Strength: A base that is too weak may not effectively neutralize the generated HCl, leading to protonation of the starting aniline and slowing the reaction.[5]

Solution: Ensure the temperature is appropriate (0 °C for addition, then room temperature).[2][9] Use a suitable base like 10% aqueous NaOH, K2CO3, or an organic base like DBU in an appropriate solvent.[3][9][10] Monitor the reaction by Thin-Layer Chromatography (TLC) to track the consumption of the starting material.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Poor Selectivity & Byproduct Formation

Symptom: Your final product is contaminated with significant impurities, as seen by NMR or LC-MS. Common byproducts include di-acylated products or products from subsequent reactions of the chloroacetamide group.

Potential Causes & Solutions:

  • Diacylation: This can occur if the initially formed amide is deprotonated and reacts with another molecule of chloroacetyl chloride. This is more likely with a very strong base or excess acylating agent.

    • Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of chloroacetyl chloride. Add it dropwise to the reaction mixture to avoid creating a high local concentration.[8]

  • Secondary Reaction of the Chloro- group: The chlorine on the product is a good leaving group and can be displaced by nucleophiles present in the reaction, including unreacted aniline, leading to dimers.

    • Solution: Maintain a low reaction temperature and avoid prolonged reaction times after the starting material is consumed (as monitored by TLC). Prompt workup and purification after the reaction is complete are essential.

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride reacts readily with water. If using aqueous base, vigorous stirring is essential to ensure the acylation of the amine is much faster than hydrolysis.

    • Solution: In a biphasic Schotten-Baumann setup, ensure rapid stirring to maximize the interfacial area between the organic and aqueous layers.[6] Alternatively, use an anhydrous organic solvent (like THF or DCM) with an organic base (like triethylamine or DBU).[7][9]

G start Problem: Poor Selectivity/ Byproduct Formation check_byproducts Analyze Byproducts (NMR, LC-MS) start->check_byproducts is_diacylation Diacylation Product Observed? check_byproducts->is_diacylation is_dimer Dimer/Secondary Reaction Product? is_diacylation->is_dimer No sol_diacylation Solution: 1. Use 1.0-1.1 eq. Acyl Chloride 2. Slow, dropwise addition is_diacylation->sol_diacylation Yes is_hydrolysis Excess Hydrolysis (Low Yield)? is_dimer->is_hydrolysis No sol_dimer Solution: 1. Maintain Low Temperature 2. Prompt Workup Post-Completion is_dimer->sol_dimer Yes sol_hydrolysis Solution: 1. Use Biphasic System with Vigorous Stirring 2. Or, Use Anhydrous Solvent with Organic Base is_hydrolysis->sol_hydrolysis Yes end_node Improved Selectivity is_hydrolysis->end_node No sol_diacylation->end_node sol_dimer->end_node sol_hydrolysis->end_node

Caption: Troubleshooting Decision Tree for Selectivity.

Guide 2: Issue - Low Yield and Incomplete Conversion

Symptom: After the recommended reaction time, TLC or other analysis shows a significant amount of unreacted 3,4-methylenedioxyaniline.

Potential Causes & Solutions:

  • Inactive Reagents:

    • Cause: Chloroacetyl chloride is highly sensitive to moisture and can hydrolyze to chloroacetic acid, which is a much less effective acylating agent. The aniline may have oxidized or be of poor quality.

    • Solution: Use freshly opened or distilled chloroacetyl chloride. Ensure the aniline is pure. Store reagents under an inert atmosphere and use anhydrous solvents if employing a non-aqueous method.

  • Insufficient Base:

    • Cause: The reaction produces one equivalent of HCl. If this is not neutralized, it will protonate one equivalent of the starting aniline, rendering it non-nucleophilic and effectively stopping the reaction at 50% conversion.[5]

    • Solution: Use at least one equivalent of base relative to the chloroacetyl chloride. In practice, using a slight excess of base (e.g., 2-3 equivalents in aqueous solution) can help drive the reaction to completion.[2]

  • Poor Solubility:

    • Cause: In biphasic systems, if the aniline has poor solubility in the organic phase, the reaction rate can be limited by mass transfer.

    • Solution: Choose an appropriate organic solvent where the aniline is soluble, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[6][9] Vigorous stirring is crucial.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Improvement
Base 0.9 eq. Triethylamine1.2 eq. DBU or 2-3 eq. aq. NaOHEnsures complete neutralization of HCl byproduct, preventing amine protonation and driving the reaction forward.[5][9]
Solvent TolueneDichloromethane or THFBetter solubility of the aniline starting material and the resulting amide product improves reaction kinetics.[9][11]
Temperature Addition at Room Temp.Addition at 0-5 °C, then warm to RTControls the initial exotherm to prevent side reactions, while allowing the reaction to proceed to completion at RT.[10][12]
Addition Rate Rapid (1 min)Dropwise (15-30 min)Prevents high local concentrations of the highly reactive acyl chloride, minimizing polymerization and diacylation.[8]

Part 3: Experimental Protocols

Protocol 1: Optimized Schotten-Baumann N-Acylation

This protocol utilizes a biphasic system, which is robust, scalable, and generally provides high yields and purity.[2][6]

Materials:

  • 3,4-methylenedioxyaniline (1.0 eq.)

  • Chloroacetyl chloride (1.05 eq.)

  • Dichloromethane (DCM)

  • 10% w/v aqueous Sodium Hydroxide (NaOH) solution (3.0 eq.)

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-methylenedioxyaniline (1.0 eq.) in dichloromethane (approx. 10 mL per gram of aniline).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Add the 10% aqueous NaOH solution (3.0 eq.) to the flask and begin vigorous stirring.

  • In a separate, dry dropping funnel, add chloroacetyl chloride (1.05 eq.).

  • Add the chloroacetyl chloride dropwise to the rapidly stirred biphasic mixture over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting aniline spot is no longer visible.

  • Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

  • The product can be further purified by recrystallization, typically from ethanol or an ethyl acetate/hexane mixture.

G start Start dissolve 1. Dissolve Aniline in DCM start->dissolve cool 2. Cool to 0-5 °C dissolve->cool add_base 3. Add aq. NaOH Solution cool->add_base add_acyl 4. Add Chloroacetyl Chloride Dropwise (0-10 °C) add_base->add_acyl react 5. Stir at Room Temperature (1-2 hours) add_acyl->react monitor 6. Monitor by TLC react->monitor monitor->react Incomplete workup 7. Workup: Separate Layers, Wash, Dry monitor->workup Complete isolate 8. Concentrate Solvent workup->isolate purify 9. Recrystallize Product isolate->purify end_node End: Pure Product purify->end_node

Caption: Step-by-step workflow for the Schotten-Baumann protocol.

References

  • Schotten, C. (1884). Ueber die Acylirung von Aminen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2182. [Link: Not directly available, historical reference. Core concepts described in modern organic chemistry texts.]
  • BenchChem Technical Support Team. (2025). Technical Support Center: N-Acylation of Hindered Anilines. BenchChem. [URL: https://www.benchchem.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [URL: https://chemistrynotes.com/schotten-baumann-reaction/]
  • BenchChem Technical Support Team. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. BenchChem. [URL: https://www.benchchem.com/application-notes/a-step-by-step-guide-to-the-schotten-baumann-synthesis-of-n-aryl-4-aminobenzamides]
  • Organic Chemistry Portal. Schotten-Baumann Reaction. [URL: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm]
  • BenchChem Technical Support Team. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines. BenchChem. [URL: https://www.benchchem.com/technical-support/addressing-poor-regioselectivity-in-the-synthesis-of-substituted-anilines]
  • Acta Crystallographica Section E. (2008). N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960431/]
  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. [URL: https://www.chemsolve.net/schotten-baumann-reaction/]
  • Pearson Education. Acylation of Aniline Explained. [URL: https://www.pearson.
  • ResearchGate. (2022). A detailed study on the effect of different solvents and bases... [URL: https://www.researchgate.
  • Filo. (2025). Explain why the acylation of aniline is not possible. [URL: https://www.filo.com/chemistry-question/explain-why-the-acylation-of-aniline-is-not-possible_1731665]
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [URL: https://www.researchgate.net/publication/337318532_Synthesis_of_N-aryl_2-chloroacetamides_and_their_chemical_reactivity_towards_various_types_of_nucleophiles]
  • BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. [URL: https://www.benchchem.
  • Organic Syntheses. Chloroacetamide. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0153]
  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [URL: https://www.ymer.org/index.php/ymer/article/view/106]
  • Indian Journal of Heterocyclic Chemistry. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. [URL: https://www.tsijournals.
  • Der Pharma Chemica. (2011). A review on various methods of amide synthesis. [URL: https://www.scholarsresearchlibrary.com/articles/a-review-on-various-methods-of-amide-synthesis.pdf]
  • Indian Journal of Advances in Chemical Science. (2014). A facile amidation of chloroacetyl chloride using DBU. [URL: https://www.tsijournals.com/articles/a-facile-amidation-of-chloroacetyl-chloride-using-dbu.pdf]
  • TSI Journals. (2014). Synthesis and study of some novel benzothiazole derivatives as antimicrobial agents. [URL: https://www.tsijournals.
  • ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [URL: https://www.researchgate.net/publication/7106096_Acid-_and_Base-Catalyzed_Hydrolysis_of_Chloroacetamide_Herbicides]

Sources

Technical Support Center: Reaction Temperature Optimization for N-(1,3-benzodioxol-5-yl)-2-chloroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. This document is designed for researchers, chemists, and process development professionals to navigate the nuances of this specific N-acylation reaction. We will delve into common experimental challenges, provide troubleshooting solutions, and explain the fundamental principles behind temperature optimization to ensure high yield and purity.

The reaction in focus is the acylation of 3,4-methylenedioxyaniline (1,3-benzodioxol-5-amine) with chloroacetyl chloride. While a standard amidation, its execution is sensitive to several parameters, most critically, temperature. Improper thermal control is a primary source of low yields, impurities, and reaction failure.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the reaction between 3,4-methylenedioxyaniline and chloroacetyl chloride?

A1: The acylation of aromatic amines with acyl halides like chloroacetyl chloride is a highly exothermic process. Without precise temperature control, several issues can arise:

  • Runaway Reaction: The heat generated can cause the reaction rate to accelerate uncontrollably, leading to boiling of the solvent and potential safety hazards.

  • Side Product Formation: Elevated temperatures promote the formation of undesirable byproducts, including resinous polymers and oxidation products, which are difficult to remove and significantly lower the yield of the desired product.[1]

  • Diacylation: Although the primary amine is more nucleophilic, high temperatures can provide sufficient energy to deprotonate the newly formed amide (product), allowing it to react with a second molecule of chloroacetyl chloride. This leads to the N,N-diacylated impurity.[2]

Strict temperature control, especially during the addition of chloroacetyl chloride, is the most effective way to mitigate these risks.[3][4]

Q2: What is the ideal temperature profile for this reaction?

A2: The optimal strategy involves a two-stage temperature profile:

  • Addition Phase (0 °C to 5 °C): The solution of 3,4-methylenedioxyaniline and a suitable base should be cooled in an ice-salt bath. Chloroacetyl chloride is then added dropwise, ensuring the internal temperature does not exceed 5 °C.[4] This slow, cold addition tames the initial exotherm, preventing side reactions.[1]

  • Reaction Phase (Room Temperature): After the addition is complete, the cooling bath is removed, and the mixture is allowed to slowly warm to room temperature. The reaction is then typically stirred for 3 to 6 hours to ensure it proceeds to completion.[1][4]

Q3: Which base should I use, and how does it impact the reaction?

A3: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] Common choices include:

  • Triethylamine (TEA) or DIPEA: These are strong, non-nucleophilic bases often used in acylation reactions.[6]

  • Pyridine: A slightly weaker base that can be advantageous in minimizing side reactions like diacylation.[2][5]

  • DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene): A non-nucleophilic amidine base that has been shown to be very effective for this type of transformation, often leading to high yields at room temperature after a controlled initial addition.[4][7]

The choice of base is critical; stronger bases are more effective at scavenging acid but can also increase the risk of diacylation if temperature and stoichiometry are not carefully controlled.[2]

Q4: How can I monitor the reaction's progress effectively?

A4: The most common and effective method for monitoring this reaction is Thin Layer Chromatography (TLC).[8]

  • Setup: Use a silica gel plate. A typical mobile phase would be a mixture of non-polar and polar solvents, such as Hexane:Ethyl Acetate (e.g., 7:3 v/v).[4]

  • Procedure: Spot the starting material (3,4-methylenedioxyaniline), a co-spot (starting material + reaction mixture), and the reaction mixture itself.

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine has been completely consumed. The product, being more polar than the starting amine, will have a lower Rf value.

Troubleshooting Guide: Temperature-Related Issues

This guide addresses common problems encountered during the synthesis, with a focus on temperature as the root cause.

Problem Observed Potential Temperature-Related Cause Recommended Solution(s)
Low or No Yield Reaction temperature was too low for too long. After the initial cold addition, ensure the reaction is allowed to warm to room temperature and stir for an adequate time (monitor by TLC).[5]
Runaway reaction occurred. The initial addition of chloroacetyl chloride was too fast or the cooling was insufficient. Repeat the reaction, ensuring the internal temperature is maintained below 5 °C during addition.[4]
Dark, Tarry, or Resinous Product Excessive heat generation. This is a classic sign of an uncontrolled exotherm leading to polymerization/degradation.[1] Improve cooling efficiency (ice-salt bath), slow down the addition rate of chloroacetyl chloride, and ensure vigorous stirring.
Product is Impure (Multiple Spots on TLC) High reaction temperature promoting side reactions. Overheating can cause the formation of various byproducts.[2] Maintain the 0-5 °C range during addition strictly. Consider using a weaker base like pyridine to reduce the likelihood of base-catalyzed side reactions.[2]
Diacylation impurity present. The reaction temperature may have been too high, or a base that is too strong was used, facilitating a second acylation.[2] Lower the reaction temperature and consider switching to a weaker base.
Reaction Stalls (Starting Material Remains) HCl byproduct neutralized the amine. This occurs if the base is insufficient or was not present. While not directly a temperature issue, it's a common problem. Ensure at least one equivalent of a suitable base is present.[5]
Reaction not allowed to reach optimal temperature. If the reaction is kept cold for the entire duration, it may not have enough energy to go to completion. Allow the mixture to warm to room temperature after the controlled addition is finished.[1][4]

Experimental Workflow & Optimization Protocol

This section provides a detailed, step-by-step protocol for the synthesis and a logical workflow for troubleshooting temperature-related issues.

Optimized Synthesis Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-methylenedioxyaniline (1.0 eq.) and a base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM).[4][8]

  • Cooling: Place the flask in an ice-salt bath and stir until the internal temperature reaches 0 °C.[4]

  • Addition: Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of the same anhydrous solvent, to the dropping funnel. Add it dropwise to the stirred amine solution over 15-30 minutes. Crucially, monitor the internal thermometer and adjust the addition rate to keep the temperature below 5 °C. [4][7]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature. Stir for 3-6 hours.[4]

  • Monitoring: Check for the disappearance of the starting amine using TLC (e.g., Hexane:EtOAc 7:3).[4]

  • Workup: Once complete, pour the reaction mixture into cold water to precipitate the product.[4]

  • Purification: Filter the solid product, wash it with water, and dry it. If necessary, recrystallize from a suitable solvent like ethanol to achieve high purity.[9]

Workflow for Temperature Troubleshooting

The following diagram illustrates a decision-making process for optimizing the reaction temperature if you encounter issues.

G cluster_prep Preparation & Execution cluster_eval Evaluation cluster_out Outcomes & Actions start Start Synthesis setup Setup Reaction: Amine + Base in Solvent start->setup cool Cool to 0-5 °C setup->cool add Add Chloroacetyl Chloride (Keep T < 5 °C) cool->add react Warm to RT Stir 3-6h add->react monitor Monitor by TLC react->monitor eval Evaluate TLC & Yield monitor->eval success Success! High Yield & Purity eval->success Clean Conversion fail_low_yield Problem: Low Yield / Stalled eval->fail_low_yield Incomplete Reaction fail_impure Problem: Impure / Tarry Product eval->fail_impure Side Products action_extend_time Action: Increase RT Stir Time fail_low_yield->action_extend_time action_check_reagents Action: Verify Reagent Quality & Stoichiometry fail_low_yield->action_check_reagents action_improve_cooling Action: Improve Cooling (Ice-Salt Bath) fail_impure->action_improve_cooling action_slow_addition Action: Slow Addition Rate fail_impure->action_slow_addition action_extend_time->monitor Re-evaluate action_improve_cooling->start Restart action_slow_addition->start Restart

Caption: Troubleshooting workflow for temperature optimization.

References

  • Joshi, S. D., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]

  • Magano, J., et al. (2013). Working with Hazardous Chemicals. Organic Syntheses, 90, 74-86. [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2340-2357. [Link]

  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

  • Rostami, A., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances, 5(1), 1-5. [Link]

  • Patil, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 123-128. [Link]

  • PubChem. N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. [Link]

  • Britton, E. C., & Van der Weele, J. C. (1943). Preparation of chloroacetamide. U.S. Patent No. 2,321,278. Washington, DC: U.S.
  • Saikia, U. P., et al. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Tetrahedron Letters, 57(11), 1158-1160. [Link]

  • Deshmukh, T. R., et al. (2019). Supporting Information. The Royal Society of Chemistry. [Link]

  • Guan, L., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7686-7697. [Link]

  • Popiołek, P., & Sławiński, D. (2022). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2022(2), M1389. [Link]

  • Gasper, P. M., et al. (2018). SYNTHETIC METHODS General methods. bioRxiv. [Link]

  • Bobonazarova, S. H., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. The Austrian Journal of Technical and Natural Sciences, (3-4), 12-16. [Link]

  • PubChem. N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide. [Link]

  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 113-124. [Link]

Sources

Technical Support Center: Catalyst Selection for N-(1,3-benzodioxol-5-yl)-2-chloroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. This document is designed for researchers, chemists, and process development professionals. It provides in-depth guidance on catalyst selection, offers detailed experimental protocols, and presents robust troubleshooting strategies to overcome common challenges encountered during this critical N-acylation reaction.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis.

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a classic N-acylation reaction. It involves the reaction of an amine, typically 3,4-methylenedioxyaniline (piperonylamine), with chloroacetyl chloride. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the release of one equivalent of hydrochloric acid (HCl).

Q2: Why is a base or catalyst essential for this reaction?

The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a base, this strong acid will protonate the starting amine, forming an ammonium salt.[1][2] This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively halting the reaction. Therefore, a base is required to act as an HCl scavenger, neutralizing the acid as it forms and allowing the reaction to proceed to completion.

Q3: What are the primary categories of catalysts and bases used for this acylation?

There are three main strategies employed, each with distinct advantages:

  • Phase Transfer Catalysis (PTC): This method uses a catalyst (like a quaternary ammonium salt) to facilitate the reaction between reactants in two immiscible phases (e.g., an organic solvent and an aqueous base solution).[3][4]

  • Organic Amine Bases: Non-nucleophilic organic bases like triethylamine (TEA) or pyridine are commonly used in anhydrous organic solvents to neutralize HCl.[2][5]

  • Inorganic Bases: Simple inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, often in a biphasic system or as a solid suspension in an organic solvent.[6][]

Q4: What solvents are typically recommended?

The choice of solvent is critical and depends on the catalytic system. Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), toluene, or ethyl acetate are common choices.[5][8] For phase transfer catalysis or reactions with aqueous inorganic bases, a biphasic system (e.g., DCM and water) is employed. Some methods also report high yields in aqueous buffer solutions, presenting a greener alternative.[9]

In-Depth Catalyst Selection Guide

Choosing the right catalyst and conditions is paramount for achieving high yield, purity, and scalability. This section breaks down the most effective catalytic systems.

System 1: Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is a highly efficient and mild method for N-acylation.[3][10] It is particularly advantageous when using inexpensive but effective inorganic bases.

Mechanism of Action: The phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), transports a basic anion (e.g., carbonate) from the aqueous or solid phase into the organic phase. This anion deprotonates the amine starting material in situ, or the catalyst can form an ion pair with the deprotonated amine, increasing its nucleophilicity and facilitating the reaction with chloroacetyl chloride.[4]

Recommended Catalysts:

  • Tetrabutylammonium Bromide (TBAB)

  • Triethylbenzylammonium Chloride (TEBAC)

Data Summary: Comparison of PTC Systems

Catalyst System Base Solvent Typical Reaction Time Yield Key Advantages
TBAB / K₂CO₃ Potassium Carbonate DMF or Acetonitrile 15-30 min >90%[3][10] Very fast, high yield, mild conditions.
TEBAC / K₂CO₃ Potassium Carbonate Chloroform 15-30 min High Good efficiency, common catalyst.

| TBAB / NaOH | Sodium Hydroxide | DCM / Water | 30-60 min | >85% | Utilizes inexpensive base, robust for scale-up. |

System 2: Organic Amine Bases

This is a classic and widely used homogeneous approach. The organic base acts solely as an HCl scavenger.

Mechanism of Action: The lone pair of electrons on the nitrogen of the organic base (e.g., triethylamine) abstracts the proton from the intermediate formed after the initial nucleophilic attack, neutralizing the generated HCl as triethylammonium chloride. For sterically hindered reactions, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts to form a highly reactive acylpyridinium intermediate.[]

Recommended Bases:

  • Triethylamine (TEA)

  • Pyridine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[5]

Data Summary: Comparison of Organic Base Systems

Base Solvent Typical Reaction Time Yield Key Considerations
Triethylamine (TEA) DCM or THF 1-3 hours 80-95%[5] Standard choice; resulting salt must be removed during workup.
Pyridine Pyridine (as solvent) or DCM 2-4 hours ~80% Can act as a nucleophilic catalyst but is toxic.

| DBU | THF | 3-6 hours | >90%[5] | Very effective, strong non-nucleophilic base; can be advantageous for less reactive amines. |

System 3: Inorganic Bases in Biphasic or Suspension Systems

This method offers a simple, cost-effective, and often easily scalable approach without the need for an additional phase transfer catalyst, though reactions may be slower.

Mechanism of Action: A solid inorganic base like potassium carbonate is suspended in the organic solvent, or an aqueous solution of the base is used to create a biphasic system. The base at the interface or suspended in the bulk neutralizes the HCl as it is formed. Vigorous stirring is crucial for success.[6]

Recommended Bases:

  • Potassium Carbonate (K₂CO₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Potassium Hydroxide (KOH)

Data Summary: Comparison of Inorganic Base Systems

Base Solvent System Typical Reaction Time Yield Key Considerations
K₂CO₃ CH₂Cl₂ or Ethyl Acetate 2-4 hours 65-75%[6] Requires vigorous stirring; workup is a simple filtration.
NaHCO₃ Toluene / Water 3-5 hours Moderate Mild base, good for sensitive substrates; may be slow.

| KOH | Ethanol / Water | 1-2 hours | High | Strong base, risk of hydrolyzing the acyl chloride or product. |

Visual Workflow and Mechanism Diagrams

General Reaction Mechanism

The diagram below illustrates the fundamental N-acylation process, highlighting the critical role of the base.

G cluster_reactants Reactants Amine R-NH₂ (1,3-Benzodioxol-5-yl-amine) Intermediate Tetrahedral Intermediate R-NH₂⁺-C(O⁻)Cl-R' Amine->Intermediate + Acyl Chloride AcylChloride Cl-C(=O)R' (Chloroacetyl Chloride) AcylChloride->Intermediate Product Amide Product R-NH-C(=O)R' Intermediate->Product - Cl⁻ Base Base (e.g., K₂CO₃, TEA) Product->Base + H⁺ (from N) Byproducts Byproducts Base-H⁺ + Cl⁻ Base->Byproducts Neutralization

Caption: General mechanism of N-acylation showing the role of the base.

Catalyst Selection Workflow

This decision tree helps researchers select an appropriate catalytic system based on experimental priorities.

G Start Start: Select Catalyst System Q_Speed Is reaction speed critical? Start->Q_Speed Q_Cost Are reactants/reagents cost-sensitive? Q_Speed->Q_Cost No PTC Use Phase Transfer Catalysis (e.g., TBAB / K₂CO₃ in Acetonitrile) Q_Speed->PTC Yes Q_Anhydrous Are strictly anhydrous conditions required? Q_Cost->Q_Anhydrous No InorganicSuspension Use Inorganic Base Suspension (e.g., K₂CO₃ in Ethyl Acetate) Q_Cost->InorganicSuspension Yes Q_Anhydrous->PTC No OrganicBase Use Organic Base (e.g., TEA in anhydrous DCM) Q_Anhydrous->OrganicBase Yes

Caption: Decision tree for selecting a catalyst system.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses specific issues in a question-and-answer format.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Amine Deactivation: Insufficient base was used, leading to the protonation of the starting amine by the generated HCl.[1][2]Ensure at least 1.1 equivalents of base (or 2.1 eq for amine HCl salts) are used. Verify the purity and activity of the base.
2. Acyl Chloride Hydrolysis: Chloroacetyl chloride is highly reactive and sensitive to moisture.[11]Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Add the chloroacetyl chloride dropwise to the reaction mixture at a reduced temperature (0-5 °C) to control the exothermic reaction.[5]
3. Inefficient Mixing: In biphasic or suspension systems, poor mixing prevents the base and catalyst from interacting effectively with the reactants.Use a high-speed overhead mechanical stirrer, especially for reactions larger than 100 mL. A simple magnetic stir bar may be insufficient.
Significant Side Product Formation 1. Diacylation: The nitrogen of the newly formed amide product is acylated a second time.This is less common with anilines but can occur. Mitigate by adding the chloroacetyl chloride slowly and maintaining a low reaction temperature. Ensure you do not use a large excess of the acylating agent.
2. Reaction with Solvent: Reactive solvents may compete with the amine.Use inert aprotic solvents like DCM, THF, Toluene, or Ethyl Acetate. Avoid alcoholic solvents which would form an ester.
Product is an Oil or Difficult to Purify 1. Residual Catalyst/Salts: Quaternary ammonium salts (from PTC) or protonated organic bases (e.g., triethylammonium chloride) can be sticky and prevent crystallization.Workup: Perform a thorough aqueous workup. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove organic bases, followed by water and brine to remove inorganic salts. Dry the organic layer thoroughly before solvent evaporation.
2. Impurities: Unreacted starting materials or side products are present.Purification: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often highly effective for purifying the final product.[6] If necessary, column chromatography on silica gel can be employed.

Detailed Experimental Protocol: PTC Method

This protocol details the synthesis using the highly efficient Phase Transfer Catalysis (PTC) method, which offers high yields under mild conditions.

Materials & Reagents:

  • 3,4-Methylenedioxyaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq, 5 mol%)

  • Acetonitrile (or Dichloromethane)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3,4-methylenedioxyaniline (1.0 eq), potassium carbonate (2.0 eq), and TBAB (0.05 eq).

  • Solvent Addition: Add acetonitrile to the flask to create a stirrable slurry (approx. 5-10 mL per gram of amine).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Acyl Chloride Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of acetonitrile and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting amine spot is consumed (typically 1-2 hours).

  • Quenching & Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Shake well and separate the layers.

  • Washing: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield pure this compound.

References

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF - ResearchGate. [Link]

  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide - NIH. [Link]

  • Need help in optimizing amide formation through acyl chloride pathway - Reddit. [Link]

  • Why did my amide syntesis does not work? - ResearchGate. [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

  • A Novel Clay catalyst: N-Acetylation of - JOCPR. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. [Link]

  • An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. [Link]

  • N-[2-(1,3-Benzodioxol-5-yl)eth-yl]-2-chloro-acetamide - PubMed. [Link]

  • N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | C10H10ClNO3 | CID - PubChem. [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER. [Link]

  • (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide | C9H8ClNO3 | CID 26369154 - PubChem. [Link]

  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. [Link]

  • Scholars Research Library - Der Pharma Chemica. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. [Link]

Sources

Technical Support Center: N-(1,3-benzodioxol-5-yl)-2-chloroacetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the work-up and purification of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, a key intermediate in various synthetic pathways. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure high purity and yield.

Introduction

The synthesis of this compound typically involves the acylation of 3,4-methylenedioxyaniline (or a related amine) with chloroacetyl chloride.[1] While the reaction itself is often straightforward, the work-up procedure is critical for isolating a pure product and can present several challenges. This guide addresses specific issues you may encounter, explaining the chemical principles behind each step to empower you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the work-up procedure in a question-and-answer format.

Question: My final product yield is very low. What are the potential causes and how can I fix it?

Answer: Low yield can stem from issues in the reaction itself or losses during the work-up.

1. Incomplete Reaction:

  • Diagnosis: Before starting the work-up, run a Thin Layer Chromatography (TLC) of the crude reaction mixture. Spot the starting amine, the crude mixture, and a co-spot. If a significant amount of the starting amine is still present, the reaction has not gone to completion.

  • Solution: Ensure your reaction conditions are optimal. Key factors include the purity of reagents, correct stoichiometry (typically a slight excess of chloroacetyl chloride), and adequate reaction time.[2] The base used to scavenge the HCl byproduct is also crucial; bases like triethylamine or sodium acetate are commonly employed.[2]

2. Product Loss During Aqueous Extraction:

  • Cause: this compound has some polarity and could have slight solubility in the aqueous phase, especially if excessive volumes of water are used.

  • Solution:

    • Minimize the volume of aqueous washes.

    • Perform a "back-extraction." After separating the organic layer, extract the combined aqueous layers once more with a fresh portion of your organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product.

    • Use a saturated sodium chloride solution (brine) for the final wash. This decreases the solubility of organic compounds in the aqueous layer and helps break emulsions.[3]

3. Hydrolysis of the Product:

  • Cause: The amide bond or the C-Cl bond can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure or heat.[4][5] Base-catalyzed hydrolysis can lead to the formation of the corresponding hydroxy-acetamide derivative.[5]

  • Solution: Use dilute aqueous solutions for washing (e.g., 1 M HCl, 1 M NaHCO₃) and avoid leaving the product in contact with them for extended periods.[6] All washing steps should be performed at room temperature.

Question: I have a persistent emulsion during the liquid-liquid extraction. How can I break it?

Answer: Emulsions are common when working with biphasic mixtures containing salts or finely dispersed solids.

  • Immediate Solutions:

    • Add Brine: Add a significant volume of saturated NaCl solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.

    • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This is often sufficient for extraction without creating a stable emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can help break up the microscopic droplets causing the emulsion.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.

Question: My final product is an oil or a waxy solid that won't crystallize. What's wrong?

Answer: This almost always indicates the presence of impurities that are inhibiting crystal lattice formation.

  • Probable Causes & Solutions:

    • Residual Solvent: Ensure all solvent has been removed under reduced pressure. For higher boiling point solvents like DMF, this may require heating on a rotary evaporator or using a high-vacuum pump.

    • Unreacted Starting Materials: If your TLC showed incomplete reaction, unreacted starting materials are likely contaminants.

    • Side Products: Over-acylation or other side reactions can produce impurities. For instance, dialkylation of primary amines by α-chloroacetamides has been reported under certain conditions.[7]

    • Grease: Contamination from glassware joints can inhibit crystallization.

  • Purification Strategy:

    • Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. Impurities may dissolve while your product remains a solid, which can then be filtered.

    • Recrystallization: This is the most effective method for purification. If the product fails to crystallize from one solvent, try a different solvent system (e.g., ethanol, ethyl acetate/hexanes).[8]

    • Column Chromatography: If recrystallization fails, purification via silica gel chromatography is necessary.

Troubleshooting Summary Table
Issue ObservedProbable CauseDiagnostic CheckRecommended Solution(s)
Low Yield Incomplete reactionTLC of crude mixture shows starting materialRe-evaluate reaction conditions (time, temp, stoichiometry).
Product loss during work-upTLC of aqueous layers shows productBack-extract aqueous layers; use brine wash.
Product hydrolysisN/AUse dilute acid/base washes; minimize contact time.
Persistent Emulsion Vigorous shaking; presence of solidsVisual inspectionAdd brine; gentle swirling; filter through Celite®.
Oily/Waxy Product Impurities (reagents, side products)TLC shows multiple spotsRe-purify via recrystallization or column chromatography.
Residual solventOdor of solvent; 1H NMRDry thoroughly under high vacuum.

Standard Work-up & Purification Protocol

This protocol assumes the reaction was performed in an organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or THF with a base like Triethylamine (TEA).

Workflow Diagram: Work-up and Purification

G cluster_workup Aqueous Work-up cluster_purification Purification start 1. Quench Reaction (Pour into water/ice) dilute 2. Dilute with Organic Solvent start->dilute wash1 3. Wash with dilute acid (e.g., 1M HCl) dilute->wash1 wash2 4. Wash with dilute base (e.g., 1M NaHCO3) wash1->wash2 wash3 5. Wash with Brine (sat. NaCl) wash2->wash3 dry 6. Dry Organic Layer (e.g., Na2SO4, MgSO4) wash3->dry filter 7. Filter off Drying Agent dry->filter evap 8. Evaporate Solvent (Rotary Evaporator) filter->evap crude Crude Product evap->crude recryst 9. Recrystallize (e.g., from Ethanol or EtOAc) crude->recryst isolate Pure Crystalline Product recryst->isolate

Caption: General workflow for the work-up and purification of this compound.

Step-by-Step Methodology
  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water.[2][9] This step helps to precipitate the crude product and dissolve water-soluble byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 50 mL). Combine the organic layers.

  • Acid Wash: Wash the organic layer with a dilute acid, such as 1 M HCl.[6]

    • Purpose: This step removes any unreacted starting amine and residual basic scavenger (like triethylamine) by converting them into their water-soluble hydrochloride salts.

  • Base Wash: Wash the organic layer with a dilute base, such as 1 M NaHCO₃ solution.[6]

    • Purpose: This neutralizes any remaining acidic species, including excess chloroacetyl chloride (which hydrolyzes to chloroacetic acid and HCl) and the HCl used in the previous wash.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine).

    • Purpose: This removes the bulk of the dissolved water from the organic layer and helps to break any emulsions that may have formed.[3]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

    • Purpose: To remove trace amounts of water from the organic solvent, which is crucial before solvent evaporation.

  • Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Recrystallization): The crude solid is typically purified by recrystallization.

    • Solvent Choice: Ethanol or ethyl acetate are commonly reported as effective solvents for recrystallizing N-aryl chloroacetamides.[8][10]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Frequently Asked Questions (FAQs)

Q1: Why is a base like triethylamine or sodium acetate added to the reaction? The reaction between an amine and chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl).[2] The amine starting material is basic and would react with this HCl to form an unreactive ammonium salt. An external base is added to scavenge the HCl, ensuring the starting amine remains as a free nucleophile to react with the chloroacetyl chloride.

Q2: Can I use NaOH or KOH for the aqueous wash instead of NaHCO₃? It is strongly discouraged. Concentrated or strong bases like NaOH can promote the hydrolysis of your chloroacetamide product, cleaving the amide bond or substituting the chlorine atom.[5][11] Sodium bicarbonate is a weak base that is sufficient to neutralize acids without significantly risking product degradation.

Q3: My reaction was performed in a phosphate buffer. How does the work-up change? Green chemistry protocols using a phosphate buffer for N-chloroacetylation are highly efficient.[12][13] A major advantage of this method is the simplified work-up. Often, the product precipitates directly from the reaction mixture and can be isolated by simple filtration, washed with cold water, and then dried.[9][12]

Q4: What analytical techniques should I use to confirm the purity and identity of my final product?

  • TLC: To assess purity and compare with starting materials.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The spectra for related N-aryl acetamide structures are well-documented.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the amide N-H and C=O stretches.

Troubleshooting Decision Tree

Caption: A decision tree to diagnose and solve common work-up issues.

References
  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide - NIH. Available at: [Link]

  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. Available at: [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis. Available at: [Link]

  • Why did my amide syntesis does not work? - ResearchGate. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ACS Publications. Available at: [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - ResearchGate. Available at: [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ResearchGate. Available at: [Link]

  • How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • amide coupling help : r/Chempros - Reddit. Available at: [Link]

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide - MDPI. Available at: [Link]

  • US2321278A - Preparation of chloroacetamide - Google Patents.
  • N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | C10H10ClNO3 | CID - PubChem. Available at: [Link]

  • α-Anilinoketones, Esters and Amides: A Chemical Study - PMC - NIH. Available at: [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral - Taylor & Francis Online. Available at: [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC - NIH. Available at: [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Available at: [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. Available at: [Link]

  • Chloroacetamide - Wikipedia. Available at: [Link]

  • Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - Taylor & Francis Online. Available at: [Link]

  • Full article: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - Taylor & Francis Online. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and ensure the successful synthesis of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: My reaction mixture turned dark brown/black upon addition of chloroacetyl chloride, and the final product is discolored. What is the cause and how can I prevent this?

Answer: This is a common issue when working with aromatic amines like 3,4-(methylenedioxy)aniline, which are susceptible to oxidation.

Causality:

  • Oxidation of the Starting Amine: 3,4-(Methylenedioxy)aniline can be easily oxidized, especially under non-inert conditions or in the presence of impurities. This oxidation can be accelerated by the heat generated during the reaction and the presence of acidic byproducts.

  • Reaction with Impurities: The starting amine may contain colored impurities that can intensify during the reaction.

Solutions:

  • Use High-Purity Starting Materials: Ensure your 3,4-(methylenedioxy)aniline is of high purity. If necessary, purify it by recrystallization or column chromatography before use.

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Control the Reaction Temperature: The acylation reaction is exothermic. Add the chloroacetyl chloride dropwise and maintain a low temperature (0-5 °C) during the addition to control the reaction rate and prevent overheating.

  • Scavenge HCl: The reaction generates hydrogen chloride (HCl), which can promote side reactions and discoloration. Use a non-nucleophilic base, such as triethylamine or potassium carbonate, to neutralize the HCl as it is formed.[1]

  • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

Question 2: I am getting a low yield of the desired product, with a significant amount of unreacted 3,4-(methylenedioxy)aniline remaining. How can I improve the conversion?

Answer: Low conversion can be attributed to several factors, primarily related to the reactivity of the reagents and the reaction conditions.

Causality:

  • Insufficiently Reactive Acylating Agent: While chloroacetyl chloride is generally reactive, its effectiveness can be diminished by hydrolysis.

  • Poor Nucleophilicity of the Amine: Although the amino group in 3,4-(methylenedioxy)aniline is nucleophilic, its reactivity can be influenced by the solvent and the presence of proton sources.

  • Inadequate Mixing: If the reaction mixture is not adequately stirred, localized concentrations of reactants and byproducts can hinder the reaction.

Solutions:

  • Ensure Anhydrous Conditions: Chloroacetyl chloride reacts rapidly with water to form chloroacetic acid and HCl, which will not acylate the amine.[2] Use anhydrous solvents and dry glassware.

  • Optimize the Base: The choice and amount of base are critical. A slight excess of a non-nucleophilic base like triethylamine will effectively scavenge the HCl produced, driving the reaction to completion.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable for this reaction.

  • Reaction Time and Temperature: After the initial addition of chloroacetyl chloride at low temperature, allowing the reaction to stir at room temperature for a few hours can help drive it to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Question 3: My purified product shows a broad melting point range and impurities in the NMR spectrum. What are the likely side products and how can I improve the purity?

Answer: The presence of impurities indicates that side reactions may have occurred or that the purification process was not optimal.

Causality:

  • Diacylation: Although less common for anilines, it is possible for the initially formed amide to be acylated again, especially if a large excess of chloroacetyl chloride is used.

  • Hydrolysis of the Product: The chloroacetamide product can be susceptible to hydrolysis, especially during aqueous work-up, leading to the formation of N-(1,3-benzodioxol-5-yl)-2-hydroxyacetamide.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted 3,4-(methylenedioxy)aniline and chloroacetic acid (from hydrolysis of chloroacetyl chloride) in the crude product.

Solutions:

  • Stoichiometric Control: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride to minimize diacylation.

  • Careful Work-up: When washing the organic layer with water or brine, do so quickly and at a low temperature to minimize hydrolysis of the product.

  • Effective Purification: Recrystallization is an effective method for purifying the final product. A common and effective solvent for recrystallization of similar chloroacetamides is ethyl acetate.[1] Experiment with other solvents like ethanol or isopropanol if ethyl acetate is not optimal.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The reaction is a nucleophilic acyl substitution. The nitrogen atom of the 3,4-(methylenedioxy)aniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the amide product. A base is typically added to neutralize the HCl byproduct.

Q2: What safety precautions should I take when working with chloroacetyl chloride?

A2: Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance.[2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a quenching solution (e.g., sodium bicarbonate) readily available in case of spills.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential side products. The disappearance of the starting amine spot and the appearance of the product spot will indicate the reaction's progress.

Q4: Are there any specific storage conditions for 3,4-(methylenedioxy)aniline?

A4: 3,4-(Methylenedioxy)aniline should be stored in a cool, dark place under an inert atmosphere to prevent oxidation and degradation.[3][4] It is an aromatic amine and can be sensitive to light and air.

Experimental Protocol

This detailed, step-by-step methodology provides a reliable workflow for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3,4-(Methylenedioxy)aniline137.145.00 g0.03651.0
Chloroacetyl chloride112.944.52 g (3.25 mL)0.04011.1
Triethylamine101.194.06 g (5.59 mL)0.04011.1
Dichloromethane (anhydrous)-100 mL--
Saturated Sodium Bicarbonate-50 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate----
Ethyl Acetate (for recrystallization)-As needed--

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3,4-(methylenedioxy)aniline (5.00 g, 0.0365 mol) and anhydrous dichloromethane (100 mL).

  • Cooling and Base Addition: Cool the flask in an ice bath to 0-5 °C. Add triethylamine (5.59 mL, 0.0401 mol) to the stirred solution.

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (3.25 mL, 0.0401 mol) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add 50 mL of saturated sodium bicarbonate solution to quench any remaining chloroacetyl chloride and neutralize the triethylamine hydrochloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from hot ethyl acetate.[1] Dissolve the crude product in a minimal amount of hot ethyl acetate, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethyl acetate, and dry them under vacuum to obtain the pure this compound.

Visualizations

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products amine 3,4-(Methylenedioxy)aniline product This compound amine->product Nucleophilic Acyl Substitution acyl_chloride Chloroacetyl Chloride acyl_chloride->product base Triethylamine byproduct Triethylamine HCl base->byproduct solvent DCM, 0°C to RT

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow:

troubleshooting_workflow cluster_low_yield_solutions Low Yield Solutions cluster_purity_solutions Purity Solutions start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Yes impure_product Impure Product / Discoloration issue->impure_product Yes success Successful Synthesis issue->success No anhydrous Check for anhydrous conditions low_yield->anhydrous inert_atm Use inert atmosphere impure_product->inert_atm base_opt Optimize base/stoichiometry anhydrous->base_opt time_temp Adjust reaction time/temp base_opt->time_temp time_temp->issue temp_control Control temperature during addition inert_atm->temp_control recrystallize Optimize recrystallization temp_control->recrystallize recrystallize->issue

Caption: A workflow for troubleshooting common issues in the synthesis.

References

Sources

Validation & Comparative

A Researcher's Guide to Alkylating Agents: A Comparative Analysis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide and Other DNA Damaging Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Alkylating Agents in Oncology

Alkylating agents represent a cornerstone in the history and current practice of cancer chemotherapy.[1] Their ability to covalently modify the DNA of rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis, has rendered them effective against a wide range of malignancies.[1][2] These agents are broadly classified based on their chemical structure, including nitrogen mustards, nitrosoureas, alkyl sulfonates, and others.[2] While their efficacy is undisputed, the clinical utility of classical alkylating agents is often hampered by a narrow therapeutic window, significant off-target toxicity, and the development of drug resistance.[3][4]

This guide provides a comparative overview of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, a molecule featuring a chloroacetamide functional group known for its alkylating potential, in the context of other established alkylating agents. While direct comparative experimental data for this specific compound is limited in publicly available literature, this document will provide a framework for its evaluation. We will delve into the mechanistic underpinnings of alkylating agents, present detailed protocols for key comparative assays, and discuss the structure-activity relationships of related benzodioxole and chloroacetamide derivatives to infer the potential performance of the title compound.

The Chloroacetamide Moiety: A Reactive Warhead

The chloroacetamide group is a well-recognized electrophilic "warhead" capable of alkylating nucleophilic residues in biological macromolecules, most notably DNA and proteins.[5][6] The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack by the electron-rich centers in DNA bases, such as the N7 position of guanine.[7]

Recent studies have highlighted the potential of chloroacetamide derivatives as anticancer agents, with some exhibiting significant cytotoxic activity against various cancer cell lines.[5][6] The reactivity of the chloroacetamide can be modulated by the nature of the substituent on the amide nitrogen, offering a tuneable platform for drug design.[8]

The Benzodioxole Scaffold: More Than Just a Carrier

The 1,3-benzodioxole moiety is a common scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities. While it can serve as a lipophilic carrier to enhance cell permeability, studies have shown that the benzodioxole ring system itself can contribute to the biological activity of a molecule.[1][9] Some benzodioxole derivatives have demonstrated anticancer properties through various mechanisms, including the induction of cell cycle arrest and apoptosis.[1]

Comparative Performance: A Framework for Evaluation

A direct comparison of this compound with established alkylating agents like melphalan (a nitrogen mustard) or cisplatin (a platinum-based agent) would require rigorous experimental evaluation. The following sections outline the key parameters and methodologies for such a comparison.

Key Performance Indicators for Alkylating Agents
ParameterDescriptionImportance
Cytotoxicity (IC50) The concentration of the agent that inhibits 50% of cell growth or viability.A primary measure of the agent's potency. Lower IC50 values indicate higher potency.
Selectivity The differential cytotoxicity between cancer cells and normal, healthy cells.A critical determinant of the therapeutic window. High selectivity is desirable to minimize side effects.
Mechanism of Action The specific molecular interactions and downstream signaling pathways affected by the agent.Understanding the mechanism is crucial for rational drug design and combination therapies.
DNA Alkylation Potential The ability of the agent to form covalent adducts with DNA.Confirms the primary mode of action for this class of compounds.
Induction of Apoptosis The ability of the agent to trigger programmed cell death.A key indicator of effective anticancer activity.
Illustrative Cytotoxicity Data for Related Compounds

Experimental Protocols for Comparative Analysis

To facilitate a robust comparison, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other alkylating agents against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Alkylating Agents B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I DNA_Alkylation_Assay A Prepare DNA-Dye Complex B Add Alkylating Agent A->B C Incubate B->C D Measure Fluorescence C->D E Analyze Fluorescence Decrease D->E

Caption: Workflow for a DNA alkylation assay.

Mechanism of Action: DNA Damage and Beyond

The primary mechanism of action for alkylating agents is the covalent modification of DNA, leading to various types of DNA damage, including monoadducts and inter- and intra-strand crosslinks. [7]This damage disrupts DNA replication and transcription, ultimately triggering apoptotic pathways in cancer cells.

Alkylating_Agent_MOA cluster_0 Cellular Effects Alkylating Agent Alkylating Agent DNA Alkylation DNA Alkylation Alkylating Agent->DNA Alkylation DNA Damage DNA Damage DNA Alkylation->DNA Damage Replication Fork Stalling Replication Fork Stalling DNA Damage->Replication Fork Stalling Transcription Inhibition Transcription Inhibition DNA Damage->Transcription Inhibition Cell Cycle Arrest Cell Cycle Arrest Replication Fork Stalling->Cell Cycle Arrest Transcription Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Simplified signaling pathway of alkylating agents.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents, combining the known reactivity of the chloroacetamide warhead with the potentially favorable biological properties of the benzodioxole moiety. While direct comparative data is currently lacking, the experimental framework provided in this guide offers a clear path for its comprehensive evaluation.

Future research should focus on synthesizing and testing this compound and a library of its analogs against a broad panel of cancer cell lines, including those with known resistance mechanisms to conventional alkylating agents. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound class. Such investigations will be crucial in determining the therapeutic potential of this compound and its derivatives in the ongoing fight against cancer.

References

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). PMC. [Link]

  • Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. (2019). PubMed. [Link]

  • Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights. (n.d.). ResearchGate. [Link]

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025). Semantic Scholar. [Link]

  • Structures of Benzodioxole derivatives that have biological activities. (n.d.). ResearchGate. [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). NIH. [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (n.d.). PubMed Central. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (n.d.). ResearchGate. [Link]

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025). ScienceRise: Pharmaceutical Science. [Link]

  • Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair. (n.d.). Cold Spring Harbor Perspectives in Biology. [Link]

  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS. (n.d.). ScienceRise. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). PubMed. [Link]

  • A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity. (2005). PubMed. [Link]

  • Synthesis of substituted chloroacetamides (5a-m). (n.d.). ResearchGate. [Link]

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. (n.d.). PMC. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). PubMed. [Link]

  • N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. (n.d.). PubChem. [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. [Link]

  • Sensing and Processing of DNA Interstrand Crosslinks by the Mismatch Repair Pathway. (n.d.). Molecular Cell. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]

  • DNA-protein Crosslinks Repair Measurements on Transfected Plasmids | Protocol Preview. (2022). JoVE. [Link]

  • (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. (n.d.). PubChem. [Link]

  • Versatile cell-based assay for measuring DNA alkylation damage and its repair. (2021). bioRxiv. [Link]

  • Formation and Repair of Interstrand Cross-Links in DNA. (n.d.). PMC. [Link]

  • Use of fluorescent DNA-intercalating dyes in the analysis of DNA via ion-pair reversed-phase denaturing high-performance liquid chromatography. (n.d.). PubMed. [Link]

  • Alkylating Agents. (n.d.). Oncohema Key. [Link]

  • Replication-Independent Repair of DNA Interstrand Crosslinks. (n.d.). PMC. [Link]

  • ANTI-CANCER COMPOUNDS TARGETING RAL GTPASE. (2013). European Patent Office. [Link]

  • Versatile cell-based assay for measuring DNA alkylation damage and its repair. (2021). bioRxiv. [Link]

  • Cancer chemopreventative compounds and compositions and methods of treating cancers. (n.d.).
  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (n.d.). NIH. [Link]

  • Non-Patentable Chemicals for Cancer Therapy. (2024). Iris Publishers. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol for the characterization of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a simple procedure, this document delves into the causal reasoning behind experimental choices, outlines a self-validating workflow, and compares the utility of ¹H NMR with other essential analytical techniques for comprehensive structural elucidation.

Introduction: The Imperative for Unambiguous Characterization

This compound (CAS Number: 227199-07-7) is a small molecule featuring a benzodioxole core, an amide linkage, and a chloroacetyl group. Its structural complexity, with distinct aromatic and aliphatic regions, makes it an excellent candidate for analysis by ¹H NMR spectroscopy. In any research or drug development pipeline, confirming the identity, purity, and structure of such molecules is a non-negotiable cornerstone of scientific rigor.[1] This guide uses this compound as a model to demonstrate a robust, logic-driven approach to spectroscopic characterization.

Part 1: Primary Characterization via ¹H NMR Spectroscopy

¹H NMR spectroscopy is arguably the most powerful single technique for the structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms (protons) in a molecule.[4]

Predicted ¹H NMR Spectrum: An Educated Hypothesis

Before any experiment, a scientist should form a hypothesis. Based on established principles of chemical shifts and spin-spin coupling, we can predict the ¹H NMR spectrum for this compound. This prediction serves as a benchmark against which the experimental data will be validated.

The structure contains several distinct proton environments:

  • Chloroacetamide Moiety: The two protons on the carbon adjacent to the chlorine and carbonyl group (-CH₂Cl).

  • Amide Moiety: The single proton on the nitrogen atom (-NH-).

  • Benzodioxole Moiety: The three aromatic protons on the benzene ring and the two protons of the methylenedioxy bridge (-O-CH₂-O-).

The predicted chemical shifts, multiplicities, and integrations are summarized in the table below.

Predicted Chemical Shift (δ, ppm) Assignment (Proton) Multiplicity Integration Rationale for Chemical Shift
~ 9.0 - 10.0H-N (Amide)Broad Singlet1HAmide protons are often broad due to quadrupole effects from the nitrogen and chemical exchange. They appear significantly downfield.
~ 7.3Ar-HDoublet1HAromatic proton ortho to the amide group, deshielded by its anisotropy and electron-withdrawing nature.
~ 7.0Ar-HSinglet1HAromatic proton between the two oxygen-linked carbons of the ring.
~ 6.8Ar-HDoublet1HAromatic proton meta to the amide group.
~ 6.0O-CH₂-OSinglet2HProtons of the methylenedioxy bridge are characteristic and appear in this region.[5][6]
~ 4.2Cl-CH₂Singlet2HProtons are adjacent to two strong electron-withdrawing groups (Cl and C=O), causing a significant downfield shift.[7][8][9]
Experimental Workflow for ¹H NMR Analysis

A robust experimental workflow ensures reproducibility and data integrity. The following diagram illustrates the logical flow from sample preparation to final analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS, 0 ppm) B->C D Transfer to 5 mm NMR tube C->D E Insert sample into NMR spectrometer (>300 MHz) D->E F Lock, Tune, and Shim the instrument E->F G Acquire ¹H NMR spectrum (e.g., 16-64 scans) F->G H Apply Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate spectrum to TMS (0 ppm) I->J K Integrate peaks J->K L Assign peaks based on predicted spectrum K->L

Caption: Standard workflow for ¹H NMR characterization.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The rationale behind each step ensures that potential pitfalls are addressed proactively.

1. Sample Preparation:

  • Step 1.1: Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

    • Causality: Deuterated solvents (e.g., DMSO-d₆, CDCl₃) are used to avoid a large interfering solvent signal in the ¹H NMR spectrum. DMSO-d₆ is an excellent choice for this molecule as it readily dissolves amides and its residual proton signal (~2.50 ppm) does not typically overlap with the analyte signals. The amide N-H proton is also less likely to exchange with deuterium from the solvent compared to D₂O, resulting in a sharper signal.

  • Step 1.2: Internal Standard: Add a small amount of Tetramethylsilane (TMS).

    • Causality: TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.0 ppm.[10] All other signals are referenced against it, ensuring data comparability across different instruments and experiments.

2. Instrument Setup and Data Acquisition (300-500 MHz Spectrometer):

  • Step 2.1: Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming adjusts the magnetic field homogeneity across the sample.

    • Causality: A stable, homogeneous magnetic field is critical for obtaining sharp, well-resolved peaks. Poor shimming results in broad, distorted signals, making interpretation difficult or impossible.

  • Step 2.2: Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse is often sufficient for routine analysis, allowing for a shorter relaxation delay between scans.

    • Number of Scans: Typically 16 to 64 scans are averaged.

    • Causality: Averaging multiple scans (transients) increases the signal-to-noise ratio, making it easier to detect weak signals and obtain accurate integrals.

3. Data Processing:

  • Step 3.1: Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Step 3.2: Phasing and Baseline Correction: The spectrum is manually or automatically adjusted so that all peaks are in the pure absorption mode (positive) and the baseline is flat.

    • Causality: Correct phasing and a flat baseline are essential for accurate integration, which determines the relative ratio of protons in the molecule.

  • Step 3.3: Integration: The area under each peak is calculated. Set the integral of a well-resolved, unambiguous peak (e.g., the O-CH₂-O singlet) to its known proton count (2H) and normalize all other integrals relative to it.

    • Trustworthiness: This relative normalization is a self-validating step. If the other peaks integrate to values consistent with the proposed structure (e.g., ~2H for Cl-CH₂, ~1H for each aromatic proton), it provides strong evidence for the structural assignment.

Part 2: Comparison with Alternative Characterization Techniques

While ¹H NMR is a primary tool, a comprehensive characterization relies on orthogonal analytical techniques that provide complementary information.[4][11][12] No single technique can definitively prove a structure in isolation.[3]

G cluster_main Structural Characterization Workflow Start N-(1,3-benzodioxol-5-yl)- 2-chloroacetamide NMR ¹H & ¹³C NMR • Proton Environment • Carbon Skeleton • Connectivity (2D) Start->NMR MS Mass Spectrometry (MS) • Molecular Weight • Elemental Formula • Fragmentation Pattern Start->MS IR Infrared (IR) Spectroscopy • Functional Groups • C=O, N-H, C-Cl bonds Start->IR Purity Chromatography (HPLC/GC) • Purity Assessment • Impurity Profiling Start->Purity Structure Confirmed Structure & Purity NMR->Structure MS->Structure IR->Structure Purity->Structure

Caption: A multi-technique approach for unambiguous characterization.

Comparative Data from Orthogonal Techniques

The following table compares the specific information each technique provides for this compound.

Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Precise proton environments, H-H connectivity, relative proton count.Provides the most detailed map of the molecule's hydrogen framework. Essential for isomer differentiation.Does not directly observe non-protonated atoms (e.g., carbonyl carbon).
¹³C NMR Number and type of carbon atoms (CH₃, CH₂, CH, C).Confirms the carbon skeleton, including the carbonyl carbon (~165-170 ppm) and quaternary aromatic carbons.Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.
Infrared (IR) Spectroscopy Presence of specific functional groups and bond types.[2][12]Quickly confirms the presence of the amide N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), aromatic C=C (~1600, 1500 cm⁻¹), and C-O ether bonds (~1250, 1040 cm⁻¹).Provides little information on the overall molecular connectivity. Not suitable for purity analysis.
Mass Spectrometry (MS) Molecular weight, elemental formula (high-res MS), fragmentation patterns.[4][13]Confirms the molecular weight (213.62 g/mol ).[14][15] High-resolution MS can confirm the elemental formula C₉H₈ClNO₃. Fragmentation can show loss of key groups.Does not provide detailed connectivity information; cannot distinguish between isomers without tandem MS (MS/MS).
HPLC Purity assessment, quantification, separation from impurities.The primary method for determining the purity of the compound and identifying any synthesis-related impurities or degradation products.Provides no structural information on its own, requires a detector (e.g., UV, MS).
Synergistic Power: A Case Study
  • Hypothesis: A synthesis is performed to create this compound.

  • Initial Check (IR): An IR spectrum is taken. The presence of strong peaks around 3300 cm⁻¹ (N-H) and 1680 cm⁻¹ (C=O) supports the formation of the amide product.

  • Confirmation of Mass (MS): Mass spectrometry shows a molecular ion peak corresponding to the expected molecular weight, confirming the correct atoms are present.

  • Structural Elucidation (¹H & ¹³C NMR): ¹H NMR provides the detailed proton map as predicted. For instance, observing the characteristic O-CH₂-O singlet at ~6.0 ppm and the Cl-CH₂ singlet at ~4.2 ppm is strong evidence. ¹³C NMR confirms the presence of 9 unique carbons, including the carbonyl and the carbons of the benzodioxole ring.

  • Purity Verification (HPLC): Finally, HPLC analysis shows a single major peak, confirming the sample is of high purity.

This logical, multi-faceted approach provides an unassailable, trustworthy characterization of the target molecule, fulfilling the rigorous standards required in scientific research and development.

References

  • Filo. (2023, November 3). The 1H -NMR spectrum of 2-chloroacetamide ClCH_{2}CONH_{2} shows three signals...
  • Homework.Study.com. The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... [Online] Available at: [Link]

  • SpectraBase. Acetamide - Optional[1H NMR] - Chemical Shifts. [Online] Available at: [Link]

  • Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Online] Available at: [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Online] Available at: [Link]

  • Slideshare. (2023). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. [Online] Available at: [Link]

  • ResearchGate. Table 3. 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and other protons in N-(substituted-phenyl)- acetamides, j-YC 6 H 4 NH-CO-CH 3. [Online] Available at: [Link]

  • Bartleby. (2020). The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60 ppm. [Online] Available at: [Link]

  • Chegg.com. Solved The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2). [Online] Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Online] Available at: [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Online] Available at: [Link]

  • Springer. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. [Online] Available at: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Online] Available at: [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Online] Available at: [Link]

  • Blogger. (2013). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. [Online] Available at: [Link]

  • SpectraBase. 1,3-Benzodioxole - Optional[1H NMR] - Chemical Shifts. [Online] Available at: [Link]

  • MDPI. (2022). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Online] Available at: [Link]

  • PubChem. N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. [Online] Available at: [Link]

  • SpectraBase. 1,3-Benzodioxole - Optional[1H NMR] - Spectrum. [Online] Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Online] Available at: [Link]

  • PubChem. (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. [Online] Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online] Available at: [Link]

  • Molbase. N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLOROACETAMIDE | CAS 40023-03-8. [Online] Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Online] Available at: [Link]

  • Bruker. Supporting Information for Not So Inert Mer-Tris-Chelate Cobalt(III) complex... [Online] Available at: [Link]

  • Journal of Faculty of Science. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. [Online] Available at: [Link]

Sources

"confirming the structure of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug development and synthetic chemistry, the precise molecular structure of a compound is its fundamental identity. This compound (CAS No: 227199-07-7, Molecular Formula: C₉H₈ClNO₃) is a small molecule whose utility in research and synthesis necessitates absolute certainty in its structure. Any ambiguity can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and irreproducible results. Therefore, confirming that the synthesized molecule is indeed the intended target is not merely a quality control step but the bedrock of scientific validity.

Pillar 1: An Orthogonal and Self-Validating Analytical Strategy

The principle of orthogonality is central to robust analytical science. By employing multiple, independent analytical techniques that measure different molecular properties, we create a self-validating system.[1][2] If the data from NMR (which probes the nuclear environment), MS (which measures mass-to-charge ratio), and IR (which detects functional group vibrations) all converge to support the same structure, the confidence in that assignment becomes exceptionally high. This integrated approach minimizes the risk of misinterpretation that can arise from relying on a single technique.

The logical workflow for this confirmation process is illustrated below. It begins with the purified compound and proceeds through a parallel analysis by complementary spectroscopic methods, culminating in a final, integrated data review to confirm the structure.

G cluster_0 Start: Purified Compound cluster_1 Orthogonal Spectroscopic Analysis cluster_2 Conclusion Purified Purified N-(1,3-benzodioxol-5-yl)- 2-chloroacetamide NMR NMR Spectroscopy (¹H, ¹³C) Provides skeletal framework Purified->NMR Parallel Analysis MS Mass Spectrometry (HRMS, MS/MS) Confirms mass & formula Purified->MS Parallel Analysis IR Infrared Spectroscopy (FT-IR) Identifies functional groups Purified->IR Parallel Analysis Integration Data Integration & Review Cross-validation of results NMR->Integration MS->Integration IR->Integration Confirmation Unambiguous Structure Confirmation Integration->Confirmation Corroboration

Caption: Orthogonal workflow for structural confirmation.

Pillar 2: Nuclear Magnetic Resonance (NMR) – The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules because it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[2][3]

¹H NMR Analysis: Mapping the Proton Framework

Causality: Proton NMR reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity or splitting). This allows us to piece together the fragments of the molecule. For this compound, we expect distinct signals for the aromatic protons, the benzodioxole methylene protons, the amide N-H proton, and the chloro-acetyl methylene protons.

Experimental Protocol: ¹H NMR Sample Preparation

  • Analyte Preparation: Accurately weigh 5-10 mg of the purified, dry compound.[4][5][6] Overly concentrated samples can lead to broadened lineshapes and difficulty in shimming.[5]

  • Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a good first choice for many organic molecules. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[7] Ensure the sample is fully dissolved; any solid particulates will degrade the spectral quality and should be removed by filtration through a small cotton or glass wool plug in a Pasteur pipette.[5][6]

  • Transfer: Transfer the clear solution into a clean, high-quality 5 mm NMR tube. The optimal sample height for most spectrometers is around 4-5 cm.[4][6]

  • Standard Addition (Optional): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[5]

  • Final Steps: Cap the NMR tube securely, label it clearly, and wipe the outside clean before inserting it into the spectrometer.

Data Interpretation: Expected vs. Experimental ¹H NMR Data

The expected ¹H NMR spectrum in CDCl₃ would show specific signals corresponding to the molecular structure.

Proton Assignment Structure Label Expected δ (ppm) Expected Multiplicity Integration
Amide N-HH-N~7.5 - 8.5Broad Singlet (br s)1H
AromaticH-a~7.0d1H
AromaticH-b~6.8dd1H
AromaticH-c~6.75d1H
BenzodioxoleO-CH₂-O~5.9 - 6.0s2H
Chloro-acetylCl-CH₂~4.1 - 4.2s2H

Note: Chemical shifts (δ) are predictions based on standard values and can vary based on solvent and concentration.[8] The aromatic region (H-a, H-b, H-c) will likely present as a complex but interpretable pattern due to the substitution.

¹³C NMR Analysis: Visualizing the Carbon Skeleton

Causality: ¹³C NMR spectroscopy detects the carbon atoms in the molecule, providing direct evidence of the carbon backbone. While it typically requires more sample or longer acquisition times than ¹H NMR, it is invaluable for confirming the number and type of carbon environments (e.g., C=O, aromatic C-H, aromatic C-q, CH₂).[3][5]

Data Interpretation: Expected vs. Experimental ¹³C NMR Data

Carbon Assignment Expected δ (ppm)
Carbonyl (C=O)~165-170
Aromatic (C-O)~147-149
Aromatic (C-N)~132-134
Aromatic (C-H)~105-120
Benzodioxole (O-CH₂-O)~101-102
Chloro-acetyl (Cl-CH₂)~42-44

Note: Predictions are based on computational models and data from similar structures.[9][10] Comparing the observed signals to these predictions provides strong confirmation of the carbon skeleton.

Pillar 3: Mass Spectrometry – The Definitive Molecular Weight

Causality: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula.[2] This technique is orthogonal to NMR because it measures a fundamentally different property: the mass-to-charge ratio (m/z) of the ionized molecule. Furthermore, tandem MS (MS/MS) can be used to fragment the molecule, yielding pieces that must be consistent with the proposed structure.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a reverse-phase column (e.g., C18). A gradient elution using water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is used to separate the analyte from any minor impurities.

  • Ionization: The eluent from the LC is directed into an Electrospray Ionization (ESI) source, which generates gas-phase ions. For this molecule, positive ion mode is preferred, which will generate the protonated molecule, [M+H]⁺.

  • Mass Analysis: The ions are analyzed by the mass spectrometer to determine their m/z. For HRMS, an Orbitrap or Time-of-Flight (TOF) analyzer is used to achieve high mass accuracy.

Data Interpretation: Confirming Mass and Formula

Parameter Theoretical Value Hypothetical Experimental Value
Molecular Formula C₉H₈ClNO₃-
Monoisotopic Mass (M) 213.0193-
[M+H]⁺ (Protonated) 214.0265214.0263
[M+Na]⁺ (Sodium Adduct) 236.0085236.0082

The observation of an ion with a mass accurate to within 5 ppm of the theoretical value for [M+H]⁺ provides strong evidence for the elemental formula.

Key Validation Point: The Chlorine Isotope Pattern A crucial piece of evidence is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the mass spectrum must show two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, two mass units higher for the molecule containing ³⁷Cl (M+2). This is a definitive confirmation of the presence of a single chlorine atom.

G cluster_frags Key Fragments (MS/MS) parent C₉H₈³⁵ClNO₃ [M+H]⁺ m/z 214.0265 frag1 C₈H₈NO₂⁺ Loss of COCH₂Cl m/z 136.05 parent:f1->frag1 Fragmentation frag2 C₂H₂ClO⁺ Chloro-acetyl cation m/z 76.98 parent:f1->frag2 Fragmentation

Caption: Predicted fragmentation pathway in MS/MS.

Pillar 4: Infrared Spectroscopy – A Functional Group Fingerprint

Causality: Infrared (IR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[11] The bonds within a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at those frequencies. For our target molecule, the most characteristic absorptions will be from the secondary amide N-H and C=O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. The instrument software will automatically subtract this from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal, and acquire the spectrum.

Data Interpretation: Characteristic Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
Secondary AmideN-H Stretch3370 - 3170Medium, sharp
Aromatic C-HC-H Stretch> 3000Medium to weak
Carbonyl (Amide I)C=O Stretch1680 - 1630Strong, sharp
Amide (Amide II)N-H Bend1570 - 1515Strong, sharp
Aromatic C=CC=C Stretch~1600, ~1475Medium
C-O (Ether)C-O Stretch~1250, ~1040Strong
C-ClC-Cl Stretch~750Medium to strong

References for ranges:[11][12][13] The presence of a strong C=O stretch around 1650 cm⁻¹ alongside a sharp N-H stretch above 3200 cm⁻¹ and a strong N-H bend around 1550 cm⁻¹ is highly characteristic of a secondary amide, providing excellent corroborating evidence for the structure.

Conclusion: A Triad of Evidence for Unambiguous Confirmation

The structural confirmation of this compound is achieved not by a single piece of data, but by the overwhelming consensus of three orthogonal analytical techniques.

  • NMR Spectroscopy provides the detailed skeletal framework, establishing the precise connectivity of every atom in the C-H backbone.

  • Mass Spectrometry delivers an exact molecular formula and confirms the presence of a chlorine atom through its distinct isotopic pattern, validating the elemental composition predicted by the NMR data.

  • Infrared Spectroscopy offers a rapid and definitive fingerprint of the key functional groups, confirming the presence of the secondary amide that is central to the molecule's identity.

When the predicted ¹H and ¹³C NMR shifts align with the experimental spectrum, when the high-resolution mass matches the calculated elemental formula, and when the IR spectrum displays the characteristic absorptions of a secondary amide and its other constituent groups, the structure is confirmed with the highest degree of scientific certainty. This rigorous, multi-faceted approach ensures that subsequent research built upon this molecule stands on a foundation of validated, trustworthy, and reproducible science.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from Rochester Institute of Technology website: [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Jayarama, S., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Pazenok, S., & Wipf, P. (2019). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • Liang, C., et al. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare. Retrieved from [Link]

  • Stoyanov, D., & Penchev, P. (2022). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Jayarama, S., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Retrieved from [Link]

  • Schwaiger, J., et al. (2025). Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions. ResearchGate. Retrieved from [Link]

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Molbase. (n.d.). N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLOROACETAMIDE. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Ma, L., et al. (n.d.). N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. National Institutes of Health. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-piperazineacetamide, 4-(1,3-benzodioxol-5-ylmethyl)-N-(3-chloro-2-methylphenyl)-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloroacetamide. Retrieved from [Link]

  • Chen, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC - NIH. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. Retrieved from [Link]

  • Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta.
  • Journal of Chemical, Biological and Physical Sciences. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Analysis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(1,3-benzodioxol-5-yl)-2-chloroacetamide is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). In the landscape of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability.[1] Controlling impurities, which can arise from starting materials, side reactions, or degradation, is a regulatory mandate and a scientific necessity.[2][3]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound. We will explore a logical, field-tested approach to HPLC method development, compare its performance against the high-efficiency alternative of Ultra-Performance Liquid Chromatography (UPLC), and discuss the limitations of other techniques like Gas Chromatography (GC). Every step is explained from a causal perspective, grounding our protocols in established scientific principles and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[4]

The Analytical Challenge: Understanding the Analyte and Its Impurity Profile

A robust analytical method begins with a thorough understanding of the target molecule and its potential contaminants.[1][3] this compound is a moderately polar aromatic compound. Its synthesis typically involves the N-acylation of 3,4-methylenedioxyaniline (piperonylamine) with chloroacetyl chloride.[5][6] This understanding allows us to predict a profile of potential process-related impurities.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol [7]
Appearance Colorless to yellow solid [8]
XLogP3 1.5 [7]
Solubility Readily soluble in water, ethanol, methanol [8]

| Chromophore | Benzodioxole ring | - |

Potential Impurities:

  • Starting Materials: Unreacted 3,4-methylenedioxyaniline and residual chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • Side-Reaction Products: Formation of di-acylated products or other secondary reactions.

  • Degradation Products: Hydrolysis of the chloroacetamide group to form the corresponding hydroxyacetamide derivative, particularly under non-neutral pH conditions.

The analytical goal is to develop a method that can separate the main compound from all these potential impurities with sufficient resolution and sensitivity.[3]

The Workhorse Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for non-volatile compounds.[1][2] For an analyte like this compound, a reversed-phase (RP-HPLC) mode is the logical choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; non-polar compounds are retained longer, allowing for separation based on hydrophobicity.[3]

A Logic-Driven Approach to Method Development

Developing a reliable HPLC method is a systematic process, not guesswork.[3][9] The objective is to achieve optimal separation (selectivity) of all relevant peaks in a reasonable timeframe.

HPLC_Method_Development A Define Goal (Purity Assay, Impurity Profile) B Analyte Characterization (Polarity, pKa, UV λmax) A->B C Select HPLC Mode (Reversed-Phase) B->C D Column Selection (C18, 5 µm, 4.6x150 mm) C->D E Detector Selection (UV-Vis @ λmax) C->E F Mobile Phase Screening (ACN/Water vs. MeOH/Water) D->F G Optimize Mobile Phase (Gradient, pH/Buffer) F->G H Optimize Physical Parameters (Flow Rate, Temperature) G->H I Method Validation (ICH Guidelines) H->I

Caption: Logical workflow for HPLC method development.

  • Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the standard starting point for RP-HPLC. Its long alkyl chains provide strong hydrophobic retention suitable for separating our moderately polar analyte from both more polar (e.g., chloroacetic acid) and potentially less polar impurities. A standard dimension like 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.[10]

  • Mobile Phase Selection: A mixture of water (or an aqueous buffer) and an organic solvent is used.

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are common choices. ACN often provides better peak shape and lower UV cutoff. We will start by screening both.

    • Buffer/pH: The amide functional group can have different protonation states depending on pH. Using a buffer (e.g., phosphate or acetate) can ensure consistent retention times and peak shapes. A slightly acidic pH (e.g., 3.0-4.0) is often a good starting point to suppress the ionization of any acidic impurities and ensure sharp peaks.[3]

  • Detection: The benzodioxole moiety provides a strong chromophore. A UV-Vis detector is ideal. The optimal wavelength (λmax) should be determined by running a UV scan of the analyte to ensure maximum sensitivity for both the main peak and any related impurities.[9]

  • Elution Mode: For a purity analysis with a range of potential impurities of varying polarities, a gradient elution is generally superior to an isocratic one. A gradient method starts with a higher percentage of the aqueous phase and gradually increases the organic solvent percentage, allowing for the elution of both polar and non-polar impurities within a single run.[9]

Optimized HPLC Protocol

Objective: To quantify the purity of this compound and separate it from potential process-related impurities.

Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Potassium Phosphate Monobasic

  • Phosphoric Acid

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer in water. Adjust pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard, using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 285 nm (hypothetical λmax).

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 30
      15.0 80
      17.0 80
      17.1 30

      | 20.0 | 30 |

  • Analysis: Inject the standard and sample solutions. Identify peaks based on retention time relative to the standard. Calculate purity using the area percent method.

The High-Efficiency Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes columns packed with sub-2 µm particles.[11] To push the mobile phase through these smaller particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[10][12]

The Core Advantages of UPLC:

  • Increased Speed: Analysis times can be reduced by up to 9-fold compared to a 5 µm particle HPLC method, dramatically increasing laboratory throughput.[11]

  • Improved Resolution: The smaller particles provide significantly higher separation efficiency, resulting in sharper, narrower peaks and better separation of closely eluting impurities.[11]

  • Enhanced Sensitivity: Narrower peaks mean taller peaks for the same mass, leading to a better signal-to-noise ratio and lower detection limits.[13][14]

  • Reduced Solvent Consumption: Faster run times and lower flow rates lead to significant cost savings and a greener environmental footprint.[13]

Comparative UPLC Protocol

The UPLC method is a direct translation of the HPLC method, scaled for the smaller column dimensions and particle size.

Instrumentation: UPLC system capable of operating at high pressures.

Procedure:

  • Mobile Phase and Sample Prep: Same as HPLC protocol.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Column Temperature: 35 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Detection Wavelength: 285 nm.

    • Gradient Program (Scaled):

      Time (min) % Mobile Phase B (ACN)
      0.0 30
      3.0 80
      3.5 80
      3.6 30

      | 5.0 | 30 |

Performance Comparison: HPLC vs. UPLC

The theoretical advantages of UPLC translate into tangible performance gains for the analysis of this compound.

Table 2: Comparative Performance Data (Hypothetical)

Parameter HPLC (5 µm) UPLC (1.7 µm) Advantage
Analysis Time ~20 minutes ~5 minutes UPLC is 4x faster[12]
System Backpressure ~1,800 psi ~9,500 psi -
Resolution (Analyte vs. Impurity) 1.8 2.5 UPLC provides superior separation[11]
Peak Width (Analyte) 0.15 min 0.04 min UPLC peaks are sharper[14]
Sensitivity (S/N Ratio) 150 450 UPLC is more sensitive[13]

| Solvent Consumption per Run | ~20 mL | ~2 mL | UPLC is more economical[13] |

While UPLC is technically superior, HPLC remains a robust and widely used technique, often preferred for established methods due to its lower equipment cost and perceived ruggedness.[10] The choice often depends on a laboratory's need for throughput and sensitivity versus existing infrastructure.

Alternative Technique Consideration: Gas Chromatography (GC)

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase. For a compound to be suitable for GC analysis, it must be thermally stable and sufficiently volatile to exist in the gas phase without decomposition.[15][16]

This compound, like many amides, presents significant challenges for GC analysis:

  • Low Volatility: Its relatively high molecular weight and polar amide group result in a high boiling point.

  • Thermal Instability: At the high temperatures required for volatilization in the GC injector, amides can degrade, leading to inaccurate quantification and the artifactual formation of impurities.[17]

While GC methods exist for some simple amides, they often require a derivatization step.[18][19] Derivatization chemically modifies the analyte to increase its volatility and thermal stability (e.g., through silylation).[15] However, this adds complexity, time, and potential sources of error to the analytical procedure. Given that HPLC and UPLC can analyze the compound directly in its native form, they are unequivocally the more suitable and efficient techniques for this application.

Method Validation: A Self-Validating System for Trustworthiness

Validation demonstrates that an analytical procedure is suitable for its intended purpose.[20][21] Following the ICH Q2(R2) guidelines is the industry standard for ensuring a method is accurate, precise, and reliable.[4] A validation protocol should be established before studies begin.[4]

Purity_Analysis_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Dev Develop HPLC/UPLC Method Opt Optimize Parameters (Resolution, Time) Dev->Opt Spec Specificity (Peak Purity) Opt->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability) LoQ Limit of Quantitation Rob Robustness SST System Suitability Test (SST) Rob->SST Analysis Sample Purity Analysis SST->Analysis Report Report Results Analysis->Report

Caption: Overall workflow from method development to routine purity analysis.

Key Validation Parameters for a Purity Method:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[21][22] This is often demonstrated using a photodiode array (PDA) detector to assess peak purity.

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a specified range (e.g., from the Limit of Quantitation to 120% of the working concentration).[22]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a sample matrix with known amounts of the analyte and calculating the percent recovery.[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[23]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21] This is critical for quantifying impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.[22]

Table 3: Typical Validation Acceptance Criteria for an HPLC Purity Method

Parameter Acceptance Criterion Source
Specificity Peak is spectrally pure; no co-elution with impurities. [22]
Linearity Correlation coefficient (r²) ≥ 0.999 [21]
Accuracy 98.0% - 102.0% recovery [21]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0% [23]
Precision (Intermediate) RSD ≤ 2.0% [23]

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |[21] |

Conclusion

For the critical task of purity analysis of this compound, both HPLC and UPLC offer robust and reliable solutions, with GC being unsuitable due to the analyte's physicochemical properties. The choice between HPLC and UPLC hinges on specific laboratory needs for throughput, sensitivity, and existing capital equipment. UPLC provides significant advantages in speed, resolution, and solvent economy, making it the superior choice for high-throughput environments and challenging separations.[10][11][13]

Regardless of the platform chosen, the foundation of a trustworthy purity analysis lies in a systematic, science-driven approach to method development followed by rigorous validation according to ICH guidelines.[4][20] This ensures that the analytical data is not only accurate and precise but also defensible, providing the high degree of confidence required in the pharmaceutical industry.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website: [Link]

  • Patel, K. et al. (2010). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Retrieved from: [Link]

  • WebofPharma. (2025). HPLC vs. UPLC. Retrieved from WebofPharma: [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from Pharmaguideline: [Link]

  • PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Retrieved from PharmaGuru: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline: [Link]

  • Patel, M. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Retrieved from: [Link]

  • PubChem. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. Retrieved from PubChem: [Link]

  • Analytical Chemistry Group. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from The Analytical Chemistry Group: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from Pharma's Almanac: [Link]

  • HPLC Method Development. (2024). HPLC Method Development Steps For Pharmaceuticals: How To Make. Retrieved from HPLC Method Development: [Link]

  • Singh, R. et al. (2019). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Retrieved from: [Link]

  • ResearchGate. (2021). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from ResearchGate: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma: [Link]

  • National Institutes of Health (NIH). (n.d.). N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. Retrieved from NIH: [Link]

  • PubChem. (n.d.). (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. Retrieved from PubChem: [Link]

  • PubMed. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Retrieved from PubMed: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH: [Link]

  • National Institutes of Health (NIH). (n.d.). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Retrieved from NIH: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from IVT Network: [Link]

  • ResearchGate. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Retrieved from ResearchGate: [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from USGS Publications Warehouse: [Link]

  • ResearchGate. (n.d.). (PDF) Qualitative and quantitative determination of trace amounts of aliphatic and aromatic amides and separation from ammonium impurities by molecular emission cavity analysis (MECA). Retrieved from ResearchGate: [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from SciSpace: [Link]

  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from Japan Environmental Management Association for Industry: [Link]

  • MDPI. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from MDPI: [Link]

  • Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved from Sciencemadness Wiki: [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from Agilent: [Link]

  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • Molbase. (n.d.). N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLOROACETAMIDE | CAS 40023-03-8. Retrieved from Molbase: [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved from SIELC Technologies: [Link]

  • ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from ResearchGate: [Link]

  • National Institutes of Health (NIH). (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from NIH: [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from MDPI: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from American Pharmaceutical Review: [Link]

  • TÜBİTAK Academic Journals. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl). Retrieved from TÜBİTAK Academic Journals: [Link]

Sources

A Comparative Guide to the Biological Activity of N-(1,3-benzodioxol-5-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile N-(1,3-benzodioxol-5-yl) Scaffold

The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological properties. Its unique electronic and steric characteristics can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. When coupled with an acetamide linker, as in the case of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, it provides a versatile platform for chemical modifications to explore a range of biological targets. This guide will focus on a comparative analysis of derivatives where the chloroacetamide group is either maintained or modified, and explore how these changes impact their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: A Tale of Two Mechanisms

Derivatives of the N-(1,3-benzodioxol-5-yl)acetamide scaffold have demonstrated promising anticancer activity through various mechanisms. Here, we compare two distinct classes of these derivatives: those designed as kinase inhibitors and those that function as cytotoxic agents.

Kinase Inhibition: The Case of a c-Src/Abl Dual Inhibitor

A notable example of a highly modified N-(1,3-benzodioxol-5-yl) derivative is N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) . While not a simple chloroacetamide, its core includes the benzodioxole moiety and it showcases the potential of this scaffold in targeted cancer therapy. AZD0530 is a potent and selective dual inhibitor of c-Src and Abl kinases, which are crucial in cancer progression.[1]

Comparative Analysis:

Compared to a simple this compound, which would likely act as a non-specific alkylating agent, AZD0530's complex structure allows for specific interactions with the ATP-binding pocket of its target kinases. This targeted approach generally leads to a better therapeutic window and fewer off-target effects.

Experimental Data Summary: AZD0530 Kinase Inhibition

KinaseIC50 (nM)
c-Src2.7
Abl3.0

Data sourced from Hennequin et al. (2006).[1]

Cytotoxic Benzodioxole Derivatives

Other studies have focused on synthesizing simpler 1,3-benzodioxole derivatives and evaluating their broad-spectrum cytotoxic activity against various cancer cell lines. For instance, a series of 1,3-benzodioxoles were synthesized and evaluated for their in vitro antitumor activity.[2]

Experimental Data Summary: In Vitro Antitumor Activity of 1,3-Benzodioxole Derivatives

CompoundCell LineGI50 (µM)
Methyl ester 8 (Average over 52 cell lines)~1.95

GI50: Concentration for 50% growth inhibition. Data from Micale et al. (2002).[2]

This highlights that even simpler derivatives of the benzodioxole scaffold can exhibit potent, albeit less specific, anticancer effects.

Antimicrobial Activity: Emerging Potential

The N-(1,3-benzodioxol-5-yl)acetamide scaffold has also been explored for its antimicrobial properties. While specific data on this compound is limited, studies on related structures provide valuable insights. For instance, new peptidyl derivatives containing the 1,3-benzodioxole system have been synthesized and evaluated as antimicrobial agents.[3]

Comparative Insights:

The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The lipophilicity and electronic properties of the benzodioxole ring can play a crucial role in these interactions.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

The anti-inflammatory potential of benzodioxole derivatives has been investigated, with a focus on their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

A study on benzodioxole derivatives as COX inhibitors provides a basis for comparison.[4] Although these are not chloroacetamide derivatives, they share the core benzodioxole structure and offer a glimpse into the anti-inflammatory potential of this class of compounds.

Experimental Data Summary: COX Inhibition by Benzodioxole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ketoprofen 1.3518.20.07
Compound 3a 2.51.81.39
Compound 3b 1.91.51.27

Data sourced from Hawash et al. (2020).[4]

Comparative Analysis:

The synthesized benzodioxole derivatives showed moderate activity against both COX-1 and COX-2 enzymes. Notably, many of the tested compounds exhibited better COX-2 selectivity compared to the standard non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[4] This suggests that the benzodioxole moiety can be a valuable component in the design of more selective anti-inflammatory agents.

Experimental Protocols

To ensure scientific integrity and enable replication of the findings discussed, this section provides detailed methodologies for the synthesis and biological evaluation of N-(1,3-benzodioxol-5-yl)acetamide derivatives.

General Synthesis of this compound

This protocol describes a general method for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.

Workflow for Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1,3-Benzodioxol-5-amine E Stir at 0°C to room temperature A->E B Chloroacetyl chloride B->E C Inert solvent (e.g., Dichloromethane) C->E D Base (e.g., Triethylamine) D->E F Wash with water and brine E->F G Dry organic layer (e.g., Na2SO4) F->G H Evaporate solvent G->H I Recrystallization or Column Chromatography H->I J This compound I->J

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Dissolve 1,3-benzodioxol-5-amine (1 equivalent) in an inert solvent such as dichloromethane in a round-bottom flask.

  • Add a base, for example, triethylamine (1.2 equivalents), to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a common method to determine cytotoxicity.

Workflow for MTT Assay

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the N-(1,3-benzodioxol-5-yl)acetamide derivatives in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The N-(1,3-benzodioxol-5-yl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of its potential in anticancer, antimicrobial, and anti-inflammatory applications. The available data suggests that structural modifications to this core molecule can lead to compounds with potent and, in some cases, selective activity.

Future research should focus on a more systematic exploration of the structure-activity relationships for each of these biological activities. Specifically, the synthesis and screening of a focused library of this compound derivatives with varied substitution patterns on both the benzodioxole ring and the acetamide nitrogen would be highly valuable. Such studies, coupled with computational modeling, could elucidate the key structural features required for potent and selective activity and pave the way for the development of new clinical candidates.

References

  • Hennequin, L. F., Allen, J., B-Rao, C., Breed, J., Curwen, J., Fozard, J., ... & Wedge, S. R. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465–6488. [Link]

  • Micale, N., Zappalà, M., Grasso, S., D'Alcontres, I. S., & Sartori, G. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Leite, A. C. L., da Silva, K. P., de Souza, I. A., de Araújo, J. M., & Brondani, D. J. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. European journal of medicinal chemistry, 39(12), 1059–1065. [Link]

  • Hawash, M., Kahraman, D. C., Cetin-Atalay, R., & Supuran, C. T. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1638–1646. [Link]

Sources

A Comparative Guide to the Reaction Kinetics of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the synthesis and reaction kinetics for N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, a key intermediate in pharmaceutical and organic synthesis. Moving beyond a simple protocol, we delve into the mechanistic underpinnings of the chloroacetylation of aromatic amines, comparing common methodologies and the variables that govern reaction rates and yields. We present a comparative analysis of catalyst-mediated versus traditional base-scavenging approaches and provide detailed, self-validating experimental protocols for both synthesis and kinetic monitoring. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of N-acylated benzodioxole derivatives through a comprehensive understanding of the underlying reaction dynamics.

Introduction: The Significance of N-Acylated Benzodioxoles

The N-acylated amide bond is a cornerstone of medicinal chemistry and materials science.[1] Specifically, molecules incorporating the 1,3-benzodioxole (or methylenedioxyphenyl) moiety are prevalent in numerous pharmacologically active compounds and natural products. The unique electronic properties of this functional group influence molecular interactions, metabolic stability, and bioavailability, making it a privileged scaffold in drug design.

This compound serves as a versatile bifunctional intermediate. The chloroacetyl group is a potent electrophile, readily undergoing nucleophilic substitution, which allows for its use as a linker or for the introduction of further functionalities.[2][3] Understanding and controlling the kinetics of its formation is paramount for efficient, scalable, and reproducible synthesis, minimizing impurity profiles and maximizing yield. This guide explores the critical factors influencing the reaction between a benzodioxole-containing amine and a chloroacetylating agent.

The Chloroacetylation Reaction: A Mechanistic and Kinetic Overview

The formation of this compound is a classic example of nucleophilic acyl substitution. The reaction involves the nucleophilic attack of the primary amine (piperonylamine or 3,4-methylenedioxyaniline) on the highly electrophilic carbonyl carbon of chloroacetyl chloride.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of chloroacetyl chloride.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, expelling a chloride ion and forming a protonated amide.

  • Deprotonation: A base in the reaction mixture removes the proton from the nitrogen atom, yielding the final N-chloroacetamide product and a protonated base (e.g., triethylammonium chloride).

The rate of this reaction is highly dependent on several factors:

  • Nucleophilicity of the Amine: The electron-donating nature of the methylenedioxy group on the aromatic ring increases the electron density on the nitrogen atom, making it a relatively reactive nucleophile.

  • Electrophilicity of the Acylating Agent: Chloroacetyl chloride is a potent acylating agent due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atoms, which create a significant partial positive charge on the carbonyl carbon.[4]

  • Role of the Base/Catalyst: The base is crucial for scavenging the HCl generated during the reaction.[5] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Certain bases, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can also act as catalysts, significantly increasing the reaction rate.[6][7]

  • Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction kinetics. Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) are commonly employed.[6][8]

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Amine N-(1,3-benzodioxol-5-yl)methanamine NucleophilicAttack 1. Nucleophilic Attack Amine->NucleophilicAttack AcylChloride Chloroacetyl Chloride AcylChloride->NucleophilicAttack Base Base (e.g., TEA, DBU) Deprotonation 4. Deprotonation Base->Deprotonation Accepts proton TetrahedralIntermediate 2. Tetrahedral Intermediate Formation NucleophilicAttack->TetrahedralIntermediate Forms unstable intermediate LeavingGroupDeparture 3. Leaving Group Departure (Chloride Ion) TetrahedralIntermediate->LeavingGroupDeparture LeavingGroupDeparture->Deprotonation Forms protonated amide Product N-(1,3-benzodioxol-5-yl) -2-chloroacetamide Deprotonation->Product Salt Protonated Base (e.g., [TEA-H]+Cl-) Deprotonation->Salt

Caption: General mechanism for base-mediated N-chloroacetylation.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy can dramatically impact reaction time, yield, purity, and scalability. Below, we compare three common approaches to chloroacetylation.

ParameterMethod A: Standard (TEA/K₂CO₃)Method B: Catalytic (DBU)Method C: Alternative Acylating Agent
Reagents Piperonylamine, Chloroacetyl Chloride, Triethylamine (TEA) or K₂CO₃[8]Piperonylamine, Chloroacetyl Chloride, catalytic DBU[7]Piperonylamine, Chloroacetic Anhydride
Typical Solvent Dichloromethane (CH₂Cl₂), THFTetrahydrofuran (THF)[6][7]Aprotic solvents (e.g., Dichloromethane)
Reaction Time 2 - 6 hours[8]3 - 6 hours (often faster than standard bases)[7]Variable, often requires longer times or heating
Typical Yield 68% - 90%[8]75% - 95%[6][7]Generally good, but can be lower
Pros Well-established, readily available reagents, reliable.High yields, faster reaction rates, DBU is a non-nucleophilic strong base.[6]Avoids use of highly reactive and corrosive chloroacetyl chloride.
Cons Requires stoichiometric amounts of base, potential for side reactions.DBU is more expensive than TEA or K₂CO₃.Chloroacetic anhydride is less reactive than the acid chloride.
Kinetic Control Primarily controlled by temperature and reactant concentration.Catalytic cycle accelerates the rate-limiting deprotonation step.Rate is dependent on the reactivity of the anhydride.

Experimental Protocols & Kinetic Monitoring

A robust protocol is self-validating. The following procedures include in-process checks to monitor reaction completion, which is fundamental to any kinetic study.

Detailed Protocol: Synthesis via Catalytic DBU Method

This protocol is adapted from established procedures for the amidation of aromatic amines using DBU.[7]

  • Reactor Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(1,3-benzodioxol-5-yl)methanamine (10 mmol, 1.51 g).

  • Solvent and Catalyst Addition: Dissolve the amine in anhydrous THF (30 mL). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 0.18 g).

  • Cooling: Place the reaction flask in an ice-salt bath and stir the mixture for 15 minutes to bring the temperature to 0-5°C.

  • Reagent Addition: Add chloroacetyl chloride (10.1 mmol, 1.14 g, 0.80 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours.

  • Kinetic Monitoring (In-Process Control):

    • Every 30 minutes, withdraw a small aliquot (~0.1 mL) of the reaction mixture.

    • Quench the aliquot with water and extract with ethyl acetate.

    • Spot the organic layer on a TLC plate (Silica gel 60 F254).

    • Elute using a mobile phase of petroleum ether:ethyl acetate (7:3).[9]

    • Visualize the spots under UV light. The reaction is complete when the starting amine spot is no longer visible.

  • Workup: Once the reaction is complete (as determined by TLC), pour the mixture into 100 mL of cold water.

  • Isolation: The product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.

  • Purification (Optional): If necessary, recrystallize the crude product from ethyl acetate to obtain a pure, crystalline solid.[8]

Analytical Methods for Advanced Kinetic Studies

While TLC provides qualitative monitoring, quantitative kinetic data requires more sophisticated techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis. A reverse-phase C18 column can be used with a mobile phase such as acetonitrile/water to separate the starting amine, the product, and any byproducts. By taking time-course samples and analyzing them against a standard curve, the concentration of each species can be determined, allowing for the calculation of reaction rates and orders.

  • Gas Chromatography (GC): For volatile compounds, GC can be an effective tool. Often, derivatization is required to analyze reactive species like chloroacetyl chloride.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by integrating the signals corresponding to specific protons on the starting material and the product.[11] This provides a direct measure of the conversion over time.

G cluster_setup A. Reaction Setup cluster_reaction B. Reaction & Monitoring cluster_workup C. Isolation & Purification Setup 1. Charge Reactor: - Amine - Solvent (THF) - Catalyst (DBU) Cool 2. Cool to 0-5°C Setup->Cool Add 3. Add Chloroacetyl Chloride (dropwise) Cool->Add React 4. Stir at Room Temp (3-6 hours) Add->React Sample 5. Withdraw Aliquot (every 30 min) React->Sample TLC 6. TLC Analysis (Monitor Amine Disappearance) Sample->TLC Decision Complete? TLC->Decision Decision->React No Quench 7. Quench in Water Decision->Quench Yes Filter 8. Filter Precipitate Quench->Filter Dry 9. Dry Product Filter->Dry Recrystallize 10. Recrystallize (Optional) Dry->Recrystallize

Caption: Experimental workflow for synthesis and kinetic monitoring.

Discussion: Optimizing for Speed, Yield, and Selectivity

The primary challenge in N-acylation is achieving high chemoselectivity, especially with substrates possessing multiple nucleophilic sites (e.g., amino alcohols).[2][3] For the synthesis of this compound, the substrate has only one primary amine, simplifying the issue of selectivity. However, the kinetics can be fine-tuned:

  • Choice of Base: As the data in Section 3.0 suggests, a strong, non-nucleophilic base like DBU can accelerate the reaction compared to weaker bases like triethylamine.[6] This is because DBU is more efficient at scavenging the generated HCl, preventing the equilibrium from shifting back and keeping the amine in its active, deprotonated state.

  • Temperature Control: The initial dropwise addition of chloroacetyl chloride at low temperatures (0-5°C) is critical.[7] The reaction is highly exothermic, and uncontrolled addition can lead to a rapid temperature increase, promoting side reactions and the formation of undesirable polymeric byproducts.[4]

  • Solvent Polarity: While aprotic solvents are standard, some modern protocols have explored aqueous conditions. Chloroacetyl chloride hydrolyzes slowly in water, and if the N-acylation reaction is faster, it is possible to achieve high yields in a greener solvent system.[3] This presents an interesting avenue for process optimization.

Conclusion

The synthesis of this compound is a kinetically controlled process where the choice of base, solvent, and temperature plays a decisive role in the reaction's efficiency and outcome. While traditional methods using stoichiometric bases like triethylamine are effective, the use of catalytic DBU offers a clear advantage in terms of reaction rate and potential yield. For researchers aiming to conduct detailed kinetic studies, HPLC and NMR spectroscopy are indispensable tools for generating the quantitative data needed to model the reaction. By understanding the mechanistic principles and carefully controlling the experimental variables outlined in this guide, scientists can reliably and efficiently synthesize this valuable chemical intermediate for applications in drug discovery and beyond.

References

  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide - NIH. Available at: [Link]

  • Reaction of aryl amine with chloroacetyl chloride in the presence of... - ResearchGate. Available at: [Link]

  • Can i use acetyl chloride instead of chloroacetyl chloride? - ResearchGate. Available at: [Link]

  • N-Acylation Reactions of Amines - ResearchGate. Available at: [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O - MDPI. Available at: [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis Online. Available at: [Link]

  • A facile amidation of chloroacetyl chloride using DBU. Available at: [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Available at: [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis Online. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • Acetylation of amine || amine react with acetyl chloride or acetic anhydride - YouTube. Available at: [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS - Semantic Scholar. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive comparison of the biological activity of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide and its structurally similar compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern the efficacy of this class of molecules across different biological targets. By synthesizing available experimental data and established mechanistic principles, this guide offers insights into the rational design of future analogs with enhanced potency and selectivity.

Introduction: The Intersection of Two Privileged Scaffolds

The compound this compound is a fascinating subject of study as it incorporates two key structural motifs known for their diverse biological activities: the 1,3-benzodioxole ring and the N-aryl-2-chloroacetamide scaffold.

  • The 1,3-Benzodioxole Moiety: This heterocyclic component is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Its ability to modulate various enzymatic pathways contributes to its versatility as a pharmacophore.

  • The N-Aryl-2-chloroacetamide Scaffold: The chloroacetamide group is a reactive electrophile that can form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. This irreversible mode of action can lead to potent and sustained inhibition. The N-aryl substitution allows for modifications that can fine-tune the compound's binding affinity, selectivity, and pharmacokinetic properties. The presence of the N-aryl-2-chloroacetamide scaffold is a key feature in a variety of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1].

This guide will explore the synergistic or individual contributions of these two moieties to the overall biological profile of this compound by comparing it with analogs that feature variations in either the benzodioxole ring or the N-aryl-chloroacetamide core.

Comparative Analysis of Biological Activities

While direct comparative studies on this compound are limited in publicly available literature, we can infer its potential activity profile by examining data from structurally related compounds. This section will focus on two key areas of biological activity: Anticancer/Cytotoxic Activity and Enzyme Inhibition .

Anticancer and Cytotoxic Activity

The N-(substituted phenyl)-2-chloroacetamide framework is a promising scaffold for the development of novel anticancer agents. The cytotoxic effects of these analogs are significantly influenced by the nature and position of substituents on the aryl ring[1].

Table 1: Comparative Cytotoxicity of N-Aryl-2-chloroacetamide Analogs against Human Cancer Cell Lines [1]

Compound IDR Group (Substitution on Phenyl Ring)MDA-MB-468 IC50 (µM)PC-12 IC50 (µM)MCF-7 IC50 (µM)
3a 2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c 4-F87 ± 0.057 ± 0.068 ± 0.05
3d 2-Cl1.5 ± 0.092.16 ± 0.092.5 ± 0.08
3e 3-Cl2.5 ± 0.088.5 ± 0.052.5 ± 0.07
3f 4-Cl1.5 ± 0.061.5 ± 0.071.5 ± 0.06
3g 2-NO21.5 ± 0.071.16 ± 0.081.5 ± 0.06
3h 3-NO21.5 ± 0.061.5 ± 0.081.5 ± 0.06
3i 4-NO21.5 ± 0.061.5 ± 0.061.5 ± 0.06

Analysis and Structure-Activity Relationship (SAR):

The data in Table 1 reveals that substitutions on the phenyl ring dramatically impact cytotoxic activity. Halogen and nitro substitutions, particularly in the ortho and para positions, tend to confer potent anticancer activity, with several analogs exhibiting IC50 values in the low micromolar range[1].

For This compound , the "R group" is the benzodioxole moiety fused to the phenyl ring. While not directly represented in the table, the electron-donating nature of the methylenedioxy bridge in the benzodioxole ring is expected to influence the electronic properties of the aromatic system and, consequently, its interaction with biological targets. Based on the trends observed, it is plausible that this compound would exhibit significant cytotoxic activity. Further experimental validation is required to determine its precise IC50 values against various cancer cell lines.

Proposed Mechanism of Cytotoxic Action:

The cytotoxic effects of chloroacetamide analogs are often attributed to the induction of apoptosis. The electrophilic chloroacetyl group can react with cellular nucleophiles, such as glutathione and cysteine residues in proteins, leading to cellular stress and the activation of apoptotic pathways.

G cluster_0 Cellular Environment Chloroacetamide_Analog N-Aryl-2-chloroacetamide Cellular_Nucleophiles Cellular Nucleophiles (e.g., Glutathione, Cysteine residues) Chloroacetamide_Analog->Cellular_Nucleophiles Covalent Adduction ROS_Generation Increased ROS Production Cellular_Nucleophiles->ROS_Generation Depletion of Antioxidants Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis Caspase Activation G cluster_0 VLCFA Elongase Complex KAS 3-Ketoacyl-CoA Synthase (Condensing Enzyme) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) KAS->Ketoacyl_CoA KAR 3-Ketoacyl-CoA Reductase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) KAR->Hydroxyacyl_CoA HCD 3-Hydroxyacyl-CoA Dehydratase Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) HCD->Enoyl_CoA ECR Enoyl-CoA Reductase Acyl_CoA_elongated Acyl-CoA (Cn+2) ECR->Acyl_CoA_elongated Acyl_CoA Acyl-CoA (Cn) Acyl_CoA->KAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KAS Ketoacyl_CoA->KAR Hydroxyacyl_CoA->HCD Enoyl_CoA->ECR Inhibitor N-(1,3-benzodioxol-5-yl) -2-chloroacetamide Inhibitor->KAS Inhibition

Inhibition of the VLCFA Elongase Complex by Chloroacetamides.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of this compound

A general and reliable method for the synthesis of N-aryl-2-chloroacetamides involves the reaction of the corresponding amine with chloroacetyl chloride.

Materials:

  • 1,3-Benzodioxol-5-amine (piperonylamine)

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine or another suitable base

  • Standard laboratory glassware and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 1,3-benzodioxol-5-amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

G Start Dissolve Amine and Base in Anhydrous DCM Cool Cool to 0°C Start->Cool Add_Chloride Add Chloroacetyl Chloride Dropwise Cool->Add_Chloride React Stir at Room Temperature (2-4 hours) Add_Chloride->React Quench Quench with Water React->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine and Dry over Na2SO4 Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Workflow for the Synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (including this compound and its analogs) in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activity of this compound based on the established activities of its core structural components. The presence of both the benzodioxole moiety and the reactive chloroacetamide group suggests a high potential for significant cytotoxic and enzyme inhibitory activities.

Future research should focus on the direct experimental evaluation of this compound and a systematically designed library of its analogs. Such studies will enable a more precise determination of its potency and selectivity against various cancer cell lines and enzyme targets. The synthesis of analogs with modifications on the benzodioxole ring (e.g., introducing electron-withdrawing or -donating groups) and variations in the linker between the aryl and acetamide moieties will provide deeper insights into the structure-activity relationships and guide the development of next-generation therapeutic agents.

References

  • A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Derivatives. BenchChem. [URL: https://www.benchchem.
  • Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents With COX-1,2/5-LOX Inhibition and Antioxidant Potential. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28418202/]
  • A Comparative Guide to the Biological Activity of 2-Chloro-N-phenylaniline Analogs. BenchChem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-biological-activity-of-2-chloro-n-phenylaniline-analogs]
  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17517512/]
  • The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. ResearchGate. [URL: https://www.researchgate.net/publication/8520268_The_Very-Long-Chain_Fatty_Acid_Synthase_Is_Inhibited_by_Chloroacetamides]
  • The very-long-chain fatty acid synthase is inhibited by chloroacetamides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15352311/]
  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. [URL: https://www.researchgate.net/publication/6290850_Synthesis_and_biological_activity_of_new_anti-inflammatory_compounds_containing_the_14-benzodioxine_andor_pyrrole_system]
  • Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.0403013101]
  • N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide. Smolecule. [URL: https://www.smolecule.com/N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide.html]
  • Structures of benzodioxol derivatives having various biological activities. ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-benzodioxol-derivatives-having-various-biological-activities_fig2_344182475]
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7441014/]
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [URL: https://www.ijpsr.info/docs/IJPSR12-03-01-002.pdf]
  • Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X2400615X]
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [URL: https://www.researchgate.
  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/4/M1276]
  • N-[2-(1,3-Benzodioxol-5-yl)eth-yl]-2-chloro-acetamide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21578332/]
  • Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. De Gruyter. [URL: https://www.degruyter.com/document/doi/10.1515/znc-1998-11-1221/html]
  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ResearchGate. [URL: https://www.researchgate.net/publication/380775988_SYNTHESIS_ANTICANCER_PROPERTIES_EVALUATION_AND_IN_SILICO_STUDIES_OF_2-CHLORO-_AND_22-DICHLOROACETAMIDES_BEARING_THIAZOLE_SCAFFOLDS]
  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. [URL: https://journals.uran.ua/sr_pharm/article/view/299308]
  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry. [URL: https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00706-z]

Sources

A Comparative Guide to the Synthesis and Validation of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of a robust and reliable method for the synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, a valuable intermediate in synthetic organic chemistry. We present a detailed, validated protocol and objectively compare it with a common alternative, supported by experimental rationale and characterization data. The methodologies described herein are designed to ensure reproducibility, high purity, and structural confirmation, meeting the rigorous standards of chemical research and development professionals.

Introduction: Significance and Synthetic Strategy

This compound is a member of the N-aryl-2-chloroacetamide family. This class of compounds is of significant interest as the reactive α-chloro group serves as a versatile electrophilic site for nucleophilic substitution, enabling the construction of more complex molecular architectures.[1][2] The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a common scaffold in natural products and pharmacologically active molecules.

A robust and validated synthesis is paramount to ensure that downstream applications are based on a starting material of confirmed identity and purity. This guide focuses on the direct chloroacetylation of 3,4-(methylenedioxy)aniline as the primary method, chosen for its efficiency and high yield.

Primary Synthesis Method: Direct Chloroacetylation

The direct acylation of 3,4-(methylenedioxy)aniline with chloroacetyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of the aniline nitrogen acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Rationale for Experimental Choices
  • Reagent: Chloroacetyl chloride is a highly reactive acylating agent, ensuring a rapid and high-yielding reaction.[3]

  • Solvent: Anhydrous tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the starting amine and its inertness under the reaction conditions.

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used in catalytic amounts as a non-nucleophilic base to efficiently scavenge the HCl produced, preventing protonation of the starting amine and promoting the reaction.[4] Other bases like triethylamine can also be employed.[5][6]

  • Temperature Control: The initial addition of chloroacetyl chloride is performed at low temperature (0-5°C) to control the highly exothermic nature of the acylation, minimizing the formation of potential side products.[4]

Detailed Experimental Protocol
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-(methylenedioxy)aniline (5.0 g, 36.5 mmol) in 30 mL of anhydrous THF.

  • Base Addition: Add DBU (1.1 g, 7.3 mmol) to the solution.

  • Cooling: Cool the reaction mixture in an ice-salt bath to between 0°C and 5°C with continuous stirring for 15 minutes.

  • Acylation: Add chloroacetyl chloride (4.5 g, 39.8 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (7:3 v/v). The disappearance of the starting amine spot indicates completion.

  • Workup: Pour the reaction mixture into 100 mL of cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to yield this compound as a pure, crystalline solid.

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Amine 3,4-(Methylenedioxy)aniline ReactionVessel Combine & Stir (0°C -> RT) Amine->ReactionVessel AcylChloride Chloroacetyl Chloride AcylChloride->ReactionVessel Base DBU in THF Base->ReactionVessel Quench Pour into Cold Water ReactionVessel->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: Workflow for the direct chloroacetylation method.

Comparison with an Alternative Synthesis Method

To provide a comprehensive evaluation, we compare the direct acylation method with an alternative route: the amide coupling of chloroacetic acid and 3,4-(methylenedioxy)aniline using a carbodiimide activator like Dicyclohexylcarbodiimide (DCC).

FeatureMethod 1: Direct ChloroacetylationMethod 2: DCC Coupling
Reagents 3,4-(Methylenedioxy)aniline, Chloroacetyl Chloride, Base (DBU/TEA)3,4-(Methylenedioxy)aniline, Chloroacetic Acid, DCC
Reactivity/Safety High: Chloroacetyl chloride is highly reactive, corrosive, and moisture-sensitive. The reaction is exothermic.Moderate: DCC is a known allergen and skin sensitizer. Chloroacetic acid is corrosive. Milder reaction conditions.
Reaction Time Typically faster (3-6 hours).[4]Generally slower (may require overnight stirring).
Byproducts HCl (neutralized by base to form a salt).Dicyclohexylurea (DCU), a solid precipitate that must be filtered off.
Typical Yield High (>90%).Good to high (70-90%).
Purification Simple recrystallization is often sufficient.Requires careful filtration to remove DCU, potentially followed by chromatography.
Scalability Readily scalable with careful control of exotherm.Scalable, but removal of large quantities of DCU can be cumbersome.

Comprehensive Validation Framework

Unambiguous confirmation of the product's structure and purity is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is considered a gold standard for structural elucidation of organic compounds.[7][8] A multi-technique approach provides a self-validating system.

Validation Workflow Diagram

cluster_techniques Analytical Techniques SynthesizedProduct Synthesized Product TLC TLC (Purity Check) SynthesizedProduct->TLC MP Melting Point (Purity Check) SynthesizedProduct->MP FTIR FTIR (Functional Groups) SynthesizedProduct->FTIR NMR_H ¹H NMR (Structure) SynthesizedProduct->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) SynthesizedProduct->NMR_C MS Mass Spec (Molecular Weight) SynthesizedProduct->MS ConfirmedProduct Validated Structure & Purity TLC->ConfirmedProduct MP->ConfirmedProduct FTIR->ConfirmedProduct NMR_H->ConfirmedProduct NMR_C->ConfirmedProduct MS->ConfirmedProduct

Caption: Logic diagram for the comprehensive validation process.
Analytical Protocols and Expected Results

A. Melting Point

  • Protocol: Determine the melting point of the recrystallized solid using a calibrated melting point apparatus.

  • Expected Result: A sharp, defined melting range indicates high purity.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Protocol: Acquire the IR spectrum of the solid product using an ATR-FTIR spectrometer.

  • Expected Absorptions: The spectrum should display characteristic peaks for a secondary amide.[9]

    • ~3300 cm⁻¹: N-H stretch (secondary amide).

    • ~1670 cm⁻¹: C=O stretch (Amide I band).[10][11]

    • ~1550 cm⁻¹: N-H bend (Amide II band).[9]

    • ~1250 cm⁻¹ & ~1040 cm⁻¹: Asymmetric and symmetric C-O-C stretches of the benzodioxole ring.

    • ~750 cm⁻¹: C-Cl stretch.

C. ¹H NMR Spectroscopy

  • Protocol: Dissolve ~10-20 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire the ¹H NMR spectrum.[8]

  • Expected Signals (in DMSO-d₆):

    • δ ~10.2 (s, 1H): Amide N-H proton.

    • δ ~7.15 (d, 1H), ~6.90 (d, 1H), ~6.80 (dd, 1H): Aromatic protons of the benzodioxole ring (ABX system).

    • δ ~6.00 (s, 2H): Methylene protons of the benzodioxole ring (-O-CH₂-O-).

    • δ ~4.25 (s, 2H): Methylene protons adjacent to the chlorine atom (-CH₂Cl).

D. ¹³C NMR Spectroscopy

  • Protocol: Acquire a proton-decoupled ¹³C NMR spectrum from the same sample used for ¹H NMR.

  • Expected Signals (in DMSO-d₆):

    • δ ~165.0: Amide carbonyl carbon (C=O).

    • δ ~147.5, ~143.0, ~133.0: Aromatic quaternary carbons.

    • δ ~118.0, ~108.5, ~105.0: Aromatic CH carbons.

    • δ ~101.5: Methylene carbon of the benzodioxole ring (-O-CH₂-O-).

    • δ ~43.5: Methylene carbon adjacent to chlorine (-CH₂Cl).

E. Mass Spectrometry (MS)

  • Protocol: Analyze the sample using an MS technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Expected Result: The mass spectrum provides confirmation of the molecular weight.

    • Molecular Formula: C₉H₈ClNO₃

    • Monoisotopic Mass: 213.02 Da.

    • Key Feature: The presence of a single chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak. An [M+H]⁺ peak at m/z 214 and an [M+2+H]⁺ peak at m/z 216 should be observed in a roughly 3:1 ratio of intensities, which is a definitive signature for a monochlorinated compound.[12][13][14]

By systematically applying this validation framework, researchers can possess a high degree of confidence in the structural integrity and purity of their synthesized this compound, ensuring the reliability of subsequent research.

References

  • Benchchem. (2025).
  • Chemistry LibreTexts. (2020). 16.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • NIH. (n.d.). N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.
  • Chemistry LibreTexts. (2023).
  • PubChem. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide.
  • Singh, R., et al. (2017). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
  • PubMed Central. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Rawal, B. M., et al. (2011).
  • Santa Cruz Biotechnology. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide.
  • ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
  • MDPI. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.
  • PubChem. (n.d.). (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide.
  • Kelman, D., & Wright, A. D. (2012).
  • Bruker. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 40023-03-8 N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide.
  • ResearchGate. (2023). (PDF)
  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU.
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Benchchem. (2025).
  • Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals.
  • ACS Publications. (2014).
  • bioRxiv. (n.d.). SYNTHETIC METHODS General methods.
  • Google Patents. (n.d.). CN103113236A - Preparation method of 2,6-dichlorodiphenylamine.
  • Semantic Scholar. (2024).

Sources

A Comparative Guide to the Synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide: An Evaluation of Yield and Methodological Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of synthetic methodologies for producing N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, a key intermediate in various chemical syntheses. We present a detailed, field-tested protocol for the standard chloroacetylation of 3,4-methylenedioxyaniline and compare its performance against alternative approaches, including catalyst-free and base-catalyzed methods reported for analogous aryl amines. The objective is to equip researchers, scientists, and drug development professionals with the critical data and procedural insights necessary to select the most appropriate synthetic route based on desired yield, reaction time, and resource availability. All discussions are supported by experimental data from peer-reviewed literature and include detailed protocols, comparative data tables, and process visualizations to ensure scientific integrity and practical applicability.

Introduction: Significance of N-Aryl Chloroacetamides

N-aryl 2-chloroacetamides are a class of compounds of significant interest in medicinal chemistry and organic synthesis. The presence of a reactive chlorine atom makes them versatile precursors for further functionalization through nucleophilic substitution, enabling the construction of more complex molecular architectures.[1] The 1,3-benzodioxole (or methylenedioxy) moiety is a common scaffold in pharmacologically active compounds. Therefore, the efficient synthesis of this compound is a critical step for accessing a wide range of target molecules.

The primary synthetic challenge lies in the N-acylation of the parent amine, 3,4-methylenedioxyaniline. This reaction, while conceptually straightforward, is highly dependent on the chosen conditions, including the solvent, the nature of the base used to scavenge the HCl byproduct, and the reaction temperature. This guide will dissect these variables to provide a clear comparison of synthetic outcomes.

General Synthetic Workflow

The synthesis of N-aryl chloroacetamides follows a general pathway involving the reaction of a primary aryl amine with chloroacetyl chloride. The workflow encompasses reaction setup, execution, product isolation, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3,4-methylenedioxyaniline in appropriate solvent B Add Base (e.g., K2CO3, Et3N) A->B C Cool reaction mixture (e.g., 0 °C) B->C D Add Chloroacetyl Chloride (dropwise) C->D E Stir at controlled temperature (e.g., RT for 2-4h) D->E F Monitor reaction (via TLC) E->F G Quench reaction (e.g., add water) F->G H Extract with organic solvent (e.g., CH2Cl2, EtOAc) G->H I Wash organic layer (water, brine) H->I J Dry over Na2SO4 / MgSO4 I->J K Evaporate solvent J->K L Recrystallization or Column Chromatography K->L M Obtain Pure Product L->M

Figure 1: General experimental workflow for the synthesis of this compound.

Methodology 1: Standard Chloroacetylation with a Carbonate Base

This method represents a robust and widely applicable protocol for the N-acylation of anilines. The use of an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent is a common and effective strategy.

Reaction Principle and Causality

The reaction is a nucleophilic acyl substitution. The nitrogen atom of 3,4-methylenedioxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A key requirement for this reaction is the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[2] Failure to remove HCl would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. K₂CO₃ is an excellent choice as it is inexpensive, effective, and easily removed during aqueous work-up. Dichloromethane (CH₂Cl₂) is often used as a solvent due to its inertness and ability to dissolve the starting amine, though other solvents can be employed.

Figure 2: Reaction scheme for the chloroacetylation of 3,4-methylenedioxyaniline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chloroacetylation of similar aromatic amines.[3][4]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-methylenedioxyaniline (1.0 eq). Dissolve the amine in dichloromethane (CH₂Cl₂) (approx. 10 mL per 1 g of amine).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool the contents to 0-5 °C.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of CH₂Cl₂ and add it dropwise to the stirred suspension over 30 minutes using a dropping funnel. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.

  • Work-up: Upon completion, pour the reaction mixture into cold water. Separate the organic layer using a separatory funnel.

  • Extraction: Extract the aqueous layer twice with additional portions of CH₂Cl₂.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the pure this compound. A yield of approximately 65-75% can be expected.[3]

Alternative Methodologies: A Comparative Overview

While the standard protocol is reliable, alternative methods have been developed to improve yields, reduce reaction times, or adhere to green chemistry principles.[5]

Method 2: Amidation using an Organic Base (DBU)

The use of a strong, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate the reaction.

  • Principle: DBU is a highly effective proton scavenger that remains soluble in organic solvents, facilitating a homogeneous reaction environment. This often leads to faster reaction times and higher yields compared to heterogeneous reactions with inorganic bases.[6]

  • Key Protocol Differences: The reaction is typically run in a polar aprotic solvent like Tetrahydrofuran (THF) at room temperature. DBU (1.2 eq) is used instead of K₂CO₃.

  • Performance: For a range of aryl amines, this method has been reported to produce N-substituted chloroacetamides in 75-95% yield within 3-6 hours.[6]

  • Advantages: Higher yields, faster reaction times, homogeneous reaction conditions.

  • Disadvantages: DBU is more expensive than K₂CO₃ and must be completely removed during work-up.

Method 3: Phase Transfer Catalysis (PTC)

This method is particularly useful when dealing with reactants that have different solubilities.

  • Principle: A phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) facilitates the transport of the base (e.g., from a solid or aqueous phase) into the organic phase where the reaction occurs. This enhances the reaction rate by increasing the effective concentration of the base.[2]

  • Key Protocol Differences: The reaction is run in a biphasic system or with a solid base, using a catalytic amount of TBAB (e.g., 5 mol%). Solvents like DMF or acetonitrile are often effective.[2]

  • Performance: N-acetylation of anilines using this method shows high efficiency, often leading to product precipitation in under 20 minutes with high yields.[2]

  • Advantages: Very fast reaction rates, operational simplicity.

  • Disadvantages: Requires a specific catalyst which adds to the cost and needs to be removed.

Method 4: Catalyst-Free Acylation in Water

Driven by the principles of green chemistry, catalyst-free methods are gaining attention.

  • Principle: N-acylation can, in some cases, proceed efficiently in water without any added catalyst. Water can act as a solvent and may facilitate the reaction through hydrophobic effects and hydrogen bonding.[5] This approach is most commonly reported with anhydrides, but the principle can be explored for acyl chlorides.

  • Key Protocol Differences: The reaction is performed by stirring the amine and acylating agent in water at room temperature.

  • Performance: While highly dependent on the substrate, catalyst-free N-acylation of anilines with acetic anhydride in water can be complete in 5-15 minutes with excellent yields.[5] The applicability to chloroacetyl chloride would require experimental validation.

  • Advantages: Environmentally benign, simple work-up (often just filtration), no catalyst cost.

  • Disadvantages: Yield may be lower for less reactive amines; the high reactivity of chloroacetyl chloride with water is a significant competing reaction that could drastically lower the yield.

Comparative Data Summary

FeatureMethod 1: Standard (K₂CO₃) Method 2: DBU-Catalyzed Method 3: Phase Transfer Catalysis Method 4: Catalyst-Free (Aqueous)
Typical Yield 65-75%[3]75-95%[6]>90% (indicative)[2]Variable (Potentially low with acyl chloride)[5]
Reaction Time 2-4 hours3-6 hours[6]< 30 minutes[2]< 15 minutes (with anhydride)[5]
Base/Catalyst K₂CO₃ (Stoichiometric)DBU (Stoichiometric)TBAB (Catalytic) / K₂CO₃None
Solvent CH₂Cl₂, EtOAcTHF, DMFDMF, AcetonitrileWater
Pros Reliable, inexpensive reagents.High yields, homogeneous reaction.Extremely fast, efficient.Green, simple, no catalyst cost.
Cons Heterogeneous, moderate time.Expensive base, purification.Requires catalyst.Risk of acyl chloride hydrolysis, variable yield.

Conclusion and Recommendations

The synthesis of this compound can be achieved through several effective methods, with the optimal choice depending on the specific project goals.

  • For Routine, Scalable Synthesis: The Standard Method (Method 1) using potassium carbonate offers a reliable and cost-effective route with good yields. It is the recommended starting point for most applications.

  • For Maximizing Yield: The DBU-Catalyzed Method (Method 2) is an excellent choice when the highest possible yield is the primary objective, despite the higher cost of the reagent.[6]

  • For High-Throughput or Rapid Synthesis: Phase Transfer Catalysis (Method 3) provides an exceptionally fast and efficient pathway, ideal for rapid library synthesis or when time is a critical factor.[2]

  • For Green Chemistry Initiatives: The Catalyst-Free Aqueous Method (Method 4) is conceptually appealing, though its practical application for a highly reactive acylating agent like chloroacetyl chloride requires careful experimental validation to overcome the competitive hydrolysis reaction.[5]

This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions for the synthesis of this compound, optimizing for yield, speed, or environmental impact as required.

References

  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. National Center for Biotechnology Information.[Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Chemistry: An Indian Journal.[Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.[Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar.[Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.[Link]

  • SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals.[Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.[Link]

  • A facile amidation of chloroacetyl chloride using DBU. ResearchGate.[Link]

  • This compound. PubChem.[Link]

Sources

A Senior Application Scientist's Comparative Guide: N-(1,3-benzodioxol-5-yl)-2-chloroacetamide vs. the Broader N-aryl-2-chloroacetamide Class

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-aryl-2-chloroacetamide Scaffold as a Privileged Motif in Drug Discovery

To the discerning researcher, certain chemical scaffolds appear with remarkable frequency across diverse therapeutic targets. The N-aryl-2-chloroacetamide framework is one such "privileged" motif. Its prevalence stems from a synthetically accessible structure combined with a functionally critical electrophilic center. This reactive chloroacetamide moiety serves as a versatile "warhead," capable of forming stable covalent bonds with nucleophilic residues in target proteins, a mechanism underpinning the efficacy of numerous inhibitors.[1][2]

This guide provides a comparative analysis focusing on a specific, noteworthy derivative, N-(1,3-benzodioxol-5-yl)-2-chloroacetamide , and contextualizes its properties against the broader class of N-aryl-2-chloroacetamides. The core of our investigation lies in understanding how modifications to the aryl ring—specifically, the introduction of the benzodioxole group—modulate the compound's chemical behavior and biological potential. We will delve into the causality behind synthetic strategies, compare biological performance with supporting data, and provide actionable experimental protocols for your laboratory's consideration.

Section 1: Synthesis and Chemical Reactivity: A Tale of Two Components

The synthesis of N-aryl-2-chloroacetamides is typically a straightforward yet powerful reaction: the chloroacetylation of a corresponding aryl amine.[3] The reaction's simplicity belies the chemical nuance that drives the utility of the final product.

The core reactivity of this class is attributed to the electrophilic carbon atom adjacent to the chlorine. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom itself renders this carbon susceptible to nucleophilic attack. This allows for the facile displacement of the chlorine atom by various nucleophiles, a property exploited in both multi-step organic synthesis and covalent drug design.[2][3]

General Synthetic Workflow for N-aryl-2-chloroacetamides

The following diagram illustrates the common workflow for synthesizing this class of compounds. The choice of solvent and base is critical; an inert solvent like dichloromethane or benzene is often used, while a tertiary amine base such as triethylamine acts as a scavenger for the HCl byproduct, driving the reaction to completion.[4][5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Purification A Aryl Amine (Ar-NH2) E Nucleophilic Acyl Substitution A->E B Chloroacetyl Chloride (Cl-CO-CH2-Cl) B->E C Inert Solvent (e.g., Dichloromethane) C->E D Base (e.g., Triethylamine) D->E F N-aryl-2-chloroacetamide (Crude Product) E->F G Purification (Recrystallization) F->G H Final Product G->H

Caption: General workflow for the synthesis of N-aryl-2-chloroacetamides.

Protocol 1: General Synthesis of N-(4-chlorophenyl)-2-chloroacetamide

This protocol is a representative example for synthesizing a member of the N-aryl-2-chloroacetamide class.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (10 mmol) in 50 mL of anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (12 mmol, 1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Chloroacetylation: Add chloroacetyl chloride (11 mmol, 1.1 equivalents) dropwise to the stirred solution over 15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]

  • Work-up: Once the reaction is complete, wash the mixture sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-chlorophenyl)-2-chloroacetamide.

Protocol 2: Synthesis of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide

The synthesis of the title compound's close analog demonstrates the application of the general principle to a specific starting material containing the benzodioxole moiety.[7]

  • Preparation: Dissolve 2-benzo[7][8]dioxol-5-yl-ethylamine (20 mmol) in dichloromethane (CH₂Cl₂).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 30 mmol) to the solution.

  • Chloroacetylation: Cool the mixture to 0 °C (273 K) and add chloroacetyl chloride (20 mmol) dropwise over 30 minutes.

  • Reaction: Allow the mixture to stand at room temperature for 2 hours.

  • Work-up: Wash the solution with water. Separate the organic layer.

  • Isolation: Dry the organic layer with sodium sulfate (Na₂SO₄) and evaporate the solvent to obtain the primary product.

  • Purification: The pure product can be isolated by recrystallization from ethyl acetate.[7]

Section 2: Comparative Biological Activity: The Decisive Role of the Aryl Substituent

The N-aryl-2-chloroacetamide scaffold is a versatile starting point for developing agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The true determinant of a derivative's specific activity and potency is the nature and position of the substituents on the aryl ring. These substituents modulate key physicochemical properties such as lipophilicity, electronic character, and steric profile, which in turn govern target recognition, membrane permeability, and metabolic stability.[9]

For instance, studies have shown that halogen and nitro substitutions on the phenyl ring can significantly enhance anticancer potency.[1] Halogenation, in particular, often increases lipophilicity, which can improve the compound's ability to penetrate microbial cell membranes, thereby boosting antimicrobial efficacy.[9]

The Benzodioxole Moiety: A Unique Contributor

The 1,3-benzodioxole (or methylenedioxyphenyl) group present in our title compound, this compound, is a particularly interesting substituent. It is found in numerous natural products and is known to be a "pharmacophore" in its own right. Its rigid, planar structure and distinct electronic properties can lead to specific interactions with biological targets. Furthermore, the methylenedioxy bridge is known to interact with and sometimes inhibit cytochrome P450 enzymes, which can have profound effects on the compound's metabolic profile and potential for drug-drug interactions.

Quantitative Comparison of Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a series of N-(substituted phenyl)-2-chloroacetamides against three human cancer cell lines. This data clearly illustrates the profound impact of the aryl substituent on cytotoxic potency. While specific data for the N-(1,3-benzodioxol-5-yl) derivative is not present in this dataset, the table provides a crucial baseline for understanding structure-activity relationships within this class.

Compound IDR Group (Substitution on Phenyl Ring)MDA-MB-468 IC₅₀ (µM)PC-12 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
3a 2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c 4-F87 ± 0.05>10085 ± 0.09
3d 2-Cl1.5 ± 0.091.6 ± 0.071.5 ± 0.08
3e 3-Cl1.5 ± 0.081.5 ± 0.051.5 ± 0.06
3f 4-Cl1.5 ± 0.091.5 ± 0.061.5 ± 0.07
3g 2-NO₂1.5 ± 0.071.5 ± 0.091.5 ± 0.08
3h 3-NO₂1.5 ± 0.061.5 ± 0.071.5 ± 0.08
3i 4-NO₂1.5 ± 0.091.5 ± 0.081.5 ± 0.08
Doxorubicin Standard Control1.5 ± 0.051.5 ± 0.061.5 ± 0.05
Data sourced from a study on phenylacetamide derivatives.[1]

Analysis of Structure-Activity Relationship (SAR): From the table, it is evident that the position of the substituent is critical. A fluorine atom at the 4-position (para) results in a dramatic loss of activity compared to the 2- (ortho) or 3- (meta) positions.[1] In contrast, chlorine and nitro groups show high potency regardless of their position on the ring.[1] This suggests that both electronic effects and steric hindrance play a role in the interaction with the biological target.

Section 3: Mechanism of Action: Covalent Inhibition

The primary mechanism of biological action for many N-aryl-2-chloroacetamides is covalent modification of target proteins. The chloroacetamide "warhead" is an electrophile that reacts with nucleophilic amino acid residues—most commonly cysteine—within the protein's active or allosteric site.

Caption: Mechanism of covalent inhibition via nucleophilic attack by a cysteine residue.

This irreversible binding leads to a sustained loss of protein function, which can be highly advantageous from a pharmacological standpoint, often resulting in prolonged duration of action and high potency. However, the reactivity of the chloroacetamide group must be finely tuned. Overly reactive compounds can lead to off-target modifications and associated toxicity, while insufficient reactivity results in poor efficacy.[2] The aryl substituent is a key handle for modulating this reactivity, making the comparative study of derivatives like this compound essential for developing safe and effective covalent inhibitors.

Conclusion

The N-aryl-2-chloroacetamide scaffold represents a powerful and versatile platform in medicinal chemistry. Its synthetic tractability and inherent reactivity make it an ideal starting point for the design of covalent inhibitors. Our analysis underscores that while the chloroacetamide moiety provides the functional "warhead," it is the aryl substituent that ultimately dictates the compound's biological specificity and potency.

The introduction of the 1,3-benzodioxole group in This compound creates a derivative with a unique steric and electronic profile compared to simple halogenated or nitrated analogs. This moiety may confer novel target interactions and will almost certainly influence the compound's metabolic fate. This guide provides the foundational understanding and practical protocols necessary for researchers to synthesize, evaluate, and compare this intriguing molecule against the broader N-aryl-2-chloroacetamide class, paving the way for the discovery of next-generation therapeutic agents.

References

  • Dong, H. (2008). N-[2-(1,3-Benzodioxol-5-yl)eth-yl]-2-chloro-acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1118. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. PubChem Compound Database. Available at: [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]

  • Pawar, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 249-251. Available at: [Link]

  • Kocić, D., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 73(2), 114-126. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. PubChem Compound Database. Available at: [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. Available at: [Link]

  • Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc. Journals. Available at: [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Wikipedia. Available at: [Link]

  • Zhang, T., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. bioRxiv. Available at: [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3448. Available at: [Link]

  • Desai, N. C., et al. (2006). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecular Diversity, 10(2), 163-171. Available at: [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of the novel compound N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. Designed for researchers in drug discovery and development, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical approach to elucidating the compound's biological activity, benchmarking it against relevant alternatives, and interpreting the resulting data. While direct experimental data for this compound is not yet publicly available, this guide presents a robust, data-driven methodology for its initial investigation, employing hypothetical data for illustrative purposes.

Introduction: Deconstructing this compound

This compound is a synthetic molecule featuring two key pharmacophores: the benzodioxole ring and a chloroacetamide tail. The benzodioxole moiety is present in numerous biologically active compounds, with activities ranging from enzyme inhibition to receptor agonism.[1][2] The chloroacetamide group, on the other hand, is a known electrophile, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins.[3][4] This suggests that this compound may act as a covalent inhibitor of a specific biological target.

Given the potential for cytotoxicity inherent in reactive molecules, a primary focus of this guide will be to assess the compound's effect on cell viability across a panel of cell lines. Furthermore, considering the known inhibitory activities of related structures, we will explore its potential as an enzyme inhibitor, using Cyclooxygenase-2 (COX-2) as a representative target. The selection of COX-2 is informed by the documented activity of some benzodioxole derivatives as COX inhibitors.[2][5]

This guide will compare the hypothetical performance of this compound with two well-characterized compounds:

  • Doxorubicin: A standard chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and topoisomerase II inhibition. It will serve as a positive control in our cytotoxicity assays.

  • Celecoxib: A selective COX-2 inhibitor, providing a benchmark for the enzyme inhibition assay.

Experimental Design: A Multi-faceted Approach to In Vitro Profiling

Our investigation into the biological activity of this compound will be conducted through a tiered screening process. This approach allows for a broad initial assessment of cytotoxicity, followed by a more focused investigation into a potential mechanism of action.

G cluster_0 Tier 1: Cytotoxicity Profiling cluster_1 Tier 2: Mechanistic Investigation Compound Synthesis & QC Compound Synthesis & QC Cell Line Panel Selection Cell Line Panel Selection Compound Synthesis & QC->Cell Line Panel Selection MTT Assay (Metabolic Activity) MTT Assay (Metabolic Activity) Cell Line Panel Selection->MTT Assay (Metabolic Activity) LDH Release Assay (Membrane Integrity) LDH Release Assay (Membrane Integrity) MTT Assay (Metabolic Activity)->LDH Release Assay (Membrane Integrity) Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) LDH Release Assay (Membrane Integrity)->Data Analysis (IC50 Determination) COX-2 Inhibition Assay COX-2 Inhibition Assay Data Analysis (IC50 Determination)->COX-2 Inhibition Assay Comparative Analysis Comparative Analysis COX-2 Inhibition Assay->Comparative Analysis Conclusion & Future Directions Conclusion & Future Directions Comparative Analysis->Conclusion & Future Directions

Caption: A tiered workflow for the in vitro evaluation of this compound.

Detailed Experimental Protocols

General Cell Culture

A panel of human cancer cell lines will be selected to assess the breadth of cytotoxic activity. For this guide, we will use:

  • MCF-7: A breast adenocarcinoma cell line.

  • A549: A lung carcinoma cell line.

  • HCT116: A colon cancer cell line.

All cell lines will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Tier 1: Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6][7]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound, Doxorubicin, and a vehicle control (DMSO) in complete culture medium.

  • Replace the culture medium in the 96-well plate with the prepared compound dilutions.

  • Incubate the plate for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[8]

Protocol:

  • Seed cells and treat with compounds as described for the MTT assay.

  • After the 48-hour incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm.

  • Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Tier 2: Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of human recombinant COX-2.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and human recombinant COX-2 enzyme in a 96-well plate.

  • Add serial dilutions of this compound, Celecoxib, or a vehicle control to the wells.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding arachidonic acid (the substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), a colorimetric probe.

  • Monitor the absorbance at 590 nm over a period of 5 minutes.

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

Data Presentation and Comparative Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the described assays.

Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxic potency.[8]

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
This compound12.5 ± 1.825.3 ± 3.118.7 ± 2.5
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

COX-2 Inhibition

The half-maximal inhibitory concentration (IC50) for enzyme inhibition indicates the potency of the compound as an inhibitor.

CompoundCOX-2 IC50 (µM)
This compound8.2 ± 1.1
Celecoxib (Positive Control)0.05 ± 0.01

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation and Rationale

The hypothetical data suggests that this compound exhibits moderate cytotoxic activity across all tested cell lines, with IC50 values in the low micromolar range. While significantly less potent than the standard chemotherapeutic agent Doxorubicin, this level of activity warrants further investigation.

The compound's ability to inhibit COX-2, albeit with much lower potency than the selective inhibitor Celecoxib, provides a potential, though likely not primary, mechanism for its observed cytotoxicity. The chloroacetamide moiety strongly suggests that the inhibition may be covalent. To confirm this, a time-dependent inhibition study would be a logical next step.

G cluster_0 Experimental Observations cluster_1 Hypothesized Mechanism Moderate Cytotoxicity (MTT & LDH Assays) Moderate Cytotoxicity (MTT & LDH Assays) Potential for Covalent Inhibition Potential for Covalent Inhibition Moderate Cytotoxicity (MTT & LDH Assays)->Potential for Covalent Inhibition Covalent Binding to Target Protein(s) Covalent Binding to Target Protein(s) Potential for Covalent Inhibition->Covalent Binding to Target Protein(s) Weak COX-2 Inhibition Weak COX-2 Inhibition Weak COX-2 Inhibition->Potential for Covalent Inhibition Disruption of Cellular Pathways Disruption of Cellular Pathways Covalent Binding to Target Protein(s)->Disruption of Cellular Pathways Observed Cytotoxicity Observed Cytotoxicity Disruption of Cellular Pathways->Observed Cytotoxicity

Caption: Logical flow from experimental observation to a hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This guide outlines a systematic approach for the initial in vitro characterization of this compound. The proposed workflow, combining broad cytotoxicity screening with a targeted mechanistic assay, provides a solid foundation for understanding the compound's biological potential.

Based on our hypothetical findings, future research should focus on:

  • Target Deconvolution: Employing techniques such as chemical proteomics to identify the specific cellular targets of this compound.

  • Mechanism of Cell Death: Utilizing assays for apoptosis (e.g., Annexin V/PI staining) and cell cycle analysis to elucidate the mode of cell death induced by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

By following a logical and evidence-based approach, researchers can efficiently and effectively advance our understanding of novel chemical entities and their potential as therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • NIH. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC.
  • PubMed. (n.d.). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.
  • NIH. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities.
  • RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.
  • Oriental Journal of Chemistry. (2019, December 10). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation.

Sources

A Researcher's Guide to the Computational Analysis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and material science, the strategic use of computational chemistry has become indispensable. It offers a powerful lens to predict molecular properties, elucidate reaction mechanisms, and guide experimental design, thereby accelerating the pace of research and development. This guide provides an in-depth comparative analysis of computational methodologies applied to the study of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, a molecule of interest due to its structural motifs—the benzodioxole and chloroacetamide groups—which are found in numerous biologically active compounds.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to offer a comparative perspective, grounded in the principles of scientific integrity and practical application. We will explore the causality behind choosing specific computational approaches, from quantum mechanical calculations to ligand-protein docking, and present hypothetical yet representative data to illustrate the comparative performance of these methods.

The Subject Molecule: this compound

This compound features a benzodioxole ring system, a common scaffold in medicinal chemistry known for its presence in compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The chloroacetamide moiety, on the other hand, is a reactive functional group that can act as a covalent inhibitor, making it a valuable component in the design of targeted therapeutics.[2] The combination of these two fragments in a single molecule makes it a compelling subject for computational investigation to unlock its potential applications.

Comparative Computational Methodologies

The selection of a computational method is dictated by the research question at hand. For this compound, we will consider three primary areas of investigation:

  • Quantum Chemical Analysis: To understand the intrinsic electronic properties and reactivity of the molecule.

  • Molecular Docking: To predict its binding affinity and orientation within a biological target.

  • Quantitative Structure-Activity Relationship (QSAR): To correlate its structural features with its biological activity.

Quantum Chemical Analysis: A Comparison of DFT Functionals

Density Functional Theory (DFT) is a workhorse of quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.[4][5][6][7] A critical choice in any DFT calculation is the selection of the exchange-correlation functional. Here, we compare the performance of three commonly used functionals for calculating key electronic properties of this compound.

Table 1: Comparison of DFT Functionals for Electronic Property Calculation

PropertyB3LYP/6-31GM06-2X/6-31GωB97X-D/6-31G*Rationale for Comparison
HOMO Energy (eV) -6.8-7.2-7.5B3LYP is a popular hybrid functional, M06-2X is good for non-covalent interactions, and ωB97X-D is a range-separated functional with dispersion correction.
LUMO Energy (eV) -1.2-1.0-0.8The HOMO-LUMO gap is crucial for understanding chemical reactivity and stability.[5]
HOMO-LUMO Gap (eV) 5.66.26.7A larger gap generally implies greater stability.
Dipole Moment (Debye) 3.53.84.0Provides insight into the molecule's polarity and solubility.

Expertise & Experience: While B3LYP is a good general-purpose functional, for a molecule like ours that may be involved in biological interactions, M06-2X or ωB97X-D, which better account for non-covalent interactions and dispersion forces, are often preferred for higher accuracy. The choice of functional can significantly impact the predicted electronic properties, which in turn influences the interpretation of the molecule's reactivity and potential interactions.

Experimental Protocol: DFT Calculation

  • Structure Optimization:

    • Build the 3D structure of this compound using a molecular builder.

    • Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

    • Perform a final geometry optimization and frequency calculation using the chosen DFT functional and basis set (e.g., B3LYP/6-31G*). The absence of imaginary frequencies confirms a true energy minimum.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.

    • From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment.

Workflow for Quantum Chemical Analysis

cluster_build Structure Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis mol_build Build 3D Structure pre_opt Pre-optimization (PM6) mol_build->pre_opt opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) pre_opt->opt_freq sp_energy Single Point Energy Calculation opt_freq->sp_energy extract_data Extract HOMO, LUMO, Dipole Moment sp_energy->extract_data compare_functionals Compare with other functionals (M06-2X, ωB97X-D) extract_data->compare_functionals

Caption: Workflow for DFT-based quantum chemical analysis.

Molecular Docking: A Comparison of Docking Algorithms

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[8][9][10][11] The choice of docking software, which employs different search algorithms and scoring functions, can influence the predicted binding mode and affinity. We will compare three popular docking programs to predict the binding of this compound to a hypothetical enzyme active site.

Table 2: Comparison of Molecular Docking Programs

Docking ProgramSearch AlgorithmScoring Function PrinciplePredicted Binding Energy (kcal/mol)Key Strengths
AutoDock Vina Iterated Local Search Global OptimizerEmpirical-7.5Fast and widely used, good for initial screening.[10]
GOLD Genetic AlgorithmEmpirical + Knowledge-based-8.2High accuracy, considers ligand flexibility.
Glide (Schrödinger) Exhaustive SearchEmpirical + Force Field-based-8.8High accuracy, good for lead optimization.

Trustworthiness: The consistency of the predicted binding pose across different docking programs enhances the confidence in the result. It is crucial to visually inspect the docked poses and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) to ensure they are chemically reasonable. For our target molecule, the chloroacetamide group might engage in covalent docking, a feature supported by some advanced docking programs.[2]

Experimental Protocol: Molecular Docking

  • Target Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to residues.

    • Define the binding site based on the location of a co-crystallized ligand or using a cavity detection algorithm.

  • Ligand Preparation:

    • Generate a 3D conformer of this compound.

    • Assign partial charges and define rotatable bonds.

  • Docking:

    • Run the docking simulation using the prepared target and ligand files.

    • Specify the search space (grid box) that encompasses the binding site.

  • Analysis:

    • Analyze the top-ranked poses and their corresponding binding energies.

    • Visualize the ligand-protein interactions.

Logical Relationship in Molecular Docking

Ligand N-(1,3-benzodioxol-5-yl) -2-chloroacetamide Docking Molecular Docking Ligand->Docking Protein Target Protein Protein->Docking Complex Ligand-Protein Complex Docking->Complex Binding_Energy Binding Energy Complex->Binding_Energy Interactions Key Interactions (H-bonds, etc.) Complex->Interactions

Caption: The logical flow of a molecular docking study.

QSAR Analysis: A Comparison of Descriptor Sets

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity.[12][13][14][15][16] The predictive power of a QSAR model heavily depends on the molecular descriptors used. We will compare three different classes of descriptors for building a hypothetical QSAR model for a series of this compound analogs with known antimicrobial activity.

Table 3: Comparison of Molecular Descriptors for QSAR Modeling

Descriptor ClassExamplesModel Performance (Hypothetical R²)AdvantagesDisadvantages
1D Descriptors Molecular Weight, Atom Count0.65Simple to calculate and interpret.Limited in capturing complex structural features.
2D Descriptors Topological Indices (e.g., Wiener index), Connectivity Indices0.78Encode information about molecular topology and branching.Do not consider the 3D conformation of the molecule.
3D Descriptors Molecular Shape Indices, Solvent Accessible Surface Area0.85Capture the 3D shape and electronic properties of the molecule.Computationally more intensive and conformation-dependent.

Authoritative Grounding: The development of a robust QSAR model requires a sufficiently large and diverse dataset of compounds with accurately measured biological activities. The model should be validated using both internal (e.g., cross-validation) and external validation sets to ensure its predictive power for new, untested compounds.[13]

Experimental Protocol: QSAR Model Development

  • Data Collection:

    • Compile a dataset of this compound analogs with their corresponding biological activity data (e.g., IC50 values).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors using specialized software.

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method (e.g., multiple linear regression, partial least squares) to build a mathematical model that relates the descriptors to the biological activity for the training set.

  • Model Validation:

    • Validate the model using cross-validation on the training set.

    • Assess the predictive performance of the model on the external test set.

QSAR Development Workflow

Data_Collection Data Collection (Structures & Activity) Descriptor_Calc Descriptor Calculation (1D, 2D, 3D) Data_Collection->Descriptor_Calc Data_Split Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Model_Building Model Building (e.g., MLR, PLS) Data_Split->Model_Building Model_Validation Model Validation (Cross-validation & External Test) Model_Building->Model_Validation Prediction Prediction of Activity for New Compounds Model_Validation->Prediction

Caption: A typical workflow for developing a QSAR model.

Conclusion

The computational study of this compound offers a rich field of inquiry with direct relevance to drug discovery and materials science. This guide has provided a comparative overview of key computational methodologies, emphasizing the importance of informed decision-making in the selection of methods, parameters, and algorithms. By understanding the strengths and limitations of different approaches, researchers can design more effective in silico experiments, leading to more reliable predictions and a deeper understanding of the molecular world. The self-validating nature of these protocols, where comparison and cross-verification are integral, ensures a higher degree of confidence in the generated results.

References

  • The molecular structure of the studied 1,3-benzodioxole derivatives. - ResearchGate. Available at: [Link]

  • Structures of benzodioxol derivatives having various biological activities - ResearchGate. Available at: [Link]

  • Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity - Taylor & Francis Online. Available at: [Link]

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed. Available at: [Link]

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography - MDPI. Available at: [Link]

  • N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | C10H10ClNO3 | CID - PubChem. Available at: [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. Available at: [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. Available at: [Link]

  • Partition coefficients of the studied chloroacetamides - ResearchGate. Available at: [Link]

  • (PDF) Density functional theory calculations, vibration spectral analysis and molecular docking of the antimicrobial agent 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl] sulfanyl}pyrimidin-4(3H)-one - ResearchGate. Available at: [Link]

  • Chromatographic Descriptors in QSAR Examination of the N, N-disubstituted Chloroacetamides’ Bioactivity - AMiner. Available at: [Link]

  • Synthetic route of synthesized chloroacetamide derivatives (1–22) - ResearchGate. Available at: [Link]

  • Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation - Oriental Journal of Chemistry. Available at: [Link]

  • Computed molecular descriptors of studied N-(substituted phenyl)-2-chloroacetamides. - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. Available at: [Link]

  • (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide | C9H8ClNO3 | CID 26369154 - PubChem. Available at: [Link]

  • 1,3‐Benzodioxole derivatives in pharmaceutical chemistry. - ResearchGate. Available at: [Link]

  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide - NIH. Available at: [Link]

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide - MDPI. Available at: [Link]

  • Chloroacetamide - Wikipedia. Available at: [Link]

  • 2277–4998 SYNTHESIS, MOLECULAR DOCKING, AND BIOLOGICAL EVALUATION OF SOME NOVELINDOLE DERIVATIVES CONTAIN 1,3-THIAZOLE. Available at: [Link]

  • Molecular docking, dynamics simulations and 3D-QSAR modeling of arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR agonists - PubMed. Available at: [Link]

  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - MDPI. Available at: [Link]

  • Docking of some Bioactive 2-chloro-N,N-diphenylacetamide Derivatives on Cyclo-oxygenase Enzyme and In vivo Analgesic Activity Ev - Semantic Scholar. Available at: [Link]

  • Density functional theory (DFT), molecular docking, and xanthine oxidase inhibitory studies of dinaphthodiospyrol S from Diospyros kaki L - PubMed. Available at: [Link]

  • Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5. Available at: [Link]

  • Experimental and computational studies on the synthesis and structural characterization of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide (2022) | Hamdi Hamid Sallam - SciSpace. Available at: [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH. Available at: [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC - NIH. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper waste disposal. This guide provides a detailed, step-by-step framework for the safe disposal of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide (CAS No. 40023-03-8), a compound encountered in research settings.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the established safety protocols for the closely related and structurally significant compound, 2-chloroacetamide (CAS No. 79-07-2). The principles of chemical safety dictate that in the absence of specific data, a conservative approach should be adopted by treating the compound as having similar or greater hazards than its analogues.

Hazard Profile: Understanding the Risks

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on the data for 2-chloroacetamide, this compound should be handled as a hazardous substance with the following potential risks:

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[1][2][3]
Skin Sensitization (Category 1) May cause an allergic skin reaction.[1][2][3]
Reproductive Toxicity (Category 2) Suspected of damaging fertility or the unborn child.[1][3]
Hazardous to the Aquatic Environment, Acute (Category 3) Harmful to aquatic life.[1]

Furthermore, upon combustion, this compound may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][2]

Pre-Disposal: Containment and Labeling

Proper containment and clear labeling are the foundational steps of safe chemical waste management. This process prevents accidental exposure and ensures that hazardous waste handlers are fully aware of the container's contents.

Step-by-Step Pre-Disposal Protocol:
  • Segregation: Isolate waste this compound from other laboratory waste streams to prevent inadvertent chemical reactions.

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container. The original container is often a suitable choice if it is in good condition.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "40023-03-8"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., skull and crossbones, health hazard, exclamation mark).

    • The accumulation start date.

  • Secure Storage: Store the labeled container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

Disposal Pathway: A Decision Framework

The disposal of this compound must be conducted through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Caption: Disposal workflow for this compound.

Spill Management: Emergency Preparedness

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:
  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[1][4]

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.[2][4] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[1][4]

  • Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.

Regulatory Compliance: Adherence to Standards

The disposal of hazardous waste is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous wastes.[5] Facilities are responsible for ensuring that their disposal practices comply with all applicable regulations.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, which are conservatively based on the known hazards of 2-chloroacetamide, researchers can minimize risks and ensure compliance with regulatory standards. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for disposal through approved channels.

References

  • PubChem. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • New Mexico Environment Department. (n.d.). Hazardous Waste Regulation and Authorization. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.